molecular formula C8H16ClNO B2734520 2-Cyclobutylmorpholine hydrochloride CAS No. 1660110-83-7

2-Cyclobutylmorpholine hydrochloride

Cat. No.: B2734520
CAS No.: 1660110-83-7
M. Wt: 177.67
InChI Key: DTOVINQEHAKOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylmorpholine hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a morpholine ring, a common heterocycle in drug design known for its ability to improve solubility and pharmacokinetic properties, partly due to its weak basicity and presence of both a hydrogen bond acceptor and donor . This scaffold is frequently found in compounds targeting the central nervous system, as it can enhance brain permeability, and in kinase inhibitors . The cyclobutyl fragment is a four-membered aliphatic ring that has gained prominence for its unique three-dimensional structure and beneficial physicochemical properties . Incorporating cyclobutyl groups can modulate lipophilicity, increase molecular rigidity, and improve metabolic stability, making it a valuable scaffold in drug discovery . Molecules containing cyclobutyl fragments are explored across various therapeutic areas, including oncology, neurological diseases, and infectious diseases . As a fusion of these two privileged structures, 2-Cyclobutylmorpholine hydrochloride serves as a versatile intermediate for constructing novel compounds, particularly in the synthesis of potential bioactive molecules and for exploring structure-activity relationships (SAR) . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-9-4-5-10-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOVINQEHAKOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Scaffold Engineering: A Technical Whitepaper on 2-Cyclobutylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, frequently utilized to enhance the aqueous solubility, metabolic stability, and target affinity of pharmacophores. However, standard unsubstituted morpholines often suffer from suboptimal basicity or lack the steric bulk required for precise exit vector alignment within tight kinase or receptor binding pockets.

The functionalization of the morpholine ring at the C2 position with a cyclobutyl group—yielding 2-Cyclobutylmorpholine hydrochloride —represents a sophisticated structural intervention. This whitepaper elucidates the physicochemical rationale behind this specific substitution, details its pharmacological advantages, and provides a rigorously validated, step-by-step synthetic methodology for its preparation.

Physicochemical Profiling & Structural Causality

The decision to incorporate a cyclobutyl ring at the C2 position of a morpholine core is rarely arbitrary; it is a calculated maneuver to tune the molecule's physicochemical properties[1].

The Causality of the Cyclobutyl Substitution
  • Basicity Tuning (pKa Modulation): The aliphatic cyclobutyl ring exerts a subtle inductive effect and alters the local dielectric environment around the morpholine nitrogen. This tunes the basicity of the amine, which is critical for optimizing aqueous solubility and gastrointestinal absorption[1].

  • Conformational Restriction & Exit Vectors: Small aliphatic rings like cyclobutane restrict the free rotation of adjacent bonds. When fused or attached to a morpholine ring, the cyclobutyl group acts as a steric anchor, biasing the morpholine chair conformation. This ensures that the oxygen and nitrogen atoms are presented to the target protein in a highly specific, co-planar geometry[2].

  • Mitigation of Off-Target Toxicity: Highly basic amines often present a liability for hERG channel inhibition, leading to cardiotoxicity. By judiciously increasing the steric bulk and tuning the pKa via C2-substitution, researchers can ablate hERG activity while maintaining primary target inhibition (e.g., in PKCθ or PI3K pathways)[2].

Quantitative Data Summary

The following table consolidates the critical physicochemical and identification metrics for 2-Cyclobutylmorpholine hydrochloride[3][4].

ParameterSpecification / Value
Chemical Name 2-Cyclobutylmorpholine hydrochloride
CAS Registry Number (HCl Salt) 1660110-83-7
CAS Registry Number (Free Base) 1219844-05-9
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
SMILES (Free Base) C1(C2CNCCO2)CCC1
Purity Standard ≥ 95% (typically >98% for medicinal use)
Storage Conditions Sealed in dry environment, 2-8°C
Structural Classification Aliphatic heterocycle / Saturated amine

Pharmacological Impact Visualization

To understand how this specific functionalization cascades into macroscopic pharmacological benefits, we map the structural influence pathway below.

G A Morpholine Scaffold B C2-Cyclobutyl Substitution A->B Functionalization C Steric Bulk & Conformational Restriction B->C D Increased Lipophilicity B->D E Amine pKa Modulation B->E F Improved Target Selectivity C->F Vector alignment G Enhanced Bioavailability D->G Membrane permeation E->G Solubility control H Reduced hERG Liability E->H Basicity tuning

Fig 1. Pharmacological impact of C2-cyclobutyl substitution on the morpholine scaffold.

Self-Validating Synthetic Methodology

The synthesis of 2-substituted morpholines typically relies on the cyclodehydration of dihydroxyalkylamines or the cyclization of amino alcohols[5]. As a Senior Application Scientist, I mandate that any protocol must be a self-validating system . This means the workflow includes mandatory In-Process Controls (IPCs) that serve as logical gates; if an IPC fails, the reaction is halted, preventing the propagation of errors.

Reagents and Materials
  • Starting Materials: 2-Cyclobutyloxirane (Cyclobutyl epoxide), 2-Aminoethanol.

  • Catalysts/Acids: Concentrated Sulfuric Acid (H₂SO₄) or Propanephosphonic acid anhydride (T3P®).

  • Solvents: Isopropyl alcohol (IPA), Dichloromethane (DCM), Anhydrous Diethyl Ether.

  • Salt Formation: 4M HCl in Dioxane.

Step-by-Step Protocol

Step 1: Epoxide Ring Opening (Aminolysis)

  • Procedure: Dissolve 2-aminoethanol (1.5 eq) in IPA. Slowly add 2-cyclobutyloxirane (1.0 eq) dropwise at 0°C to control the exothermic nucleophilic attack. Heat the mixture to 60°C for 4 hours.

  • Causality: The primary amine attacks the less sterically hindered terminal carbon of the epoxide, regioselectively opening the ring to form 1-(cyclobutyl)-2-((2-hydroxyethyl)amino)ethanol.

  • Self-Validation Gate (IPC 1): Draw a 50 µL aliquot, dilute in MeOH, and inject into LC-MS.

    • Pass Criteria: Complete disappearance of the epoxide peak; dominant mass peak at [M+H]⁺ corresponding to the diol intermediate. Do not proceed to Step 2 until conversion is >95%.

Step 2: Intramolecular Cyclodehydration

  • Procedure: Concentrate the reaction mixture to remove IPA. Resuspend the crude diol in DCM. Slowly add concentrated H₂SO₄ (or T3P) at 0°C. Reflux the mixture for 8-12 hours.

  • Causality: The acid catalyzes the protonation of the secondary hydroxyl group, turning it into a viable leaving group (water). The primary hydroxyl oxygen then performs an intramolecular nucleophilic attack, closing the 6-membered morpholine ring[5]. The acidic environment simultaneously protects the secondary amine from unwanted side reactions via protonation.

  • Self-Validation Gate (IPC 2): Neutralize a micro-aliquot and analyze via LC-MS.

    • Pass Criteria: Shift in mass from the diol [M+H]⁺ to the morpholine free base [M+H - 18]⁺ (loss of water).

Step 3: Workup and Free Base Isolation

  • Procedure: Quench the reaction carefully with cold 2M NaOH until pH > 10. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Cyclobutylmorpholine free base.

  • Causality: The highly basic pH ensures the morpholine nitrogen is fully deprotonated, allowing it to partition efficiently into the organic (DCM) phase.

Step 4: Hydrochloride Salt Formation

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Under vigorous stirring at 0°C, add a stoichiometric amount of 4M HCl in Dioxane dropwise. Stir for 1 hour as a white precipitate forms. Filter the precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: Converting the free base (an oil or low-melting solid) into an HCl salt drastically improves its chemical stability, shelf-life, and ease of handling for subsequent medicinal chemistry coupling reactions.

Synthetic Workflow Visualization

Synthesis Step1 Step 1: Epoxide Opening 2-Cyclobutyloxirane + 2-Aminoethanol IPC1 IPC 1: LC-MS validates diol intermediate (Mass: M+H) Step1->IPC1 Step2 Step 2: Cyclodehydration Acid-catalyzed intramolecular etherification IPC1->Step2 Pass (>95% conversion) IPC2 IPC 2: LC-MS validates morpholine ring (Mass: M+H - 18) Step2->IPC2 Step3 Step 3: Workup & Extraction Basic quench (pH > 10) & DCM extraction IPC2->Step3 Pass (Mass Shift Confirmed) Step4 Step 4: Salt Formation Anhydrous HCl in Dioxane/Ether Step3->Step4 Free Base Isolated Final 2-Cyclobutylmorpholine HCl (High Purity Crystalline Solid) Step4->Final Precipitation & Filtration

Fig 2. Self-validating synthetic workflow for 2-Cyclobutylmorpholine HCl.

Conclusion

2-Cyclobutylmorpholine HCl is far more than a simple chemical building block; it is a precision-engineered scaffold designed to solve complex pharmacokinetic and pharmacodynamic challenges in drug discovery. By understanding the causality behind its structural components—namely the steric and electronic modulation provided by the cyclobutyl ring—researchers can better deploy this compound in the synthesis of next-generation therapeutics. Furthermore, by adhering to the self-validating synthetic protocols outlined above, process chemists can ensure high-fidelity, reproducible yields suitable for advanced preclinical development.

References

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." NIH PubMed Central. Available at:[Link]

  • Ukrainian National Office of Intellectual Property and Innovations (OUCI). "The Synthesis of Some 2-Substituted Morpholines." Synthetic Communications. Available at: [Link]

  • Google Patents. "EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives." Google Patents Database.

Sources

The Morpholine Pharmacophore: Strategic Scaffold Design in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition of a molecule from a promising in vitro hit to a clinically viable therapeutic often hinges on the optimization of its physicochemical and pharmacokinetic profiles. As a Senior Application Scientist, I frequently leverage the morpholine ring—a six-membered, saturated heterocycle containing both an ether oxygen and a secondary amine—as a privileged scaffold[1]. Morpholine is not merely a passive structural linker; it is a dynamic pharmacophoric element that modulates aqueous solubility, fine-tunes lipophilicity, and engages directly in critical hydrogen-bonding interactions within target binding pockets[2]. This technical guide dissects the causality behind utilizing morpholine derivatives, exploring their mechanistic roles, synthetic appendage protocols, and downstream formulation advantages.

Physicochemical Profiling: The Rationale for Morpholine

The strategic insertion of a morpholine moiety is often a calculated response to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a lead compound. The heterocycle's unique atomic composition provides a delicate balance between hydrophilicity (via the oxygen and nitrogen heteroatoms) and lipophilicity (via the ethylene bridges).

When designing kinase inhibitors or neurodegenerative therapeutics, the basicity of the morpholine nitrogen (typically exhibiting a pKa between 7.0 and 8.5 depending on the adjacent electronic environment) allows the molecule to exist in an equilibrium between its free-base and protonated states at physiological pH[3]. This amphiphilic nature facilitates both gastrointestinal absorption and blood-brain barrier (BBB) penetration[4].

Table 1: Physicochemical Impact of Morpholine Appendage (Case Study: Gefitinib)

Physicochemical PropertyQuantitative ValueCausality & Structural Impact
Ionization Constant (pKa) ~5.4 and 7.2The morpholine nitrogen provides a basic center, enabling pH-dependent ionization which is critical for target engagement and solubility[3].
Partition Coefficient (LogP) ~3.2Balances lipophilicity for cell membrane permeability while maintaining sufficient hydrophilicity to prevent aggregation[3].
Aqueous Solubility ~0.5 mg/mL (pH 7.2)Solubility increases exponentially at lower pH (<4). This pH-dependent solubility is exploited in remote liposomal loading[5],[6].

Mechanistic Target Engagement: The PI3K/mTOR Paradigm

Beyond modulating physicochemical properties, morpholine frequently acts as a primary interaction motif within the active sites of enzymes. A canonical example is its role in inhibiting the Phosphatidylinositol 3-Kinase (PI3K) family and the mammalian Target of Rapamycin (mTOR)[7],[8].

In the ATP-binding pocket of these kinases, the morpholine oxygen serves as a critical hydrogen-bond acceptor. Crystallographic and docking studies reveal that the morpholine oxygen forms a highly conserved hydrogen bond with the backbone amide of a valine residue in the kinase hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα)[9]. Furthermore, the flat, planar geometry of morpholino-triazine scaffolds allows the molecule to intercalate deeply into the narrow ATP-binding cleft, displacing native ATP and effectively shutting down the signaling cascade[8].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTORC1 / mTORC2 (Dual Target) AKT->mTOR mTOR->AKT Feedback Loop CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Morpholine Morpholine-based Inhibitors (e.g., PKI-587) Morpholine->PI3K H-Bond to Hinge Morpholine->mTOR ATP Competitive

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition by morpholine-based scaffolds.

Synthetic Methodologies: Protocols for Morpholine Appendage

The synthetic tractability of morpholine makes it highly attractive for late-stage functionalization. A common route to introduce a morpholine-propoxy side chain—as seen in the synthesis of the EGFR inhibitor Gefitinib—involves a nucleophilic aliphatic substitution (


)[1].

To ensure high yields and minimize side reactions, the protocol below utilizes a Finkelstein-type in situ halogen exchange.

Protocol: Nucleophilic Substitution for Morpholine Appendage

Objective: To append a morpholine moiety to a functionalized quinazoline core.

Causality & Rationale: The starting material (an alkyl chloride) is relatively unreactive toward sterically hindered nucleophiles. By adding catalytic Potassium Iodide (KI), we generate an alkyl iodide in situ. Iodine is a far superior leaving group due to its larger atomic radius and polarizability, which significantly lowers the activation energy of the subsequent


 attack by morpholine's secondary amine. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the cations but leaves the nucleophile "naked" and highly reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the precursor (e.g., 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine) in anhydrous DMF[1].

  • Catalysis: Add 0.1 equivalents of Potassium Iodide (KI) to the solution to initiate the Finkelstein halogen exchange.

  • Nucleophilic Addition: Add 3.0 equivalents of Morpholine. Note: The excess morpholine acts as both the nucleophile and an acid scavenger to neutralize the HCl/HI generated, preventing the protonation of the quinazoline core.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 30–60 minutes. Gentle heating overcomes the kinetic barrier without causing the thermal degradation of delicate methoxy groups[1].

  • Self-Validation & QC: Before quenching, perform LC-MS analysis on a micro-aliquot. The reaction is validated when the starting material mass (

    
    ) is fully replaced by the morpholine-adduct mass.
    
  • Quenching: Pour the mixture into ice-water. Because DMF is miscible with water, this step forces the highly lipophilic product to precipitate, leaving unreacted morpholine and inorganic salts in the aqueous phase.

  • Extraction & Washing: Extract the aqueous suspension with chloroform. Wash the combined organic layers with saturated aqueous sodium carbonate (

    
    ) and brine. Rationale: The alkaline 
    
    
    
    wash ensures the newly appended morpholine nitrogen remains completely deprotonated (free base), maximizing its partitioning into the organic layer.
  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under vacuum to yield the final morpholine-appended product[1].
    

G Start Alkyl Chloride Precursor Catalysis KI Catalysis (Finkelstein rxn) Start->Catalysis Nucleophile Morpholine Addition (SN2 Attack) Catalysis->Nucleophile DMF, 60°C Purification Aqueous Quench & Extraction Nucleophile->Purification Ice-water Product Morpholine-Appended API Purification->Product CHCl3 / Na2CO3

Caption: Step-by-step synthetic workflow for the SN2 appendage of a morpholine moiety to an API precursor.

Formulation & Pharmacokinetics: The Remote Loading Advantage

The introduction of a morpholine ring does not just solve synthetic or target-binding challenges; it fundamentally alters downstream formulation strategies.

In nanomedicine workflows, morpholine's specific pKa (~7.2) is weaponized for active drug encapsulation into liposomes. When formulating nanoliposomes, an internal aqueous core containing ammonium sulfate is established to create a transmembrane pH gradient. The uncharged, free-base morpholine derivative easily permeates the lipid bilayer at an external pH of ~6.2[5]. Once inside the acidic lumen, the morpholine nitrogen becomes protonated, rendering the molecule highly hydrophilic and membrane-impermeable. It subsequently forms a semi-crystalline precipitate with the sulfate counter-ions. This causality—driven entirely by the morpholine nitrogen's basicity—traps the drug inside the liposome, achieving >95% encapsulation efficiency and vastly improving the drug's therapeutic index[5].

Table 2: Representative Morpholine-Appended Therapeutics

Drug / CompoundPrimary TargetTherapeutic AreaMorpholine's Structural Role
Gefitinib EGFR Tyrosine KinaseOncology (NSCLC)Solubilizing tail; modulates pKa allowing for liposomal remote loading[3],[5].
LY294002 PI3K FamilyTool CompoundOxygen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region[7].
PKI-587 PI3K / mTOROncologyFits the flat ATP-binding pocket; establishes key H-bonds for dual inhibition[8],[9].
Moclobemide MAO-APsychiatryEnhances target specificity, BBB penetration, and metabolic stability[10],[4].

Conclusion

The morpholine scaffold has unequivocally cemented its status as a privileged structure in medicinal chemistry[1],[2]. By understanding the causality behind its implementation—from the precise hydrogen-bonding mechanics of its ether oxygen to the pH-dependent solubility granted by its secondary amine—scientists can rationally design therapeutics with optimized efficacy, synthetic yield, and formulation stability. As drug discovery pivots toward increasingly complex targets, the versatile morpholine ring will remain a cornerstone of rational drug design.

References

  • Benchchem - Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • PubMed (Wiley Periodicals) - Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate - An updated review on morpholine derivatives with their pharmacological actions.
  • Journal of Medicinal Chemistry (ACS Publications) - Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring.
  • PubMed Central (NIH) - Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Taylor & Francis - Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PMC (NIH) - Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • PubChem (NIH) - Gefitinib | C22H24ClFN4O3 | CID 123631.
  • PubMed Central (NIH) - Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib.
  • Cayman Chemical - PRODUCT INFORMATION: Gefitinib.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Cyclobutylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the morpholine ring is a ubiquitous scaffold, prized for its ability to modulate physicochemical properties such as aqueous solubility, pKa, and metabolic stability. However, as target proteins become more complex, researchers require highly derivatized building blocks to explore novel chemical space. The introduction of a cyclobutyl ring at the C2 position of the morpholine core—yielding 2-cyclobutylmorpholine —represents a strategic vector for structural diversification.

This whitepaper provides an in-depth technical analysis of 2-cyclobutylmorpholine hydrochloride, detailing its core molecular properties, the mechanistic rationale for its use in medicinal chemistry, and field-proven, self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Core Physicochemical Properties: Molecular Weight and Formula

Understanding the precise molecular weight and formula of your building blocks is the bedrock of accurate stoichiometric calculations in library synthesis. 2-Cyclobutylmorpholine is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt.

The hydrochloride salt of 2-cyclobutylmorpholine (CAS: 1660110-83-7) possesses a molecular formula of C8H16ClNO and a highly specific molecular weight of 177.67 g/mol [1]. In contrast, the un-ionized free base form (CAS: 1219844-05-9) has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol [2]. To maintain structural integrity and prevent hygroscopic degradation, the salt must be stored sealed in dry conditions at 2-8°C[3].

Quantitative Data Summary
Property2-Cyclobutylmorpholine (Free Base)2-Cyclobutylmorpholine Hydrochloride
CAS Number 1219844-05-9[2]1660110-83-7[1]
Molecular Formula C8H15NO[2]C8H16ClNO[1]
Molecular Weight 141.21 g/mol [2]177.67 g/mol [1]
Physical State Volatile/Semi-volatile LiquidCrystalline Solid
Storage Conditions 2-8°C, inert atmosphereSealed in dry, 2-8°C[3]

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, selecting a building block is never arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) goals.

  • Fsp3 Enhancement & Conformational Locking: The addition of the cyclobutyl group increases the fraction of sp3-hybridized carbons (Fsp3). This bulky appendage restricts the conformational flexibility of the morpholine ring, locking it into a preferred chair conformation. This rigidity can drastically improve binding affinity by minimizing the entropic penalty upon binding to a target kinase or GPCR.

  • Steric Shielding against Metabolism: The C2-cyclobutyl group provides steric hindrance adjacent to the morpholine oxygen and nitrogen. This shielding effect can slow down cytochrome P450-mediated oxidative metabolism (such as N-dealkylation or morpholine ring-opening), thereby improving the pharmacokinetic half-life of the resulting drug candidate.

  • Causality of the Salt Form: Why purchase the HCl salt instead of the free base? Aliphatic morpholine derivatives are often volatile oils at room temperature, making them prone to oxidation and difficult to weigh accurately. The HCl salt forms a robust ionic lattice, yielding a stable, crystalline solid. This ensures bench stability and allows for precise gravimetric dispensing—critical for maintaining strict stoichiometry in high-throughput parallel synthesis.

G A 2-Cyclobutylmorpholine HCl B Morpholine Core (pKa ~8.3) A->B C Cyclobutyl Substitution (Steric Bulk) A->C D Hydrochloride Salt (Ionic Lattice) A->D E Aqueous Solubility & H-Bonding B->E F Increased Fsp3 & Metabolic Shielding C->F G Bench Stability & Precise Stoichiometry D->G

Structural decomposition of 2-cyclobutylmorpholine HCl and its pharmacological impact.

Experimental Methodology: A Self-Validating Amidation Protocol

When integrating 2-cyclobutylmorpholine hydrochloride into an API via amide coupling, the protocol must be designed as a self-validating system . This means building in physical and analytical checkpoints that confirm the success of each step without requiring complex offline analysis.

Step-by-Step Amidation Workflow

Step 1: Analytical Verification

  • Action: Dissolve a 1 mg sample of the HCl salt in LC-MS grade methanol. Run a standard positive-ion electrospray ionization (ESI+) LC-MS method.

  • Causality & Validation: You must verify the integrity of the building block before committing expensive intermediates. The self-validating checkpoint is the observation of the[M+H]+ peak at 142.12 m/z (corresponding to the protonated free base, C8H16NO+).

Step 2: In Situ Free-Basing

  • Action: Suspend 1.2 equivalents of 2-cyclobutylmorpholine hydrochloride in anhydrous dichloromethane (DCM). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The HCl salt is insoluble in pure DCM. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base that will deprotonate the morpholine without interfering in downstream electrophilic reactions.

  • Validation: The self-validating physical checkpoint is a phase change. As DIPEA neutralizes the salt, the cloudy suspension will transition into a clear, homogeneous solution, visually confirming the release of the lipophilic free base.

Step 3: Electrophilic Coupling

  • Action: In a separate vial, activate 1.0 equivalent of your target carboxylic acid using 1.1 equivalents of HATU in DMF. Stir for 10 minutes, then transfer the homogeneous morpholine solution from Step 2 into the reaction mixture. Stir at room temperature for 2 hours.

  • Causality: HATU rapidly forms an active ester with the carboxylic acid, which is then cleanly intercepted by the secondary amine of the cyclobutylmorpholine.

Step 4: Acidic Aqueous Workup

  • Action: Dilute the reaction with ethyl acetate and wash sequentially with 10% aqueous citric acid, saturated NaHCO3, and brine.

  • Causality & Validation: The morpholine nitrogen is basic. If the reaction does not reach 100% conversion, the unreacted 2-cyclobutylmorpholine will be protonated by the citric acid and partitioned into the aqueous waste layer. The organic layer is thus self-purified, containing only the neutral amide product.

Workflow S1 Step 1: LC-MS Validation Verify [M+H]+ = 142.12 m/z S2 Step 2: Free-Basing Add DIPEA in DCM S1->S2 Mass Validated S3 Step 3: Electrophilic Coupling Amidation with HATU S2->S3 Homogeneous Solution S4 Step 4: Acidic Aqueous Workup Removes unreacted amine S3->S4 Reaction Complete

Self-validating workflow for integrating 2-cyclobutylmorpholine into API synthesis.

References

Sources

Engineering the Next Generation of CNS and Oncology Leads: Novel Morpholine Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how we approach hit-to-lead campaigns, relying on the sampling of vast chemical space using low-molecular-weight ligands. Among saturated N-heterocycles, morpholine has emerged as a "privileged scaffold." As a Senior Application Scientist overseeing structural biology and medicinal chemistry workflows, I have consistently observed that incorporating morpholine analogs into fragment libraries systematically improves the physicochemical properties and developability of the resulting leads. This technical guide details the mechanistic rationale, biophysical screening methodologies, and 3D elaboration strategies essential for executing a successful morpholine-based FBDD campaign.

The Physicochemical Rationale: Why Morpholine?

In FBDD, initial fragment hits possess inherently weak binding affinities (typically


 in the 

to

range). To compensate, these fragments must exhibit exceptionally high ligand efficiency (LE). Morpholine is uniquely suited for this due to its perfectly balanced lipophilic-hydrophilic profile.

The Causality of Scaffold Choice: When designing a fragment library, the choice of the core heterocycle dictates the downstream pharmacokinetic/pharmacodynamic (PK/PD) trajectory of the lead compound.

  • Piperidine is highly lipophilic, which drives strong hydrophobic interactions but often leads to poor aqueous solubility and high metabolic clearance.

  • Piperazine contains two nitrogen atoms, frequently resulting in excessive basicity, poor membrane permeability, and severe hERG toxicity liabilities.

  • Morpholine , by contrast, contains a weakly basic nitrogen and an oxygen atom at the opposite position. This specific configuration yields a

    
     value similar to physiological blood pH (~7.4 - 8.3), ensuring optimal aqueous solubility while maintaining excellent blood-brain barrier (BBB) permeability for CNS targets. Furthermore, the oxygen atom acts as a potent hydrogen-bond acceptor, while the chair-like flexible conformation allows the scaffold to direct synthetic appendages precisely into target binding pockets. For an in-depth review of these properties, see 1[1].
    
Fragment Library Design & Reactivity Mapping

Designing a morpholine-focused fragment library requires overcoming the synthetic challenge of functionalizing


 bonds to create viable 3D growth vectors. Historically, modifying these aliphatic heterocycles required harsh, non-selective conditions that were incompatible with sensitive functional groups.

Modern Synthetic Paradigms: To bypass traditional limitations, we now employ photoredox-mediated cross-dehydrogenative coupling. This methodology allows for the direct heteroarylation of cyclic amines without the need for pre-installed reactivity handles (such as boronic acids or halides). By mapping the reactivity of the morpholine core, we can establish nanogram-to-gram workflows using nanoscale high-throughput experimentation (HTE) in 1536-well microtiter plates. This enables the rapid generation of diverse, 3D-rich fragment libraries that are immediately ready for biophysical screening. For mechanistic details on this synthetic approach, refer to2[2].

Primary Screening Workflows: SPR and Ligand-Observed NMR

Because morpholine fragments bind weakly, traditional biochemical inhibition assays are prone to false negatives. We rely on orthogonal biophysical techniques to identify and validate hits.

  • Surface Plasmon Resonance (SPR): SPR is deployed as a high-throughput primary screen because it provides real-time, label-free kinetic data (association/dissociation rates) and binding stoichiometry. High-density chemical microarrays coupled with SPR imaging can screen up to 100,000 fragments rapidly, making it ideal for the initial pass of a large morpholine library 3[3].

  • Ligand-Observed NMR: NMR is arguably the most robust technique for FBDD because it reliably detects single-digit millimolar

    
     values and provides built-in quality control (QC) of the fragments, easily identifying compound degradation or aggregation to rule out false positives 4[4].
    
Self-Validating Experimental Protocol: Automated Ligand-Observed NMR Screening

To ensure a self-validating workflow, this protocol utilizes orthogonal NMR modalities to confirm hits internally before advancing them to X-ray crystallography.

Step 1: Fragment Pooling and QC

  • Action: Pool 4 to 8 morpholine fragments per well (final concentration 400

    
     each).
    
  • Causality: Pooling maximizes throughput. Fragments are selected computationally to ensure their 1D

    
     NMR spectra do not overlap. An initial 1D 
    
    
    
    spectrum is acquired without protein to confirm compound integrity and rule out pre-existing aggregation.

Step 2: Target Protein Preparation

  • Action: Buffer exchange the target protein into a deuterated buffer (

    
    , 50 mM Phosphate, pH 7.4) and concentrate to 10-20 
    
    
    
    .
  • Causality: A high ligand-to-protein ratio (e.g., 20:1 to 40:1) is mandatory for ligand-observed NMR. This ensures that the bound-state NMR properties are transferred to the bulk free-ligand pool via rapid chemical exchange, making the signal detectable.

Step 3: Multiplexed Data Acquisition

  • Action: Run automated WaterLOGSY and

    
     (CPMG) relaxation experiments simultaneously.
    
  • Causality: WaterLOGSY detects the transfer of magnetization from bulk water to the bound ligand, yielding a positive NOE signal for true binders.

    
     relaxation exploits the fact that large proteins tumble slowly (short 
    
    
    
    ); when a small morpholine fragment binds, it adopts this rapid relaxation, resulting in significant line broadening in the spectrum. Requiring a positive signal in both orthogonal methods inherently self-validates the hit and prevents false positives caused by non-specific interactions.

Step 4: Hit Deconvolution and


 Determination 
  • Action: Deconvolute positive pools by testing singletons. Perform a concentration titration series to calculate the exact

    
    .
    

NMR_Logic cluster_NMR Ligand-Observed NMR Modalities prep Target Protein + Morpholine Pool wlogsy WaterLOGSY (Bulk Water Transfer) prep->wlogsy t2 T2 Relaxation (Line Broadening) prep->t2 std STD-NMR (Saturation Transfer) prep->std hit Hit Deconvolution & QC Verification wlogsy->hit t2->hit std->hit kd Kd Determination (Titration) hit->kd

Logic flow of Ligand-Observed NMR screening for fragment hit identification.

3D Elaboration and Hit-to-Lead Optimization

Identifying a morpholine fragment hit is only the beginning. The critical bottleneck in FBDD is the 3D elaboration of these 2D hits into lead-like compounds.

Vector Growth Strategy: We employ a modular synthetic platform utilizing bifunctional 3D building blocks. Once the binding mode is confirmed via X-ray crystallography, the morpholine core is systematically grown. For example, Suzuki-Miyaura cross-coupling is used to extend the fragment into adjacent hydrophobic sub-pockets, followed by N-functionalization (e.g., reductive amination or nucleophilic aromatic substitution,


) to install capping groups. This programmable elaboration rapidly optimizes both target affinity and pharmacokinetic properties. For a comprehensive guide on this elaboration logic, see5[5].

FBDD_Workflow lib Morpholine Fragment Library screen Biophysical Screening (NMR / SPR) lib->screen val Structural Validation (X-ray Crystallography) screen->val elab 3D Elaboration & Vector Growth val->elab lead Lead-Like Compound elab->lead

FBDD Workflow: Morpholine library screening to 3D elaborated lead-like compounds.

Quantitative Data Summaries

To benchmark morpholine against other common scaffolds and to standardize screening expectations, the following tables summarize key quantitative metrics used in our workflows.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles in FBDD

ScaffoldTypical

Lipophilicity (clogP)Primary FBDD AdvantageTypical Liability
Morpholine ~8.3Low to ModerateOptimal BBB penetration, H-bond acceptorMetabolic oxidation (if unshielded)
Piperazine ~9.8LowHigh aqueous solubilityExcessive basicity, hERG toxicity
Piperidine ~10.4HighStrong hydrophobic interactionsPoor solubility, high lipophilicity

Table 2: Biophysical Screening Modalities for Morpholine Fragments

Screening ModalitySensitivity (

Range)
ThroughputKey OutputCausality / Advantage
SPR Imaging

to

High (up to 100k/run)Kinetics (

)
Real-time, label-free analysis
Ligand-Observed NMR

to

MediumBinding confirmationInternal QC, detects weak binders
X-ray Crystallography

to

Low to Medium3D Binding ModeEssential for structure-based 3D elaboration
References
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications - 1

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC - NIH - 2

  • SPR-based Fragment Screening: Advantages and Applications - ResearchGate - 3

  • Fragment screening by ligand observed nmr - Bruker - 4

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery - Journal of the American Chemical Society - ACS Publications - 5

Sources

Bioactive Morpholine Scaffolds in Neurodegenerative Research: A Technical Guide to Multi-Target Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The treatment of progressive neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD) and Parkinson’s disease (PD), has historically been stymied by the multifactorial nature of neuronal decay. Single-target therapies often fail to halt disease progression. Consequently, the paradigm has shifted toward Multi-Target Directed Ligands (MTDLs). Within this space, the morpholine scaffold —a six-membered heterocyclic ring containing both nitrogen and oxygen atoms—has emerged as a privileged pharmacophore. This technical guide explores the pharmacokinetic causality, structure-activity relationships (SAR), and validated experimental methodologies for evaluating morpholine derivatives in neurodegenerative drug discovery.

The Morpholine Pharmacophore: Chemical & Pharmacokinetic Causality

The ubiquitous presence of morpholine in central nervous system (CNS) drug discovery is not coincidental; it is rooted in strict physicochemical causality.

When designing CNS-active compounds, achieving optimal Blood-Brain Barrier (BBB) permeability is the primary bottleneck. Traditional aliphatic amines (like piperidine or pyrrolidine) often possess high basicity (pKa ~11), leading to near-complete protonation at physiological pH (7.4), which severely restricts passive BBB diffusion. By substituting a methylene group with an oxygen atom to form morpholine, the electronegative oxygen exerts an electron-withdrawing inductive effect. This reduces the basicity of the nitrogen atom (pKa ~8.3), ensuring a higher fraction of the un-ionized species in the bloodstream. Furthermore, the morpholine ring strikes an optimal balance between hydrophilicity (via the heteroatoms acting as hydrogen bond acceptors) and lipophilicity, enhancing metabolic stability and preventing off-target lipophilic toxicity[1].

Multi-Target Enzyme Inhibition in Alzheimer's and Parkinson's

Morpholine's unique chair conformation allows it to act as a versatile spatial vector, directing attached pharmacophores into the distinct binding pockets of enzymes implicated in NDDs[2].

Cholinesterase Inhibition (AChE and BuChE)

In AD, the depletion of acetylcholine (ACh) leads to severe cognitive decline. Acetylcholinesterase (AChE) features a deep, narrow active site gorge (~20 Å). Morpholine derivatives are uniquely capable of spanning this gorge, acting as dual binding site inhibitors that interact with both the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[3]. For instance, novel pyrimidine-morpholine hybrids have demonstrated sub-micromolar potency against AChE, outperforming standard drugs like neostigmine by up to 38-fold[4].

Monoamine Oxidase-B (MAO-B) Dual Inhibition

MAO-B contributes to oxidative stress and neuroinflammation in both AD and PD. Unlike AChE, the active site of MAO-B is located near the enzyme's entrance. Molecular modeling reveals that the morpholine ring perfectly occupies this entrance cavity, anchoring the molecule and directing the rest of the scaffold (e.g., coumarin or chalcone moieties) deep into the substrate cavity. Substituting a pyrrolidine ring with morpholine in coumarin hybrids has been shown to result in a 100-fold enhancement in MAO-B inhibition[2].

LRRK2 Modulation and Neuroprotection

In PD, mutations in the LRRK2 kinase lead to mitochondrial dysfunction and dopaminergic neuronal apoptosis. Morpholine-containing compounds are actively being developed to modulate LRRK2, reducing neuroinflammation and preventing dopaminergic cell death[2]. In vivo models utilizing morpholine derivatives (such as PP-43) have shown significant restoration of dopamine levels and reduction of inflammatory markers (IL-1β, IL-6)[5].

Mechanism A Morpholine Scaffold B AChE / BuChE Inhibition A->B C MAO-B Inhibition A->C D LRRK2 Modulation A->D E Restore Acetylcholine B->E F Reduce Oxidative Stress C->F G Prevent Apoptosis D->G H Neuroprotection E->H F->H G->H

Mechanistic pathways of morpholine scaffolds in neuroprotection.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the inhibitory efficacy of various morpholine-hybridized scaffolds against key neurodegenerative targets, highlighting the superiority of the morpholine moiety in MTDL design.

Compound ClassTarget EnzymeIC50 (µM)Reference DrugRef IC50 (µM)Mechanistic Advantage
Pyrimidine-Morpholine (5h) AChE0.43Neostigmine16.3Non-competitive inhibition, CAS/PAS binding[4]
Pyrimidine-Morpholine (5h) BuChE2.50NeostigmineN/ADual cholinergic restoration[4]
Morpholine-Chalcones MAO-B0.030Selegiline~0.04H-bonding with Cys172 via carbonyl[1]
Coumarin-Morpholine MAO-B0.372Pyrrolidine analog21.0100-fold enhancement over pyrrolidine[1]

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just how to perform the assay, but why specific parameters are chosen to prevent false artifacts.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

This kinetic colorimetric assay measures the production of yellow 5-thio-2-nitrobenzoate anion (TNB) resulting from the reaction of DTNB with thiocholine (the product of ATCI hydrolysis by AChE).

Causality & Validation: Morpholine derivatives often contain nucleophilic nitrogen atoms that could theoretically react directly with DTNB, causing a false-positive color change. A "Background Blank" (Compound + DTNB without enzyme) is mandatory to validate that the absorbance is strictly enzyme-dependent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics the optimal physiological environment for the enzyme while stabilizing DTNB.

  • Reagent Formulation: Prepare 0.01 M DTNB (Ellman's reagent) and 0.075 M Acetylthiocholine iodide (ATCI) in ultrapure water.

  • Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the morpholine test compound (dissolved in <1% DMSO to prevent enzyme denaturation), and 20 µL of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical. It allows the inhibitor to establish equilibrium binding with the enzyme before the substrate is introduced. Simultaneous addition would allow the rapid turnover rate of AChE to outcompete the inhibitor, artificially inflating the IC50.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Validation: Calculate the linear regression of the uninhibited control. A steady linear increase ensures enzyme viability; a plateau indicates substrate depletion or enzyme degradation.

Workflow S1 1. Compound Prep S2 2. Enzyme Incubation S1->S2 S3 3. DTNB Addition S2->S3 S4 4. Absorbance Read S3->S4 S5 5. IC50 Calculation S4->S5

Step-by-step workflow for in vitro cholinesterase inhibition assay.

Protocol B: In Vivo Rotenone-Induced PD Mouse Model

To evaluate the neuroprotective efficacy of morpholine hybrids (e.g., PP-43), an in vivo model is required.

Causality & Validation: Rotenone is utilized because it is a highly lipophilic pesticide that easily crosses the BBB and specifically inhibits mitochondrial complex-I. This induces oxidative stress and selectively destroys dopaminergic neurons in the substantia nigra, accurately mimicking sporadic PD pathology[5]. The system is self-validating by coupling behavioral endpoints with biochemical markers; if behavioral rescue occurs without biochemical restoration (e.g., glutathione levels), the compound is merely acting as a symptomatic stimulant rather than a true neuroprotectant.

Step-by-Step Methodology:

  • Acclimatization & Grouping: House C57BL/6J mice under standard conditions. Divide into Control, Rotenone-only, Rotenone + Morpholine-derivative, and Standard Drug (e.g., Levodopa) groups.

  • Disease Induction: Administer rotenone (typically 2.5 mg/kg/day, i.p., dissolved in sunflower oil/DMSO) for 35 days to induce dopaminergic damage.

  • Therapeutic Dosing: Co-administer the morpholine test compound (e.g., 10-30 mg/kg, p.o.) daily.

  • Behavioral Assessment: Perform Rotarod and Open Field tests weekly. Causality: These tests quantify motor coordination and bradykinesia, the hallmark physical symptoms of PD.

  • Biochemical Validation: Post-euthanasia, isolate the midbrain. Homogenize tissue to measure lipid peroxidation (MDA levels), reduced glutathione (GSH), and inflammatory cytokines (IL-1β, IL-6) via ELISA.

  • Histopathology: Perform Nissl staining on substantia nigra sections to quantify the survival of dopaminergic neurons and assess pyknotic nuclei[5].

References

1.[1] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis.[Link] 2.[5] Neuroprotective and Partial Agonistic Effect of 4-(2-phenyl-6, 7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl) morpholine (PP-43) in Rotenone-Induced Parkinson's Disease in mice. Journal of Marketing & Social Research.[Link] 3.[2] Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC / NIH.[Link] 4.[3] Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI.[Link] 5.[4] Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Elsevier Pure.[Link]

Sources

The Strategic Role of 2-Substituted Morpholine Derivatives in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged heterocycle in drug discovery, historically utilized to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. However, the functionalization of the morpholine scaffold at the C-2 position represents a sophisticated structural intervention. By introducing a chiral center adjacent to the oxygen atom, medicinal chemists can precisely direct the 3D vector of substituents into target affinity pockets while maintaining the core ring's physicochemical benefits.

This whitepaper provides an in-depth technical analysis of 2-substituted morpholine derivatives, exploring the structural causality behind their efficacy, detailing their role in kinase and CNS target engagement, and outlining self-validating synthetic protocols for their development.

Structural & Physicochemical Causality: The "Why" Behind the Scaffold

As application scientists, we do not select scaffolds arbitrarily; every atom must serve a functional purpose. The morpholine ring is selected over piperidine or piperazine due to a delicate balance of lipophilicity and basicity.

The Inductive Effect and pKa Modulation

The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This reduces the basicity of the opposing nitrogen atom, dropping the pKa from ~11.2 (in piperidine) to approximately 8.3 in morpholine[1].

  • Causality: A pKa of 8.3 is remarkably close to physiological blood pH (7.4). This ensures that a significant fraction of the drug remains un-ionized in systemic circulation, vastly improving oral bioavailability and Blood-Brain Barrier (BBB) penetration[2].

The C-2 Substitution Dynamic

Unsubstituted morpholine is highly symmetrical. Substituting at the C-2 position breaks this symmetry and introduces chirality.

  • Conformational Locking: The morpholine ring predominantly adopts a chair conformation. A bulky substituent at C-2 will strongly favor the equatorial position to minimize 1,3-diaxial steric clashes.

  • Vector Projection: By locking the C-2 substituent in an equatorial plane, the molecule projects this functional group at a highly predictable angle. This is critical for engaging narrow specificity pockets in enzymes (like the PI3K catalytic domain) or complex GPCRs (like the NK1 receptor)[3][4].

Target Engagement: Kinases and CNS Receptors

The PI3K/AKT/mTOR Pathway

In oncology, 2-substituted morpholines are heavily utilized as Phosphoinositide 3-Kinase (PI3K) inhibitors. The unsubstituted morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val828 (in PI3Kδ/β) within the ATP-binding hinge region[5][6].

However, pan-PI3K inhibition often leads to severe toxicity. To achieve isoform selectivity (e.g., targeting PI3Kβ over PI3Kδ), researchers introduce substituents at the C-2 position. These substituents restrict free rotation around the C-N bond (creating an axis of atropisomerism) and force the molecule to project into the unique, non-conserved affinity pockets of specific PI3K isoforms[3][7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Catalytic Subunit RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits Morpholine 2-Substituted Morpholine Morpholine->PI3K Competitive Inhibition

PI3K/AKT signaling pathway and morpholine-mediated hinge binding inhibition.

CNS Applications: Aprepitant and NK1 Antagonism

Aprepitant (Emend) is a highly selective antagonist of the human substance P/neurokinin 1 (NK1) receptor, used primarily as an antiemetic for chemotherapy-induced nausea[4][8].

Aprepitant is a masterclass in morpholine functionalization. It features a morpholine core with a critical C-2 substituent: a 1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group[9].

  • Causality: The extreme steric bulk and high electronegativity of the trifluoromethyl groups at the C-2 extension force the morpholine ring into a highly specific 3D conformation. This precise geometry allows it to selectively block the NK1 receptor with an affinity 3000 times greater than for other receptors (like 5-HT3 or dopamine)[9][10].

Quantitative Data & Structure-Activity Relationships (SAR)

To understand the quantitative impact of C-2 substitution, we must analyze the structure-activity relationship (SAR) data across different drug classes. Below is a synthesized table of quantitative and physicochemical data comparing key morpholine derivatives.

Compound / ScaffoldPrimary TargetC-2 SubstituentTarget Affinity (IC50 / Ki)Key Physicochemical Benefit
LY294002 (Tool Compound)Pan-PI3KNone (Unsubstituted)~1.4 μM (PI3Kα)Baseline hinge binding; poor in vivo stability[5].
ZSTK474 Derivative (6a) PI3Kα / PI3KδEthanolamine replacement9.9 nM (PI3Kα)Maintains low nanomolar inhibition while altering isoform selectivity[6].
Aprepitant NK1 Receptor1-[3,5-bis(CF3)phenyl]ethoxy~0.1 nM (Ki)Extreme NK1 selectivity; highly lipophilic for BBB crossing[4][9].
Compound (P)-14 PI3KβCyanopyridine (Hinge modifier)< 5 nM (PI3Kβ)Atropisomeric restriction yields 20× selectivity over δ-isoform[3].
2-(4-Chlorophenyl)morpholine Intermediate4-ChlorophenylN/A (Building Block)Halogen bonding capability; enhances target lipophilicity (XLogP3 ~2.0)[11].

Experimental Methodology: Self-Validating Synthesis

The synthesis of 2-substituted morpholines is notoriously challenging due to the need for strict stereocontrol. A field-proven method is the Lewis Acid-Catalyzed Annulation of 1,2-Amino Alcohols with Styrene Derivatives [11].

As a Senior Application Scientist, I mandate that experimental protocols must not be blind recipes; they must be self-validating systems. Below is the optimized, step-by-step workflow.

Protocol: Lewis Acid-Catalyzed Annulation

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of the N-protected 1,2-amino alcohol and 1.2 equivalents of the target styrene derivative in anhydrous dichloromethane (DCM) under an inert Argon atmosphere.

  • Causality: Moisture must be rigorously excluded. Water will coordinate with the Lewis acid in Step 2, deactivating it and leading to starting material recovery rather than annulation.

Step 2: Lewis Acid Activation

  • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Slowly add 1.5 equivalents of Boron trifluoride diethyl etherate (

    
    ) dropwise over 15 minutes.
    
  • Self-Validation Checkpoint: Observe the color. The solution should turn a pale yellow/orange. If the mixture turns deep black, it indicates rapid polymerization of the styrene.Causality: The Lewis acid was added too quickly, causing a localized exothermic spike. Correction: Discard, ensure strict cryogenic control, and reduce the addition rate.

Step 3: Cyclization (Annulation)

  • Action: Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature over 4 hours.

  • Causality: The low temperature controls the initial carbocation formation, ensuring high regioselectivity (Markovnikov addition). Warming to room temperature provides the thermodynamic energy required to close the morpholine ring.

Step 4: Quenching and Workup

  • Action: Quench the reaction by adding saturated aqueous

    
     until bubbling ceases. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Causality:

    
     neutralizes the Lewis acid without hydrolyzing the newly formed ether linkage in the morpholine ring.
    

Step 5: Purification & QC Validation

  • Action: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Validate the structure using 1H-NMR, 13C-NMR, and LC-MS.

  • Self-Validation Checkpoint: In the 1H-NMR spectrum, look for the diagnostic doublet of doublets (dd) corresponding to the C-2 proton (typically between 4.0 - 4.8 ppm, depending on the substituent). The coupling constants (

    
    ) will confirm whether the substituent is locked in the equatorial position (large axial-axial coupling, 
    
    
    
    Hz).

Synthesis_Workflow Step1 1. Reagent Prep Amino Alcohol + Styrene Step2 2. Lewis Acid Addition (e.g., BF3·OEt2) Step1->Step2 Step3 3. Annulation Controlled Temp Step2->Step3 Step4 4. Quench & Extract Phase Separation Step3->Step4 Step5 5. Purification Chromatography Step4->Step5 QC 6. QC Validation NMR, HPLC, MS Step5->QC

Step-by-step workflow for the Lewis acid-catalyzed synthesis of 2-substituted morpholines.

Conclusion

The functionalization of the morpholine ring at the C-2 position is not merely a synthetic exercise; it is a highly calculated maneuver in rational drug design. By leveraging the intrinsic pKa-modulating properties of the morpholine core and combining them with the precise 3D vectoring afforded by C-2 chirality, application scientists can achieve unprecedented target selectivity. Whether optimizing the hinge-binding motif of a PI3K inhibitor or locking the conformation of an NK1 antagonist like Aprepitant, 2-substituted morpholines remain a cornerstone of modern medicinal chemistry.

References

1.3 2.5 3.9 4.4 5.8 6.6 7.11 8.2 9.7 10.1

Sources

Pharmacophore Mapping of Cyclobutylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Strategic Guide for H3 Receptor Antagonist Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The cyclobutylmorpholine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor ligands . Its unique combination of a solubilizing, basic morpholine ring with the sterically defined, lipophilic cyclobutyl group offers an optimal balance of physicochemical properties (logP, pKa) and metabolic stability.

This guide provides a rigorous technical framework for generating, validating, and applying pharmacophore models specifically for cyclobutylmorpholine derivatives. By defining the spatial arrangement of essential interaction features—hydrogen bond donors/acceptors, positive ionizable centers, and hydrophobic volumes—researchers can accelerate lead optimization and scaffold hopping initiatives.

Chemical Space & Scaffold Analysis

The Cyclobutylmorpholine Advantage

Unlike flexible linear alkyl chains, the cyclobutyl group introduces a defined "pucker" conformation (butterfly shape) that limits entropic penalty upon binding. When attached to the morpholine nitrogen (N-cyclobutylmorpholine), it creates a compact Positive Ionizable (PI) feature with a specific hydrophobic shielding radius.

  • pKa Modulation: The electron-donating induction of the cyclobutyl group typically maintains the morpholine nitrogen pKa in the 7.5–8.5 range, ideal for CNS penetration and lysosomal trapping avoidance.

  • Lipophilic Vector: The cyclobutyl moiety targets specific small hydrophobic sub-pockets (often defined by Valine or Leucine residues in GPCRs) adjacent to the orthosteric binding site.

Pharmacophore Modeling Workflow

To ensure high predictive validity, we utilize a Ligand-Based Pharmacophore Generation protocol, cross-referenced with structural data where available (e.g., H3R crystal structures).

Step-by-Step Protocol
Phase I: Dataset Curation & Preparation
  • Selection: Compile a training set of at least 25 structurally diverse cyclobutylmorpholine derivatives with known

    
     or 
    
    
    
    values spanning at least 4 orders of magnitude.
  • Stereochemistry: Explicitly define stereocenters on the cyclobutyl ring (cis/trans isomers) if substituted.

  • Protonation State: Generate 3D structures with the morpholine nitrogen protonated (pH 7.4).

Phase II: Conformational Analysis (The Critical Step)

The cyclobutyl ring is not rigid; it undergoes ring inversion. Standard conformational searches often miss the bioactive "pucker."

  • Method: Use Stochastic Monte Carlo or Systematic Search (e.g., OMEGA or Caesar algorithms).

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • Specific Constraint: Ensure the N-cyclobutyl bond rotation is sampled to identify accessible steric volumes.

Phase III: Molecular Alignment & Model Generation
  • Algorithm: Use a Genetic Algorithm (e.g., GALAHAD or HypoGen) to identify common features.

  • Alignment Anchor: Force alignment on the protonated Morpholine Nitrogen (The "Warhead").

  • Feature Mapping:

    • PI (Positive Ionizable): Centered on Morpholine N.

    • HYD (Hydrophobic): Centered on the Cyclobutyl ring centroid.

    • HBA (H-Bond Acceptor): Morpholine oxygen (optional, depending on target).

Workflow Visualization

The following diagram outlines the iterative cycle of model generation and validation.

PharmacophoreWorkflow Dataset Dataset Curation (Active/Inactive Separation) ConfSearch Conformational Expansion (Monte Carlo / Energy < 10kcal) Dataset->ConfSearch 3D Prep Alignment Molecular Alignment (Anchor: Morpholine N+) ConfSearch->Alignment Superposition FeatureExt Feature Extraction (HypoGen / GALAHAD) Alignment->FeatureExt Commonality ModelVal Validation (ROC Curves / Decoy Set) FeatureExt->ModelVal Scoring ModelVal->Alignment Fail (Refine) FinalMap Final Pharmacophore Map ModelVal->FinalMap Pass

Figure 1: Iterative workflow for generating a robust ligand-based pharmacophore model.

The Core Pharmacophore Map: Features & Geometry

For H3R antagonism, the cyclobutylmorpholine scaffold typically maps to a 4-Point Pharmacophore .

Feature Definitions
Feature IDTypeChemical MoietyBiological Interaction
F1 Pos. Ionizable (PI) Morpholine NitrogenIonic salt bridge with conserved Asp3.32 (TM3).
F2 Hydrophobic (HYD1) Cyclobutyl RingVan der Waals interaction with hydrophobic pocket (e.g., Tyr/Phe).
F3 Hydrophobic (HYD2) Distal Aryl GroupPi-stacking or hydrophobic enclosure in the secondary pocket.
F4 H-Bond Acceptor (HBA) Morpholine OxygenWater-mediated H-bond or direct interaction (variable).
Geometric Constraints (Euclidean Distances)
  • F1 (N+) ↔ F2 (Cyclobutyl Centroid): 2.8 – 3.5 Å (Fixed by scaffold).

  • F1 (N+) ↔ F3 (Distal Aryl): 5.5 – 7.5 Å (Critical for antagonist potency).

  • Vector Angle: The angle between the F2-F1 vector and the F1-F3 vector often dictates selectivity.

Interaction Map Visualization

This diagram represents the abstract binding hypothesis derived from the pharmacophore.

InteractionMap N_Plus Positive Ionizable (Morpholine N) Cyclo Hydrophobic Core (Cyclobutyl) N_Plus->Cyclo ~3.0 Å Distal Distal Aromatic (Variable Region) N_Plus->Distal 5.5 - 7.5 Å (Linker Dependent) Asp Asp3.32 (Anionic) N_Plus->Asp Salt Bridge (Ionic) Pocket1 Hydrophobic Pocket A Cyclo->Pocket1 VdW Contact Pocket2 Hydrophobic Pocket B Distal->Pocket2 Pi-Stacking

Figure 2: Abstract interaction map showing the spatial relationship between the cyclobutylmorpholine scaffold and receptor features.

Experimental Validation & SAR Application

A pharmacophore is only as good as its predictive power. Use the following protocol to validate the model.

Test Set Screening (Decoy Analysis)
  • Database: Select the DUD-E (Directory of Useful Decoys) subset for H3R or Sigma receptors.

  • Seeding: Spike the decoy database with 5 known active cyclobutylmorpholine derivatives (not used in training).

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the ROC Curve (AUC) . A valid model must achieve an AUC > 0.7.

Synthetic Validation (SAR)

To experimentally verify the "Cyclobutyl Pocket" (F2):

  • Hypothesis: If the cyclobutyl group fills a specific hydrophobic volume, expanding it to a cyclohexyl or reducing it to a cyclopropyl should alter potency.

  • Experiment: Synthesize analogs with varying ring sizes.

    • Result: Often, cyclobutyl is optimal due to the specific "butterfly" angle fitting the pocket better than the planar cyclopropyl or chair-form cyclohexyl.

References

  • Structure-Activity Relationships of H3 Receptor Antagonists Source: Journal of Medicinal Chemistry URL:[Link] (General reference for H3R SAR methodologies)

  • Ligand-Based Pharmacophore Modeling Protocols Source: Bio-protocol / Genomatics URL:[Link]

  • Morpholine Scaffolds in Medicinal Chemistry Source: Journal of Chemical Reviews URL:[Link]

  • Pharmacophore Mapping and Virtual Screening Strategies Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • SAR110894: A Potent Histamine H3-Receptor Antagonist Source:[1][2][3] National Institutes of Health (PubMed) URL:[Link]

Sources

Chemical vendors for 2-Cyclobutylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Cyclobutylmorpholine Hydrochloride is a high-value saturated heterocycle used primarily as a building block in medicinal chemistry to modulate lipophilicity (


) and metabolic stability.[1] Unlike flat aromatic systems, the cyclobutyl-morpholine motif introduces 

character (

), improving solubility and target selectivity while acting as a bioisostere for larger cycloalkyl or piperidine groups.[1]

However, sourcing this compound presents specific technical challenges:

  • Chirality: The C2 position is a stereocenter.[1][2] Vendors often supply the racemate by default, which can lead to inactive enantiomers in biological assays.

  • Detection Limits: The molecule lacks a strong chromophore (UV active group), making standard LC-UV purity analysis unreliable.[1]

  • Salt Stoichiometry: Variability in the hydrochloride stoichiometry (mono- vs. di-HCl) affects molecular weight calculations for library synthesis.[1]

Chemical Identity
  • IUPAC Name: 2-Cyclobutylmorpholine hydrochloride[1]

  • CAS (Free Base): 1219844-05-9[1]

  • CAS (HCl Salt): Not universally assigned; often referenced via the free base CAS with "HCl" suffix.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Feature: Conformationally restricted lipophilic spacer.[1]

Vendor Landscape & Sourcing Strategy

Do not treat this compound as a commodity chemical. The synthesis of 2-substituted morpholines typically involves hydrogenation of substituted enamines or cyclization of amino alcohols, routes that can leave specific impurities.

Vendor Selection Matrix
Vendor TierRecommended VendorsPrimary Use CaseRisk Profile
Tier 1: Originators Enamine , Combi-Blocks , ChemScene HTS Library Synthesis, Scale-up (>10g)Low. These vendors typically hold stock and generate internal QC data.[1]
Tier 2: Aggregators eMolecules , MolPort Price Comparison, Single-vial purchaseMedium. Stock status may lag; lead times can increase if drop-shipping.[1]
Tier 3: Custom WuXi AppTec , Syngene Enantiopure synthesis ((R) or (S) specific)Low (High Cost). Required if chiral resolution is critical.[1]

Expert Recommendation: For discovery chemistry, Combi-Blocks and Enamine are the preferred sources due to their focus on


-rich heterocycles.[1] If stereochemistry is undefined in the catalog (e.g., no (R)/(S) prefix), assume it is racemic .[1]

Technical Validation Protocol (QC)

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA) for this class of compounds due to the "UV Blind Spot."

The "UV Blind Spot" Risk: 2-Cyclobutylmorpholine has no aromatic rings .[1] It will not absorb significantly at 254 nm.[1] A standard LC-UV trace showing "100% purity" is meaningless because it is only detecting impurities that do absorb UV (e.g., solvent residues, starting materials).[1]

Required Analytical Workflow
  • 1H NMR (Essential):

    • Solvent: DMSO-

      
       or 
      
      
      
      .
    • Diagnostic Signals: Look for the cyclobutyl methine proton and the morpholine ring protons (3.0–4.0 ppm).[1]

    • Impurity Check: Scan for residual benzyl groups (7.2 ppm) if N-benzyl protection was used during synthesis.[1]

  • LC-MS with ELSD/CAD (Critical):

    • Detector: You MUST use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) to see the main peak.[1]

    • Mass Spec: Confirm

      
       (Free base mass).
      
  • Chloride Content Titration:

    • Perform Silver Nitrate (

      
      ) titration to confirm if the salt is Mono-HCl or Di-HCl.[1] This is vital for accurate molarity in biological assays.[1]
      

Visualization: Sourcing & QC Workflow

The following diagram outlines the decision logic for sourcing and validating this compound, specifically addressing the chirality and detection challenges.

SourcingQC Start Need 2-Cyclobutylmorpholine HCl ChiralCheck Is Stereochemistry Critical? Start->ChiralCheck Racemic Source Racemic (Combi-Blocks/Enamine) ChiralCheck->Racemic No Chiral Source Enantiopure (Custom Synthesis/Chiral Cat.) ChiralCheck->Chiral Yes (R/S) Receipt Material Receipt Racemic->Receipt Chiral->Receipt QC_Step QC Analysis Receipt->QC_Step UV_Check Standard UV (254nm)? QC_Step->UV_Check Avoid ELSD_Check ELSD / CAD / NMR QC_Step->ELSD_Check Recommended Fail_UV FAIL: Compound Invisible False Purity Reading UV_Check->Fail_UV Pass_QC VALIDATED Confirm Salt Stoichiometry ELSD_Check->Pass_QC

Figure 1: Strategic sourcing and analytical validation workflow highlighting the necessity of non-UV detection methods.

Handling & Stability

  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.[1] Store in a desiccator at -20°C .

  • Free Basing: If your reaction requires the free base, partition the HCl salt between DCM and saturated

    
    . Do not use NaOH if sensitive functional groups are present.[1]
    
  • Solubility: Highly soluble in water, DMSO, and Methanol.[1] Poor solubility in non-polar ethers (TBME) or Hexanes.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Morpholine Derivatives. Retrieved from [Link]

  • Tails, S. et al. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ren, X. et al. (2013).[1] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Cyclobutylmorpholine from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 2-cyclobutylmorpholine , a high-value pharmacophore for medicinal chemistry programs targeting GPCRs and kinase inhibitors. Unlike simple alkyl morpholines, the cyclobutyl variant offers unique lipophilicity and metabolic stability profiles. This guide presents two distinct protocols starting from 2-amino-1-cyclobutylethanol : (1) The industry-standard Lactam Reduction Route for scalability and regiocontrol, and (2) The Ethylene Sulfate Route for rapid, "green" bench-scale synthesis. Critical process parameters (CPPs) regarding the stability of the strained cyclobutyl ring during reduction are emphasized.

Introduction & Retrosynthetic Analysis

The morpholine ring is a privileged scaffold in drug discovery, improving solubility and reducing HERG liability compared to piperidines. The introduction of a cyclobutyl group at the C2 position creates a specific steric vector that can lock bioactive conformations without the metabolic liability of a tert-butyl group or the flexibility of an n-butyl chain.

Strategic Disconnection

The synthesis is approached via the functionalization of 2-amino-1-cyclobutylethanol (1) .

  • Path A (Lactam Route): Stepwise formation of the morpholine ring via an amide intermediate. This avoids over-alkylation and allows for purification of the stable lactam intermediate.

  • Path B (Sulfate Route): A redox-neutral, convergent synthesis using ethylene sulfate as a C2 dielectrophile.

Retrosynthesis Target 2-Cyclobutylmorpholine (Target) Lactam Morpholin-3-one Intermediate Target->Lactam Reduction (LiAlH4) Start 2-Amino-1-cyclobutylethanol (Starting Material) Target->Start Direct Annulation (Path B) Lactam->Start Acylation & Cyclization Reagent1 Chloroacetyl Chloride Reagent2 Ethylene Sulfate

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Pre-Requisite: Starting Material Sourcing

If 2-amino-1-cyclobutylethanol is not commercially available, it is synthesized via the reduction of cyclobutyl hydroxymethyl ketone or the Henry reaction of cyclobutanecarbaldehyde followed by reduction.

  • Note: Ensure the starting amino alcohol is dry (<0.5% water) to prevent reagent hydrolysis in subsequent steps.

Protocol A: The Lactam Reduction Route (Scalable)

Best for: >10g scale, high purity requirements, GMP-like control. Mechanism: N-acylation


 Intramolecular O-alkylation 

Amide Reduction.
Step 1: Synthesis of the Morpholin-3-one

This step creates the ring structure. We utilize a biphasic Schotten-Baumann condition or a mild organic base method to selectively acylate the nitrogen.

Reagents:

  • 2-Amino-1-cyclobutylethanol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv) or aq. NaOH/DCM biphasic system.

  • Solvent: Dichloromethane (DCM) or THF.

Procedure:

  • Setup: Charge a 3-neck flask with amino alcohol (1.0 equiv) and Et3N (2.5 equiv) in dry THF (10 vol). Cool to 0°C under N2.

  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 30 mins. Exothermic reaction—maintain T < 10°C.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate (linear chloroacetamide) forms rapidly.

  • Cyclization: Once addition is complete, warm to Room Temperature (RT).

    • Critical Step: If cyclization is slow (LCMS shows linear intermediate), add Potassium tert-butoxide (KOtBu, 1.2 equiv) dissolved in THF to force ring closure. The alkoxide displaces the chloride.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Result: 2-Cyclobutylmorpholin-3-one (Solid or viscous oil). Yield typically 75-85%.

Step 2: Global Reduction to Morpholine

The lactam carbonyl is removed using Lithium Aluminum Hydride (LAH).

  • Safety Alert: Cyclobutyl rings are strained. While generally stable to hydrides, avoid Lewis Acid catalyzed reductions (like excess AlCl3) which might trigger ring rearrangement.

Reagents:

  • 2-Cyclobutylmorpholin-3-one (Intermediate from Step 1)

  • LiAlH4 (2.5 equiv, 1.0M in THF) or BH3·THF.

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Charge LAH solution (2.5 equiv) into a dry flask under Argon. Cool to 0°C.

  • Addition: Dissolve the morpholinone in THF (5 vol) and add dropwise to the LAH slurry. Gas evolution (H2) will occur.

  • Reflux: Warm to RT, then heat to reflux (66°C) for 4-6 hours.

    • Why Reflux? Amide reduction is kinetically slow at RT.

  • Fieser Quench (Critical): Cool to 0°C.

    • Add water (x mL = g of LAH).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

    • Stir vigorously until a white granular precipitate forms.

  • Filtration: Filter through a Celite pad. Rinse with ether.[2]

  • Purification: The filtrate contains the crude amine. Purify via Acid-Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, extract into DCM).

Protocol B: The Ethylene Sulfate Route (Green/Rapid)

Best for: <1g scale, rapid library synthesis, "Green" chemistry requirements. Mechanism: Selective N-alkylation with ethylene sulfate followed by intramolecular cyclization.

Reagents:

  • 2-Amino-1-cyclobutylethanol (1.0 equiv)

  • Ethylene Sulfate (1.05 equiv)

  • Base: NaH (2.5 equiv) or KOtBu.

  • Solvent: THF or Dioxane.

Procedure:

  • Alkylation: Dissolve amino alcohol in dry THF. Add ethylene sulfate (1.05 equiv). Stir at RT for 4 hours.

    • Chemistry: This forms a zwitterionic intermediate (amino-ethyl sulfate).

  • Cyclization: Cool to 0°C. Add NaH (60% dispersion, 2.5 equiv) carefully.

    • Note: The base deprotonates the alcohol, which then displaces the sulfate group intramolecularly.

  • Heating: Heat to 50°C for 2 hours to complete cyclization.

  • Workup: Quench with water. Extract with DCM.

  • Advantage: This method preserves the cyclobutyl ring perfectly as no harsh reducing agents are used.

Analytical Validation & Data

ParameterSpecificationNotes
Appearance Colorless oilAmine oxidizes slightly to yellow on air exposure.
1H NMR (CDCl3)

3.8-3.6 (m, 3H), 2.9-2.7 (m, 3H), 2.4 (m, 1H)
Look for the characteristic multiplet of the cyclobutyl methine proton at ~2.3-2.5 ppm.
LCMS (ESI+) [M+H]+ = 142.2Primary peak.
Purity >95%Determine by GC-FID or HPLC (ELSD detection).

NMR Diagnostic Tip: The H2 proton (on the morpholine ring, adjacent to the cyclobutyl) is the key diagnostic handle. In the lactam intermediate, it appears downfield (~4.0 ppm). After reduction to the amine, it shifts upfield to ~3.2-3.4 ppm.

Workflow Visualization

Workflow cluster_0 Protocol A: Lactam Route Step1 Step 1: N-Acylation (Amino Alcohol + Cl-Acetyl Cl) Step2 Step 2: Base Cyclization (KOtBu/THF) Step1->Step2 Intermediate formed Step3 Step 3: LAH Reduction (Reflux) Step2->Step3 Isolated Lactam Step4 Fieser Quench & Acid-Base Extraction Step3->Step4 Crude Amine

Figure 2: Step-by-step experimental workflow for the Lactam Reduction protocol.

References

  • General Morpholine Synthesis (Lactam Route)

    • Title: Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.[3]

    • Source: European P
    • URL
    • Relevance: Describes the industrial standard for 2-substituted morpholines via the lactam/epoxide route.
  • Green Synthesis (Ethylene Sulfate Route)

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[4]

    • Source: ChemRxiv (Preprint).
    • URL:[Link][5]

    • Relevance: Validates the use of ethylene sulfate for converting amino alcohols to morpholines without reduction steps.[4][6]

  • Amino Alcohol Precursors

    • Title: One-Pot Preparation of Cyclic Amines
    • Source: Organic Syntheses 2013, 90, 258-267.
    • URL:[Link]

    • Relevance: Provides foundational techniques for cycliz
  • Review of Morpholine Chemistry

    • Title: Recent progress in the synthesis of morpholines.[4][7][8][9][10][11]

    • Source: Chemistry of Heterocyclic Compounds 2019, 55, 324–332.[12]

    • URL:[Link]

    • Relevance: Comprehensive review of synthetic strategies.[12]

Sources

Mechanistic Basis of Hygroscopicity in Morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Isolation, Handling, and Formulation of Hygroscopic Morpholine Salts

Morpholine (tetrahydro-1,4-oxazine) is a highly hygroscopic secondary amine with a pKa of approximately 8.33[1]. When reacted with inorganic or organic acids, it forms morpholinium salts, which are frequently utilized as active pharmaceutical ingredients (APIs) and critical intermediates. The pronounced hygroscopicity of these salts is driven by two primary physicochemical factors:

  • Hydrogen Bonding Capacity: The nitrogen and oxygen heteroatoms within the morpholine ring act as strong hydrogen bond acceptors (and donors, in the protonated state). This gives the crystal lattice a high thermodynamic affinity for atmospheric water molecules.

  • Lattice vs. Hydration Energy: For many morpholine salts, the hydration energy significantly exceeds the crystal lattice energy. Upon exposure to ambient humidity, moisture adsorbs to the crystal surface, disrupting the solid-state packing and eventually leading to deliquescence (complete dissolution of the solid in its own absorbed moisture)[2].

Causality in Handling: Because moisture uptake can initiate rapid solid-state transitions, agglomeration, or chemical degradation, standard benchtop handling is entirely insufficient. Atmospheric isolation (via Schlenk techniques or gloveboxes) is not merely a precautionary measure; it is a thermodynamic necessity to prevent the spontaneous phase-shift of the salt[3].

Quantitative Data: Hygroscopicity Classification

To establish a baseline for handling protocols, it is essential to classify the morpholine salt using dynamic vapor sorption (DVS) or static desiccator methods. The handling stringency must scale with the moisture uptake profile[4].

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHHandling Requirement for Morpholine Salts
Non-hygroscopic < 0.2%Standard benchtop handling.
Slightly hygroscopic 0.2% – 2.0%Tightly sealed containers; minimize ambient exposure.
Moderately hygroscopic 2.0% – 15.0%Controlled humidity environment (RH < 30%).
Very hygroscopic > 15.0%Glovebox (Argon/N₂) or Schlenk line mandatory[4].
Deliquescent Forms liquid solutionStrict inert atmosphere; immediate formulation required.

Workflow: Isolation and Formulation Strategy

To prevent moisture-induced degradation, the workflow must seamlessly integrate inert chemical isolation with downstream moisture-barrier formulation[5].

G N1 Synthesis of Morpholine Salt (Anhydrous Conditions) N2 Precipitation (Dry Ether/Hexane) N1->N2 Induce Crystallization N3 Inert Filtration (Schlenk Frit / Glovebox) N2->N3 Isolate Solid N4 High Vacuum Drying (Schlenk Line, 12h+) N3->N4 Remove Residual Solvent N5 Storage (Argon/Nitrogen) N4->N5 Prevent Moisture Uptake N6 Formulation Strategies (Co-processing/Coating) N5->N6 Drug Product Mfg

Workflow for the inert isolation and downstream formulation of hygroscopic morpholine salts.

Detailed Experimental Protocols

Protocol A: Inert Isolation and Drying of Highly Hygroscopic Morpholine Salts

Objective: Isolate the precipitated morpholine salt without exposure to atmospheric moisture, ensuring a dry, free-flowing powder[6]. Self-Validating System: The final product's weight must remain constant across three successive 1-hour vacuum cycles. A fluctuating weight indicates the presence of residual solvent or active moisture ingress.

  • Precipitation: Induce crystallization directly in the reaction flask using a rigorously dried anti-solvent (e.g., anhydrous diethyl ether or hexane). Do not expose the flask to air.

  • Supernatant Removal: Instead of pouring the mixture into a standard funnel, use a cannula transfer system under Argon pressure to siphon off the mother liquor, leaving the precipitated salt in the original sealed flask[6].

  • Inert Washing: Inject anhydrous ether through a septum into the flask. Agitate gently, allow the solid to settle completely, and remove the wash solvent via cannula. Repeat this process three times to remove unreacted morpholine and impurities[6].

  • Vacuum Drying: Connect the reaction flask directly to a high-vacuum Schlenk line. Apply the vacuum gradually to prevent the fine powder from "bumping" into the manifold. Maintain high vacuum (< 0.1 mbar) for a minimum of 12 hours[6].

  • Storage Transfer: Backfill the flask with Argon. Transfer the dry salt into pre-weighed, amber glass vials inside a glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Seal with PTFE-lined caps and store in a secondary desiccator[3].

Protocol B: Formulation Strategies for Hygroscopic Morpholine APIs

Objective: Protect the morpholine salt from moisture during oral solid dosage manufacturing. Causality: If the salt is handled exclusively in a glovebox, it cannot be easily manufactured at commercial scale. We must engineer the formulation to physically deflect moisture away from the active ingredient[2].

  • Co-processing with Hydrophobic Excipients:

    • Inside a controlled humidity suite (RH < 20%), blend the morpholine salt with hydrophobic excipients such as magnesium stearate or colloidal silicon dioxide.

    • Mechanism: These excipients coat the API particles, creating a localized hydrophobic micro-environment that drastically reduces the water vapor permeation rate[5].

  • Dry Granulation:

    • Strictly avoid wet granulation. Process the blend using roller compaction to form dense ribbons, then mill into granules. This minimizes the surface area exposed to ambient air.

  • Moisture-Barrier Film Coating:

    • Compress the granules into tablets.

    • Coat the tablets using a non-aqueous polymer system (e.g., polyvinyl alcohol-based coatings) in a pan coater. The coating acts as a kinetic barrier against moisture ingress during the product's shelf life[2].

Quality Control: Self-Validating DVS Analysis

To ensure the efficacy of Protocol B, subject the formulated granules to Dynamic Vapor Sorption (DVS).

  • Method: Expose the sample to a step-wise humidity gradient (0% to 90% RH) at 25°C.

  • Validation Criteria: A successfully co-processed morpholine salt formulation must exhibit a >70% reduction in moisture uptake at 80% RH compared to the neat API. If the uptake exceeds this threshold, the system fails validation, and the hydrophobic excipient ratio in Protocol B, Step 1 must be increased.

References

  • [2] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. National Institutes of Health (NIH). 2

  • [5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.5

  • [4] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.4

  • [3] How do you handle hygroscopic salts? HepatoChem. 3

  • [6] How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. 6

  • [1] Morpholine (EHC 179, 1996). INCHEM.1

Sources

Protocol for the Quantitative Preparation of 2-Cyclobutylmorpholine Free Base from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the conversion of 2-Cyclobutylmorpholine hydrochloride (HCl), a common salt form for storage and handling, into its corresponding free base. The free base is often the required reactive form for subsequent steps in synthetic organic chemistry, particularly in drug discovery and development. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes methods for characterization and troubleshooting to ensure a high-yield, high-purity outcome.

Introduction and Scientific Principle

In pharmaceutical and chemical research, amine-containing compounds are frequently prepared, stored, and sold as hydrochloride salts. This practice enhances the stability, crystallinity, and shelf-life of the compound compared to its often-oily or less stable free base form.[1][2] However, for many synthetic applications where the amine's nitrogen atom must act as a nucleophile, the protonated salt form is unreactive. Therefore, a quantitative conversion to the free base is a critical and routine procedure.

The core of this process is a simple acid-base reaction. 2-Cyclobutylmorpholine HCl exists as a morpholinium chloride salt, where the nitrogen atom of the morpholine ring is protonated. To liberate the neutral, "free base" amine, a base stronger than the 2-cyclobutylmorpholine itself is required to abstract this proton.

The basicity of morpholine derivatives is well-documented, with the pKa of the conjugate acid (morpholinium ion) typically falling in the range of 8.5 - 9.0.[3][4][5] To ensure complete deprotonation, the pH of the reaction mixture must be raised significantly above this pKa. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa of the amine's conjugate acid. Therefore, a target pH of 11 or greater is desirable.[6][7]

This protocol utilizes a standard aqueous solution of sodium hydroxide (NaOH) for basification, followed by a liquid-liquid extraction to isolate the product. The significant difference in solubility between the ionic HCl salt (highly water-soluble) and the neutral free base (significantly more soluble in organic solvents) is the key to a successful separation.[1][8][9][10]

Materials and Equipment

Reagents
ReagentGradeSupplier
2-Cyclobutylmorpholine HCl (C₈H₁₅NO·HCl)≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Dichloromethane (DCM, CH₂Cl₂)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Sodium Chloride (NaCl)Reagent GradeCommercially Available
Deionized Water (H₂O)Type II or betterIn-house
Equipment
  • Magnetic stirrer and stir bars

  • 250 mL Erlenmeyer flask

  • 100 mL Beaker

  • 250 mL Separatory funnel

  • Ice bath

  • pH meter or pH test strips (range 9-14)

  • Ring stand and clamps

  • Rotary evaporator with vacuum pump and water bath

  • Glassware: Graduated cylinders, round-bottom flasks (250 mL), powder funnel

  • Filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[11][12]

Visualized Chemical Transformation and Workflow

The overall process involves a straightforward chemical reaction followed by a standard extraction workflow.

G HCl_Salt 2-Cyclobutylmorpholine HCl (Aqueous) Free_Base 2-Cyclobutylmorpholine (Free Base) HCl_Salt->Free_Base + NaOH NaOH (Aqueous) NaOH:e->Free_Base:w Byproducts NaCl + H₂O (Aqueous) Free_Base->Byproducts +

Figure 1: Chemical reaction for the liberation of the free base.

G cluster_prep Preparation cluster_workup Workup & Isolation Dissolve 1. Dissolve HCl Salt in Water Basify 2. Basify with NaOH to pH > 11 Dissolve->Basify Extract 3. Extract with DCM (3x) Basify->Extract Wash 4. Wash Organic Layer with Brine Extract->Wash Dry 5. Dry over MgSO₄ & Filter Wash->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Product Final Product: Free Base Oil Evaporate->Product

Figure 2: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is based on a starting quantity of 5.0 g of 2-Cyclobutylmorpholine HCl. Adjust reagent quantities proportionally for different scales.

ReagentMW ( g/mol )Mass / VolMoles (mmol)
2-Cyclobutylmorpholine HCl177.685.00 g28.14
2 M NaOH Solution40.00~17 mL~34 (1.2 eq)
Dichloromethane (DCM)-3 x 50 mL-
Theoretical Product 141.21 3.97 g 28.14

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (28.14 mmol) of 2-cyclobutylmorpholine HCl in 50 mL of deionized water. Stir with a magnetic stir bar until the solid is fully dissolved.

  • Basification: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring vigorously, slowly add a 2 M solution of NaOH dropwise. The addition is exothermic, and maintaining a low temperature is crucial.

  • pH Monitoring: Periodically check the pH of the aqueous solution using a pH meter or test strip. Continue adding NaOH solution until the pH is stable at 11-12. A cloudy or oily layer may form as the water-insoluble free base precipitates.

  • Liquid-Liquid Extraction:

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the funnel.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake gently for 30-60 seconds. Vigorous shaking may lead to emulsion formation.

    • Place the funnel back on the ring stand and allow the layers to separate completely. The denser DCM layer will be on the bottom.

    • Drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with 50 mL portions of fresh DCM. Combine all organic extracts in the same flask. This ensures maximum recovery of the product.[8]

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel. Add 50 mL of saturated NaCl solution (brine). Shake gently and allow the layers to separate.

    • Drain the lower organic layer into a new, dry Erlenmeyer flask, discarding the upper aqueous brine layer. This step helps remove the majority of dissolved water from the organic phase.[8]

    • Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the organic extract. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.

    • Filter the mixture through a Büchner funnel with filter paper to remove the MgSO₄, collecting the clear filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator. Set the water bath temperature to 30-35 °C to avoid excessive heating of the product.

    • Continue evaporation until a constant weight is achieved. The final product, 2-cyclobutylmorpholine free base, should be a clear or pale yellow oil.

  • Yield Calculation: Weigh the round-bottom flask containing the product. Subtract the pre-weighed (tare) mass of the flask to obtain the actual yield. Calculate the percentage yield relative to the theoretical yield (3.97 g).

Safety Precautions

  • General: This procedure must be performed in a well-ventilated chemical fume hood.[11][13]

  • Chemical Handling:

    • Sodium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.[13]

    • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a knee-length lab coat, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).[11][12][13]

Characterization and Quality Control

Confirming the successful conversion and purity of the product is essential. The following analytical techniques are recommended.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 95:5 Dichloromethane/Methanol + 0.5% Triethylamine. The basic additive helps prevent streaking of the amine on the acidic silica plate.[8]

    • Expected Result: The HCl salt starting material will be highly polar and should remain at the baseline (Rf ≈ 0). The free base product will be less polar and should move up the plate to a higher Rf value (e.g., Rf ≈ 0.4-0.6). The absence of a spot at the baseline in the product lane indicates complete conversion.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Compare the spectrum of the product to the starting material. The most notable changes will be in the chemical shifts of the protons adjacent to the nitrogen atom, which will shift upfield upon deprotonation.

  • FT-IR Spectroscopy: The broad N-H⁺ stretch characteristic of the ammonium salt (typically ~2400-2700 cm⁻¹) in the starting material should be absent in the free base product. The free base will show characteristic C-N and C-O stretches.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent ion corresponding to [M+H]⁺ at m/z = 142.2, confirming the molecular weight of the free base.[14][15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - Vigorous shaking- pH is near the pKa of the amine- Add more saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase.- Allow the separatory funnel to stand undisturbed for 20-30 minutes.- If the emulsion persists, filter the entire mixture through a pad of Celite.[8]
Low Product Yield - Incomplete basification- Insufficient extraction- Product loss during workup- Re-check the pH of the aqueous layer after extraction; it should still be >11. If not, the initial basification was incomplete.- Perform one or two additional extractions with DCM.- Ensure the drying agent is filtered off efficiently and the round-bottom flask is thoroughly scraped during transfer.
Product is Water in Final Sample (Hazy Appearance) - Incomplete drying of the organic layer- Add more anhydrous MgSO₄ until it no longer clumps.- After draining the organic layer from the brine wash, allow any residual aqueous droplets to settle and separate them before adding the drying agent.

References

  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. Washington, DC: U.S.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from Chemistry LibreTexts Website. [Link]

  • Serajuddin, A. T. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences, 94(4), 890-901. [Link]

  • Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. Retrieved from Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083. Retrieved from PubChem. [Link]

  • Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 2: High-Throughput Characterization. Retrieved from Chromatography Online. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Carl ROTH Website. [Link]

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from MDPI. [Link]

  • ResearchGate. (2025, August 6). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Retrieved from ResearchGate. [Link]

  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from Pharmaoffer. [Link]

  • ResearchGate. (2025, August 10). Thermodynamics and Equilibrium Solubility of Carbon Dioxide in Diglycolamine/Morpholine/Water. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from ResearchGate. [Link]

  • Academic Journals. (2011, January 15). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from Academic Journals. [Link]

Sources

Advanced Protocols for the One-Pot Synthesis of 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and solubility compared to other cyclic amines. However, introducing substituents at the 2-position to modulate pKa and lipophilicity has historically required multi-step sequences (e.g., reduction of morpholinones).

This Application Note details two high-fidelity, one-pot protocols for synthesizing 2-substituted morpholines. These methods were selected for their operational robustness and mechanistic distinctness:

  • Palladium-Catalyzed Carboamination: Best for high stereocontrol and introducing aryl substituents.

  • Vinyl Sulfonium Annulation: Best for mild, metal-free construction using amino alcohol precursors.

Method A: Palladium-Catalyzed Carboamination (Wolfe Protocol)[1]

Principle & Mechanism

This method utilizes a Pd(0)/Pd(II) catalytic cycle to couple


-allyl amino alcohol derivatives with aryl bromides. Unlike traditional nucleophilic substitutions, this reaction proceeds via syn-aminopalladation , allowing for exceptional stereocontrol.

Mechanism Overview:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Aminopalladation: The amine coordinates to Pd, followed by syn-insertion across the alkene.

  • Reductive Elimination: Formation of the C-C bond closes the ring.

Workflow Visualization

WolfeCycle Start Pre-Catalyst Pd(OAc)2 + P(2-furyl)3 OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Active Pd(0) Coord Substrate Coordination (Amine Binding) OxAdd->Coord + Substrate Insert Syn-Aminopalladation (C-N Bond Formation) Coord->Insert Base (NaOtBu) RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim RedElim->OxAdd Regenerate Pd(0) Product 2-Substituted Morpholine RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed carboamination of alkenyl amines yielding substituted morpholines.

Detailed Protocol

Target Substrate: 2-benzylmorpholine derivatives. Scale: 1.0 mmol.

Reagents:

  • Substrate:

    
    -allyl-ethanolamine derivative (1.0 equiv)
    
  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Tri(2-furyl)phosphine (8 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of nitrogen.

  • Catalyst Pre-loading: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Tri(2-furyl)phosphine (18.6 mg, 0.08 mmol), and NaOtBu (115 mg, 1.2 mmol) to the tube.

  • Purge: Evacuate the solids and backfill with nitrogen (repeat 3x) to ensure removal of oxygen, which poisons the phosphine ligand.

  • Solvent Addition: Add anhydrous Toluene (4.0 mL) via syringe.

  • Substrate Addition: Add the Aryl Bromide (1.2 mmol) and the

    
    -allyl amino alcohol (1.0 mmol).
    
    • Note: If the substrate is a solid, add it during step 2.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 8–12 hours.

    • Checkpoint: The reaction mixture should turn from pale yellow to a dark orange/brown solution. Black precipitation indicates catalyst decomposition (check oxygen exclusion).

  • Quench & Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Vinyl Sulfonium Annulation (Aggarwal Protocol)

Principle & Mechanism

This method utilizes vinyl sulfonium salts as highly reactive "two-carbon" annulation agents. It is particularly powerful for converting chiral 1,2-amino alcohols into morpholines with complete retention of stereochemistry .

Mechanism Overview:

  • In Situ Generation: A bromoethyl sulfonium salt is treated with base to generate the vinyl sulfonium species.

  • Michael Addition: The amino group attacks the vinyl sulfonium (Michael acceptor).

  • Intramolecular Displacement: The alkoxide (formed by the base) displaces the sulfonium group in an SN2 fashion, closing the ring.

Workflow Visualization

AggarwalPathway Precursor Bromoethyl Sulfonium Salt Vinyl Vinyl Sulfonium (In Situ) Precursor->Vinyl Base Intermediate Zwitterionic Intermediate Vinyl->Intermediate + AminoAlc AminoAlc Chiral 1,2-Amino Alcohol AminoAlc->Intermediate Cyclization Intramolecular SN2 Intermediate->Cyclization Final Chiral Morpholine Cyclization->Final - SPh2

Caption: Annulation pathway using vinyl sulfonium salts for the stereospecific synthesis of morpholines.

Detailed Protocol

Target Substrate: Enantiopure 2-substituted morpholine.[1][2] Scale: 1.0 mmol.

Reagents:

  • Substrate: Chiral 1,2-amino alcohol (1.0 equiv)

  • Reagent: Diphenyl(vinyl)sulfonium triflate (1.1 equiv)

    • Alternative: (2-bromoethyl)diphenylsulfonium triflate (requires 2.2 equiv base).

  • Base: NaH (60% dispersion in oil, 1.2 equiv) or Cs₂CO₃ (for milder conditions).

  • Solvent: DCM (Dichloromethane) or THF.

Step-by-Step Procedure:

  • Base Preparation: Wash NaH (48 mg, 1.2 mmol) with dry hexanes (2x) under nitrogen to remove mineral oil. Suspend in dry THF (5 mL).

  • Substrate Addition: Cool the suspension to 0°C . Slowly add the amino alcohol (1.0 mmol) dissolved in THF (2 mL). Stir for 20 minutes to generate the alkoxide/amide anion.

  • Reagent Addition: Add the sulfonium salt (1.1 mmol) in one portion.

    • Critical Control Point: If using the bromoethyl precursor, ensure the reaction is kept cold (0°C) initially to prevent polymerization of the vinyl species before the amine attacks.

  • Cyclization: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–16 hours.

  • Monitoring: Monitor by TLC. The sulfonium salt is polar; the product will be significantly less polar.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄. Evaporate and purify via column chromatography.

Comparative Analysis

FeaturePd-Catalyzed Carboamination (Wolfe)Vinyl Sulfonium Annulation (Aggarwal)
Primary Utility Introducing Aryl groups at C2/C3Converting chiral amino alcohols to rings
Stereocontrol Syn-addition (High)Complete retention of starting chirality
Reagent Cost High (Pd catalyst, Ligands)Moderate (Sulfonium salts)
Conditions High Temp (90°C), Inert Atm.Room Temp, Tolerates air (if using Cs₂CO₃)
Atom Economy HighModerate (Loss of Diphenyl sulfide)
Key Risk Catalyst poisoning (O₂)Polymerization of vinyl sulfonium

References

  • Wolfe, J. P., et al. (2009).[3] A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society.[4][5] Link

  • Aggarwal, V. K., et al. (2008).[6] An Annulation Reaction for the Synthesis of Morpholines from

    
    -Heteroatom Amino Compounds and Vinyl Sulfonium Salts.[6] Angewandte Chemie International Edition. Link
    
  • Aggarwal, V. K., et al. (2015).[5][7] Synthesis of 6- and 7-Membered N-Heterocycles Using

    
    -Phenylvinylsulfonium Salts.[5][7] Organic Letters. Link
    
  • Cossy, J., et al. (2018).[5][8] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. Link

  • Wolfe, J. P. (2009).[3] New strategy for the synthesis of substituted morpholines. The Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: 2-Cyclobutylmorpholine as a Versatile Amine Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2-Cyclobutylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety is a well-established privileged structure, frequently incorporated into drug candidates to enhance pharmacological profiles, including potency, solubility, and metabolic stability.[1][2] The strategic introduction of a cyclobutyl group at the 2-position of the morpholine ring offers a unique three-dimensional exit vector, enabling chemists to explore novel chemical space and optimize ligand-receptor interactions.[3] The puckered nature of the cyclobutane ring can enforce specific conformations, reduce planarity, and improve metabolic stability compared to more conventional substituents.[3]

This guide provides a comprehensive overview of 2-cyclobutylmorpholine as a secondary amine building block, including its physicochemical properties, and detailed protocols for its application in key synthetic transformations. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile of 2-Cyclobutylmorpholine

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Cyclobutylmorpholine

PropertyValueSource
CAS Number 1219844-05-9[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Boiling Point (Predicted) 197 - 203 °C[5]
Density (Predicted) 1.02 g/cm³[5]
LogP (Predicted) 0.7749[4]
Topological Polar Surface Area (TPSA) 21.26 Ų[4]

Note: Predicted values are for the isomeric 3-cyclobutylmorpholine and serve as an estimation for the 2-substituted analog.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of δ 2.5-4.0 ppm. The protons of the cyclobutyl ring will appear as a set of multiplets in the upfield region, approximately δ 1.5-2.5 ppm. The proton at the 2-position of the morpholine ring, adjacent to both the nitrogen and the cyclobutyl group, will likely be a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the morpholine ring and the four carbons of the cyclobutyl ring. The carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring will be deshielded and appear in the δ 45-70 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the alkyl groups around 2850-2950 cm⁻¹. A key feature will be the C-O-C stretching of the ether linkage in the morpholine ring, typically observed in the 1115-1070 cm⁻¹ region. The absence of a significant N-H stretch in the 3300-3500 cm⁻¹ region confirms it as a secondary amine.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 141 or 142, respectively, confirming the molecular weight of the compound.

Core Synthetic Applications and Detailed Protocols

2-Cyclobutylmorpholine serves as a versatile nucleophile in a variety of essential C-N bond-forming reactions. The following sections provide detailed, field-proven protocols for its use in amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[] For a sterically demanding secondary amine like 2-cyclobutylmorpholine, the choice of coupling agent and reaction conditions is critical to achieving high yields and minimizing side reactions.[5][9][10]

Causality Behind Experimental Choices:

  • Coupling Reagents: Standard carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole) or a more modern uronium-based reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid into a more reactive acylating species.[] HATU is often preferred for sterically hindered amines as it leads to faster reaction rates and higher yields.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.

  • Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to ensure that all reactants are soluble and to prevent hydrolysis of the activated carboxylic acid intermediate.

dot

Caption: Workflow for Amide Bond Formation.

Experimental Protocol: Amide Coupling using HATU

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1-0.5 M).

  • Addition of Reagents: Add 2-cyclobutylmorpholine (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reductive Amination: Synthesis of Tertiary Amines

Reductive amination is a powerful method for the synthesis of more complex amines from aldehydes or ketones.[11] This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[12][13]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive than sodium borohydride (NaBH₄), allowing for the in-situ reduction of the iminium ion in the presence of the unreacted aldehyde or ketone.[11]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.[13]

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

dot

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq.) and 2-cyclobutylmorpholine (1.2 eq.).

  • Dissolution: Dissolve the reactants in anhydrous DCM or DCE (0.1-0.5 M).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Arylation of 2-Cyclobutylmorpholine

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds under relatively mild conditions.[1][14][15] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[10]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.[1][14] Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for the coupling of secondary amines.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this transformation.[10]

  • Solvent: Anhydrous, non-polar, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalytic species and to facilitate the reaction at elevated temperatures.[15]

dot

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add sodium tert-butoxide (1.4 eq.), 2-cyclobutylmorpholine (1.2 eq.), and anhydrous toluene (0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Safety and Handling

2-Cyclobutylmorpholine should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17][18] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[16][19] Morpholine and its derivatives are generally considered to be corrosive and flammable.[18][19] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

2-Cyclobutylmorpholine is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and development. Its unique structural features provide an avenue for exploring new chemical space and optimizing molecular properties. The robust and well-established protocols for amide bond formation, reductive amination, and Buchwald-Hartwig amination detailed in this guide provide a solid foundation for the successful application of this promising building block in a variety of synthetic contexts.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Sciforum. [Link]

  • 3-Cyclobutylmorpholine Properties. US EPA. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. ResearchGate. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

  • 2-Cyclobutylmorpholine 250mg. Dana Bioscience. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. [Link]

Sources

Application Note: Solvent Selection Strategies for 2-Cyclobutylmorpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, solvent optimization, and self-validating protocols

Introduction

2-Cyclobutylmorpholine (CAS: 1219844-05-9)[1] is a highly versatile, sterically encumbered secondary amine building block. In modern drug discovery, incorporating the cyclobutylmorpholine moiety is a proven strategy to modulate the lipophilicity, metabolic stability, and target affinity of lead compounds. However, the steric bulk adjacent to the morpholine nitrogen introduces unique kinetic challenges during C-N bond formation. This guide provides an authoritative framework for optimizing solvent conditions in two critical transformations: Palladium-catalyzed Buchwald-Hartwig aminations and HATU-mediated amide couplings.

Mechanistic Causality in Solvent Selection

As a Senior Application Scientist, it is critical to recognize that solvent selection is not merely a matter of solubility; it actively dictates the thermodynamic landscape of the reaction intermediates.

Buchwald-Hartwig Amination (C-N Cross-Coupling)

The cross-coupling of 2-cyclobutylmorpholine with aryl halides requires a robust Pd(0)/Pd(II) catalytic cycle. Solvent selection directly dictates the efficiency of the oxidative addition and reductive elimination steps[2].

  • Optimal Non-Coordinating Solvents: Toluene and 1,4-dioxane are the traditional gold standards. They provide excellent solvation for the amine, aryl halide, and bulky phosphine ligands (e.g., RuPhos, BrettPhos) without interfering with the vacant coordination sites on the palladium center[3].

  • Green Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol (t-AmOH) are highly recommended modern alternatives. 2-MeTHF offers a higher boiling point (80 °C) than THF, facilitating the thermal activation required for sterically hindered amines, while its low water miscibility streamlines aqueous workups[4].

  • Inhibitory Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and strongly coordinating solvents (e.g., acetonitrile, pyridine) must be strictly avoided. These solvents competitively bind to the palladium catalyst, leading to off-cycle catalyst sequestration and premature precipitation[2].

Amide Bond Formation

Coupling 2-cyclobutylmorpholine with carboxylic acids typically utilizes uronium-based reagents (e.g., HATU) or carbodiimides (e.g., EDC) in the presence of a weak base like DIPEA[5].

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are historically favored due to their high dielectric constants, which stabilize the highly polar active ester intermediates (e.g., OAt esters)[6].

  • Flow-Compatible Green Solvents: For scalable and environmentally conscious synthesis, 2-MeTHF and Ethyl Acetate (EtOAc) are superior choices. 2-MeTHF effectively solubilizes the carboxylic acid pre-activation complex and is highly compatible with continuous flow-to-flow technologies, allowing for a seamless transition from batch to scale-up[7].

Quantitative Solvent Performance Data

The following table summarizes the comparative performance of various solvents in 2-Cyclobutylmorpholine coupling workflows, synthesizing historical yield data with modern green chemistry metrics.

SolventPrimary ApplicationSolvation PowerGreen Chemistry ScoreCatalyst CompatibilityTypical Yield Range
Toluene Buchwald-HartwigHigh (Non-polar)Moderate (Toxicity concerns)Excellent (Non-coordinating)85% - 95%
1,4-Dioxane Buchwald-HartwigHigh (Polar)Poor (Carcinogen)Excellent80% - 90%
2-MeTHF Both (Amide & B-H)ExcellentHigh (Renewable, Biodegradable)Excellent85% - 98%
DMF Amide CouplingVery HighPoor (Reprotoxic)N/A (Used for Amidation)90% - 99%
Acetonitrile NeitherModerateModeratePoor (Poisons Pd Catalyst) < 20% (B-H)

Decision Workflow for Solvent Selection

SolventSelection Start 2-Cyclobutylmorpholine Coupling Reactions BH Buchwald-Hartwig Amination Start->BH Amide Amide Bond Formation Start->Amide BH_Trad Toluene / 1,4-Dioxane (High Yield, Toxic) BH->BH_Trad Traditional BH_Green 2-MeTHF / t-AmOH (Eco-friendly, Scalable) BH->BH_Green Recommended BH_Avoid Avoid: MeCN, CHCl3 (Catalyst Poisoning) BH->BH_Avoid Inhibitory Amide_Trad DMF / DCM (Standard, High Solvation) Amide->Amide_Trad Traditional Amide_Green 2-MeTHF / EtOAc (Green, Flow-Compatible) Amide->Amide_Green Recommended

Fig 1. Solvent selection workflow for 2-Cyclobutylmorpholine coupling reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and environmental conditions, you inherently verify the mechanistic integrity of the reaction.

Protocol A: Green Buchwald-Hartwig Amination (Using 2-MeTHF)

Rationale: Using 2-MeTHF allows for a higher reaction temperature than THF, overcoming the steric hindrance of the cyclobutyl group. Degassing is mandatory to prevent the oxidation of the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add the aryl halide (1.0 equiv), Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition & Degassing: Add anhydrous 2-MeTHF (0.2 M relative to aryl halide). Sparge the mixture with Argon for 10 minutes. Self-Validation Check: The solution should turn a deep red/purple, indicating the formation of the active Pd(0)-phosphine complex.

  • Amine Addition: Add 2-Cyclobutylmorpholine (1.2 equiv) via a gas-tight syringe.

  • Heating: Seal the tube and heat to 85 °C for 12–16 hours.

  • Workup: Cool to room temperature. Because 2-MeTHF is immiscible with water, directly add water to quench the reaction. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Sterically Hindered Amide Coupling (Using HATU in DMF/2-MeTHF)

Rationale: Pre-activation of the carboxylic acid is critical. Adding the sterically hindered 2-cyclobutylmorpholine simultaneously with HATU can lead to the amine attacking the coupling reagent directly, forming a stable, inactive guanidinium byproduct[5].

Step-by-Step Methodology:

  • Pre-Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous 2-MeTHF or DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 10 minutes. Self-Validation Check: A slight color change (often pale yellow) indicates the successful formation of the active HOAt ester.

  • Amine Addition: Slowly add 2-Cyclobutylmorpholine (1.2 equiv) to the activated ester solution.

  • Reaction: Stir at room temperature for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Dilute with EtOAc (if using DMF) or directly use the 2-MeTHF layer. Wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine), and brine. Dry and concentrate.

References

  • 1219844-05-9 | 2-Cyclobutylmorpholine - ChemScene ChemScene
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline ResearchG
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides National Science Found
  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions Royal Society of Chemistry (RSC)
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents ACS Sustainable Chemistry & Engineering
  • Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters

Sources

Accelerating Morpholine Pharmacophore Integration: Microwave-Assisted Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of morpholine derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Relevance

The morpholine ring is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibacterial), Gefitinib (EGFR inhibitor), and Timolol (beta-blocker). Its ability to modulate solubility, metabolic stability, and lipophilicity makes it a critical target for structural derivatization.

Traditional thermal synthesis of morpholine derivatives—specifically N-alkylation and Buchwald-Hartwig amination—often suffers from prolonged reaction times (12–24 hours), harsh conditions, and variable yields due to thermal degradation. Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dielectric heating , offering rapid energy transfer directly to the reaction dipoles.

This guide provides validated protocols for the rapid synthesis of morpholine derivatives, focusing on reproducibility, yield optimization, and green chemistry principles.

Mechanism of Action: Dielectric Heating in Morpholine Synthesis

Understanding why microwave irradiation works is critical for protocol optimization.

  • Dipolar Polarization: Morpholine is a polar molecule. When irradiated (typically at 2.45 GHz), the dipoles attempt to align with the oscillating electric field. The lag between alignment and the changing field creates molecular friction, generating internal heat.

  • Ionic Conduction: In protocols using ionic liquids or conductive salts (e.g., quaternary ammonium salts in Phase Transfer Catalysis), ions move through the solution under the influence of the electric field, colliding with solvent molecules and generating heat.

  • The "Superheating" Effect: Solvents in sealed microwave vials can be heated 20–50°C above their atmospheric boiling points, significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your electrophile.

MethodSelection Start Target Morpholine Derivative Electrophile Identify Electrophile Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (sp3 Carbon) Electrophile->AlkylHalide ArylHalide Aryl/Heteroaryl Halide (sp2 Carbon) Electrophile->ArylHalide Epoxide Epoxide/Aziridine Electrophile->Epoxide MethodA Protocol A: Direct N-Alkylation AlkylHalide->MethodA SN2 Mechanism MethodB Protocol B: Buchwald-Hartwig Amination ArylHalide->MethodB Pd-Catalysis MethodC Protocol C: Ring Opening (Click/Green) Epoxide->MethodC Water/Green

Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile type.

Validated Experimental Protocols

Protocol A: Rapid N-Alkylation (SN2)

Application: Synthesis of N-alkyl morpholines (e.g., morpholine acetamides, antibacterial pharmacophores). Mechanism: Nucleophilic attack of the secondary amine (morpholine) on an alkyl halide.

Materials
  • Substrate: Morpholine (1.0 equiv)

  • Electrophile: Benzyl bromide or 2-chloro-N-arylacetamide (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN couples well with MW due to high tan

    
    .
    
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve Morpholine (1.0 mmol) and the Alkyl Halide (1.1 mmol) in Acetonitrile (3 mL).

  • Base Addition: Add

    
     (1.5 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in the microwave reactor.

    • Temperature: 80°C (Dynamic mode)

    • Hold Time: 5–10 minutes

    • Stirring: High[1]

    • Pressure Limit: 200 psi

  • Workup (Self-Validating Checkpoint):

    • Spot crude on TLC (Mobile phase: EtOAc/Hexane). Disappearance of the alkyl halide spot confirms conversion.

    • Pour mixture into ice water (15 mL).

    • If solid precipitates: Filter and wash with cold water.

    • If oil: Extract with DCM, dry over

      
      , and concentrate.
      

Optimization Data (Morpholine + Benzyl Bromide):

Method Temp (°C) Time Yield (%) Purity (HPLC)
Thermal Reflux 80 4 hrs 65% 88%

| Microwave | 85 | 5 min | 94% | 98% |

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Application: Attaching morpholine to aromatic rings (e.g., Gefitinib intermediates). Challenge: Thermal methods often require 24h+ reflux and inert atmosphere. MW reduces this to <30 mins.[2][3][4]

Materials
  • Substrate: Morpholine (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-nanoparticles
    
  • Ligand: BINAP or Xantphos (optional, often ligand-free in MW)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or Benzotrifluoride (BTF).[5] BTF is preferred for MW absorption.[5]

Step-by-Step Methodology
  • Inert Setup: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add Aryl halide (1.0 mmol), Morpholine (1.2 mmol), Base (1.5 mmol), and Catalyst into the vial.

  • Solvent: Add degassed Toluene or BTF (3 mL). Seal immediately.

  • Irradiation:

    • Temperature: 110–130°C

    • Power: Max 150W (Dynamic)

    • Time: 10–20 minutes

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

  • Purification: Flash column chromatography.

Critical Process Parameter (CPP): Oxygen exclusion is vital for the Pd-catalyst, even with the speed of MW. Do not skip the purge step.

Protocol C: Green Synthesis (Water-Mediated)

Application: Eco-friendly synthesis of


-amino alcohols via epoxide ring opening.
Mechanism:  "On-water" catalysis where hydrophobic effects accelerate the reaction at the phase boundary.
Step-by-Step Methodology
  • Mixture: Mix Morpholine (1.0 mmol) and Epoxide (1.0 mmol) in Water (2 mL).

  • Irradiation: Heat to 60°C for 5 minutes.

  • Isolation: The product often separates as an oil or solid. Decant the water or extract with minimal Ethyl Acetate.

  • Green Metric: Atom Economy is 100% (Addition reaction). E-Factor is near zero.

Experimental Workflow & Troubleshooting

The following diagram outlines the generalized workflow for these protocols, including critical "Stop/Go" decision points.

Workflow Setup Reaction Setup (Vial + Reagents) Purge Inert Gas Purge (Required for Pd-coupling) Setup->Purge If Protocol B MW_Irradiation MW Irradiation (T: 80-130°C, t: 5-20 min) Setup->MW_Irradiation If Protocol A/C Purge->MW_Irradiation TLC_Check TLC/LC-MS Checkpoint MW_Irradiation->TLC_Check Decision Conversion > 95%? TLC_Check->Decision Workup Workup (Filtration/Extraction) Decision->Workup Yes Extend Extend Time (+5 min) Increase Temp (+10°C) Decision->Extend No Recrystallize Purification (Recrystallization/Column) Workup->Recrystallize Extend->MW_Irradiation

Figure 2: Operational workflow for microwave-assisted synthesis with integrated quality control checkpoints.

Troubleshooting Guide
  • Low Conversion: If the reaction stalls, check the solvent's dielectric constant. Non-polar solvents (Hexane, Toluene) do not heat well. Add a "doping" agent (e.g., small amount of ionic liquid or Ethanol) to increase MW absorption.

  • High Pressure Errors: Morpholine has a boiling point of ~129°C. If running reactions >140°C, ensure the vial fill volume is <50% to prevent over-pressurization.

  • Impurity Profile: If by-products increase, reduce the maximum power (W) and use "PowerMax" (air cooling while heating) to prevent hot-spots while maintaining energy input.

References

  • Microwave-Assisted Buchwald-Hartwig Amination: Jamel, N. S. M., et al. (2024).[2][3][4][6] "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." ACS Omega. [Link][3]

  • Microwave N-Alkylation Protocols: Al-Mulla, A. (2021). "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides." Molecules. [Link][3][4][5][7][8][9][10][11][12][13]

  • Green Chemistry & Water-Mediated Synthesis: Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews. [Link]

  • Morpholine Chalcone Synthesis: Choudhary, D., et al. (2025). "Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors." Scientia Pharmaceutica. [Link]

  • General Microwave Synthesis Reviews: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Cyclobutylmorpholine Hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-2CM-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Core Analysis

User Issue: Difficulty achieving stable aqueous solubility for 2-Cyclobutylmorpholine Hydrochloride (HCl).

Technical Diagnosis: While hydrochloride salts are generally presumed to be water-soluble, 2-Cyclobutylmorpholine HCl presents a specific physicochemical paradox. The molecule contains a cyclobutyl group (lipophilic/hydrophobic) attached to a morpholine ring (polar/hydrophilic).[1]

Although the calculated LogP of the free base is moderate (~0.77), the solubility of the HCl salt is governed by the Solubility Product Constant (


) . The most common failure modes for this specific compound are:
  • The Common Ion Effect: Attempting to dissolve the HCl salt in buffers containing high chloride concentrations (e.g., PBS, 0.9% Saline).

  • pH-Dependent Disproportionation: If the solvent pH approaches the pKa of the morpholine nitrogen (approx. 8.3–8.5), the salt deprotonates back to the less soluble free base.

Troubleshooting Guide (FAQ Format)

Q1: "I am trying to make a 50 mM stock solution in PBS, but it precipitates immediately. Why?"

A: This is a classic example of the Common Ion Effect . PBS (Phosphate Buffered Saline) contains a high concentration of Sodium Chloride (~137 mM NaCl).[1] Your compound is an HCl salt, meaning it dissociates into


.[1]
  • Thermodynamics: By adding your compound to a solution already saturated with chloride ions (

    
    ), you shift the equilibrium to the left (solid state) to satisfy the 
    
    
    
    .[1]
  • Solution: Do not use PBS or Saline for stock preparation. Dissolve the compound in pure Milli-Q water or 5% Dextrose (D5W) first.[1] Dilute into PBS only at the final experimental step, ensuring the final concentration is below the saturation limit.

Q2: "My stock solution in water was clear, but it turned cloudy after sitting on the bench for 2 hours."

A: This suggests pH Drift or Nucleation .[1]

  • Mechanism: Water absorbs atmospheric

    
    , slightly altering pH.[1] More importantly, if your water is not slightly acidic, the local pH around the dissolving crystal might rise, generating the free base.
    
  • Solution: Verify the pH of your water.[2] It should be slightly acidic (pH 5.0–6.0).[1] If the problem persists, acidify your water stock with 0.1 N HCl (10 µL per mL) to force the equilibrium toward the soluble ionic form.

Q3: "I need to inject this into animals. Pure water is hypotonic.[1] What should I use?"

A: Avoid Saline (0.9% NaCl) due to the common ion effect described above.[1]

  • Recommendation: Use 5% Dextrose in Water (D5W) or 5% Mannitol .[1] These provide isotonicity (approx. 252–300 mOsm/L) without adding chloride ions that trigger precipitation.[1]

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for solvent selection based on your target application.

SolubilityDecisionTree Start Start: Dissolve 2-Cyclobutylmorpholine HCl Target Select Target Application Start->Target InVitro In Vitro / Cell Culture Target->InVitro InVivo In Vivo (Animal) Target->InVivo HighConc High Conc. Stock (>10 mM) InVitro->HighConc LowConc Working Solution (<1 mM) InVitro->LowConc Isotonic Isotonicity Required? InVivo->Isotonic DMSO Use DMSO (100%) Dilute 1:1000 into Media HighConc->DMSO Preferred Water Use Acidified Water (pH 4-5) HighConc->Water Alternative LowConc->Water D5W Use 5% Dextrose (D5W) (Avoid Saline!) Isotonic->D5W Standard CycDex Use 10-20% HP-beta-Cyclodextrin in Water Isotonic->CycDex If High Dose Needed

Caption: Decision tree for solvent selection to avoid precipitation events.

Validated Experimental Protocols

Protocol A: Standard Aqueous Stock Preparation

Best for: General chemical usage, low-concentration in vitro work.

  • Weighing: Weigh the target amount of 2-Cyclobutylmorpholine HCl.

  • Solvent Prep: Pre-chill Milli-Q water to 4°C (cold water often stabilizes the hydration shell for amines).[1]

  • Mixing: Add water to 80% of the final target volume.

  • Agitation: Vortex vigorously for 60 seconds.

  • pH Check: Spot check pH. If pH > 6.0, add 0.1M HCl dropwise until clear.[1]

  • Finalize: Bring to final volume with water. Filter sterilize (0.22 µm PVDF) immediately.[1]

Protocol B: The "Rescue" Protocol (Co-Solvent Spike)

Best for: Situations where the compound is stubborn or "gummy" in water.[1]

  • Dissolve in Organic: Dissolve the powder completely in a minimal volume of DMSO (Dimethyl Sulfoxide).[1]

    • Limit: Keep DMSO volume < 5% of final target volume.

  • Slow Addition: While vortexing the aqueous buffer (Water or D5W), slowly pipette the DMSO-drug solution into the vortex cone.

    • Note: Do not add water to the DMSO; add DMSO to the water to prevent exothermic crashing.

  • Sonication: If a faint haze appears, sonicate in a water bath at 37°C for 5 minutes.

Protocol C: High-Performance Formulation (Cyclodextrin)

Best for: High-dose animal studies (IP/IV) where solubility limits are pushed.[1]

Rationale: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic cyclobutyl group while the hydrophilic exterior interacts with water.[1]

ComponentConcentrationFunction
HP-β-CD 20% (w/v)Solubilizing Agent / Host
Water / D5W q.s.[1]Solvent
2-Cyclobutylmorpholine HCl Target (e.g., 10-50 mg/mL)Active Agent

Steps:

  • Dissolve HP-β-CD in water first to create a clear 20% viscous solution.[1]

  • Add the drug powder to the cyclodextrin solution.

  • Stir (magnetic stir bar) at 500 RPM for 30–60 minutes at room temperature.

  • The solution should become crystal clear.

Mechanistic Visualization: The Common Ion Effect[3]

The following diagram details the thermodynamic trap of using Saline/PBS with HCl salts.

CommonIonEffect Salt Solid Drug (R-NH+ Cl-) Dissolved Dissolved State [R-NH+] + [Cl-] Salt->Dissolved Dissolution (Ksp) Dissolved->Salt Precipitation Saline Saline/PBS Buffer High [Cl-] Content Saline->Dissolved Adds Excess Cl-

Caption: Excess Chloride ions from Saline shift equilibrium left, forcing precipitation (Le Chatelier's Principle).[1][3]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][4][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for Common Ion Effect in HCl salts).

  • ChemScene. (n.d.). 2-Cyclobutylmorpholine Product Data. (LogP and structural verification). Link

Sources

Technical Support Center: Troubleshooting Morpholine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the N-alkylation of morpholine. Morpholine is a privileged secondary amine scaffold in drug discovery, but its unique electronic properties—specifically the electron-withdrawing oxygen atom in the ring—reduce its nucleophilicity compared to standard aliphatic amines.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low yields, whether you are utilizing direct alkylation or reductive amination pathways.

Reaction Strategy & Troubleshooting Workflow

Before diving into specific failure modes, it is critical to align your synthetic strategy with the nature of your electrophile. The following decision tree outlines the logical progression for diagnosing and resolving common morpholine N-alkylation bottlenecks.

MorpholineAlkylation Start Morpholine N-Alkylation Direct Direct Alkylation (Alkyl Halides/Sulfonates) Start->Direct Electrophile is Halide/Pseudohalide Reductive Reductive Amination (Aldehydes/Ketones) Start->Reductive Electrophile is Carbonyl DirectIssues Issue: Over-alkylation & Elimination Direct->DirectIssues ReductiveIssues Issue: Low Conversion & Slow Iminium Formation Reductive->ReductiveIssues DirectSolutions Optimize Base (K2CO3/DIPEA) Control Temp & Stoichiometry DirectIssues->DirectSolutions ReductiveSolutions Use NaBH(OAc)3 + AcOH or Lewis Acid (Ti(OiPr)4) ReductiveIssues->ReductiveSolutions Success High Yield N-Alkyl Morpholine DirectSolutions->Success ReductiveSolutions->Success

Caption: Decision tree for troubleshooting morpholine N-alkylation workflows.

Frequently Asked Questions (FAQs)

Section A: Direct Alkylation Challenges

Q1: I am directly alkylating morpholine with an alkyl halide, but I'm observing complex mixtures including quaternary ammonium salts. How can I suppress over-alkylation? A1: Over-alkylation is a classic challenge in direct amine synthesis. While morpholine is a secondary amine, highly reactive electrophiles (like methyl, ethyl, benzyl, or allyl halides) can further react with the newly formed tertiary amine product to form quaternary ammonium salts[1]. This "runaway train" effect occurs because the basicity and nucleophilicity of the resulting tertiary amine can strongly compete with the starting morpholine for the electrophile[2]. Mechanistic Solution: To mitigate this, strictly control the stoichiometry of the alkylating agent (use 1.0 to 1.05 equivalents)[2]. Furthermore, base selection is critical. Using mild inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile) helps neutralize the generated acid (HX) without accelerating the quaternization step[1][3][4]. If quaternization persists, switch to reductive amination, which inherently prevents over-alkylation[2].

Q2: My direct alkylation using a secondary alkyl bromide yields mostly alkene byproducts rather than the N-alkyl morpholine. Why is this happening? A2: Secondary alkyl halides are highly susceptible to competing E2 elimination reactions. Morpholine acts as a moderate base, and when reacting with sterically hindered secondary bromides, the activation energy for nucleophilic attack (S_N2) becomes higher than that for proton abstraction (E2). Mechanistic Solution: To favor S_N2 over E2, reduce the reaction temperature and ensure you are using a highly polar aprotic solvent like DMF or DMSO, which strips the solvent shell from the amine, increasing morpholine's nucleophilicity. Alternatively, convert your starting secondary alcohol to a better leaving group with lower basicity requirements (e.g., a mesylate or triflate) and use a non-nucleophilic organic base like DIPEA.

Section B: Reductive Amination Challenges

Q3: I am attempting a reductive amination between morpholine and a sterically hindered ketone, but I am seeing very low conversion. How do I drive the reaction forward? A3: Low conversion in reductive amination with morpholine is frequently caused by its reduced nucleophilicity and the steric bulk of the ketone, resulting in extremely slow iminium ion formation[5]. Mechanistic Solution: The reaction relies on the transient formation of an iminium intermediate before reduction occurs. To force iminium formation, add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄)[5]. Alternatively, employ an acetic acid (AcOH) buffer system. The acid catalyzes the elimination of water to form the iminium ion, but the pH must be carefully controlled so it does not completely protonate the morpholine, which would render it non-nucleophilic[5].

Q4: Which reducing agent is optimal for the reductive amination of morpholine, and why? A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for direct reductive amination[6]. Mechanistic Solution: The choice of reducing agent dictates the chemoselectivity of the reaction. The reagent must reduce the iminium ion much faster than it reduces the starting carbonyl compound. NaBH(OAc)₃ is a mild reducing agent that exhibits exceptional selectivity for iminium ions over aldehydes and ketones under weakly acidic conditions, preventing the premature reduction of your starting material into an alcohol[6].

Quantitative Data: Reducing Agent Comparison

To illustrate the critical nature of reducing agent selection, the table below summarizes benchmark data for the reductive amination of cyclohexanone with morpholine. Notice how the choice of hydride source and acidic additive directly impacts reaction kinetics and byproduct (enamine) formation[6].

Reducing AgentAdditive (Acid)SolventTime (h)Conversion (%)Side Products Observed
NaBH₃CN (6.0 eq)NoneMethanol23.034.0%~10% Enamine formation
NaBH₃CN (6.0 eq)AcOH (1.0 eq)Methanol23.050.0%None
NaBH(OAc)₃ (1.5 eq) AcOH (1.0 eq) THF / DCE 3.0 99.8% None (Highly Selective)

Validated Experimental Protocols

Protocol A: Direct N-Alkylation of Morpholine with Alkyl Halides

Use this protocol for primary alkyl halides or highly reactive benzyl/allyl halides[3].

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.) and dissolve in anhydrous acetonitrile (approx. 10 mL per mmol of amine)[3].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution to act as an acid scavenger[3].

  • Electrophile Addition: Slowly add the alkyl halide (1.2 eq.) dropwise at room temperature. Note: Dropwise addition prevents localized heating and minimizes the risk of over-alkylation to the quaternary salt[3].

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile). Monitor progress via TLC or LC-MS (typically requires 4-12 hours)[3].

  • Workup: Cool to room temperature, filter off the inorganic salts, and wash the filter cake with fresh acetonitrile[3]. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (using an ethyl acetate/hexanes gradient) to yield the pure N-alkylated morpholine[3].

Protocol B: Direct Reductive Amination using NaBH(OAc)₃

Use this protocol to avoid over-alkylation or when coupling morpholine with aldehydes/ketones[2][6].

  • Iminium Formation: In a dry flask under an N₂ atmosphere, mix the carbonyl compound (1.0 eq.) and morpholine (1.1 eq.) in an aprotic solvent like THF or 1,2-dichloroethane (DCE) at room temperature[6].

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 eq.) to facilitate iminium ion formation. Stir the mixture for 20-30 minutes[2][6].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 eq.). Note: Slow addition is crucial as the hydride transfer can be mildly exothermic[2].

  • Monitoring: Stir the reaction at room temperature for 3 to 24 hours (depending on the steric hindrance of the carbonyl), monitoring by TLC/LC-MS until the starting material is fully consumed[6].

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize the acetic acid and destroy excess hydride[6]. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

References

Sources

Technical Support Center: Preventing Racemization of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working with chiral 2-substituted morpholines, a critical scaffold in medicinal chemistry.[1][2][3] This resource goes beyond simple protocols to explain the underlying principles, helping you to not only solve immediate problems but also to build a robust understanding for future work.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of chiral 2-substituted morpholines.

Q1: What is racemization and why is it a critical issue for 2-substituted morpholines?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[4] For chiral 2-substituted morpholines, which are prevalent in many FDA-approved drugs, maintaining enantiomeric purity is paramount.[1][3] Often, only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or even cause adverse side effects.[5] The loss of stereochemical integrity at the C2 position can therefore lead to a significant decrease in potency and the introduction of impurities that are difficult to separate.

Q2: What are the primary chemical mechanisms that lead to racemization in 2-substituted morpholines?

A2: The primary mechanism for racemization at the C2 position involves the transient formation of a planar, achiral intermediate. This typically occurs under conditions that facilitate the removal and non-stereospecific re-addition of the proton at the C2 stereocenter. The key pathways include:

  • Acid-Catalyzed Enolization/Iminium Ion Formation: In the presence of acid, the nitrogen atom of the morpholine ring can be protonated. This can facilitate the formation of an enamine or an iminium ion intermediate, both of which can lead to a loss of stereochemistry at the adjacent C2 carbon.

  • Base-Catalyzed Enolization: Strong bases can directly abstract the proton at the C2 position, especially if the substituent at C2 is electron-withdrawing, forming a planar enolate-like intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[5]

Q3: I'm observing a gradual loss of enantiomeric excess (ee) in my purified 2-substituted morpholine sample during storage. What could be the cause?

A3: Gradual racemization during storage is often a result of seemingly benign environmental factors. Key culprits include:

  • Trace Acidic or Basic Impurities: Residual acids or bases from the purification process (e.g., trifluoroacetic acid from preparative HPLC or residual triethylamine) can catalyze racemization over time.

  • Inappropriate Solvent: The choice of storage solvent is critical. Protic solvents, especially those that can act as proton donors or acceptors, may facilitate racemization.[6][7] Less polar, aprotic solvents are generally preferred for long-term storage.

  • Elevated Temperatures: Heat can provide the activation energy needed for racemization to occur, even without a strong catalyst.[8][9][10] It is always advisable to store chiral compounds at low temperatures (e.g., ≤ 4 °C).

  • Light Exposure: For some molecules, particularly those with photosensitive groups, light can induce racemization through photoracemization mechanisms.[6]

II. Troubleshooting Guide: Common Experimental Scenarios

This section provides a structured approach to diagnosing and solving racemization issues that may arise during synthetic procedures.

Scenario 1: Significant Racemization Observed After a Reaction Under Basic Conditions
Possible Cause Diagnostic Check Recommended Solution
Strong, Non-hindered Base Review the pKa of the base used. Was it a strong, small base like NaOH or NaOMe?Switch to a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS). These are less likely to cause competing side reactions and can be used at very low temperatures.
Elevated Reaction Temperature Check the reaction temperature profile. Was the reaction run at room temperature or heated?Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. For many base-catalyzed reactions, -78 °C (dry ice/acetone bath) is a standard starting point.
Prolonged Reaction Time Analyze the reaction kinetics. Was the reaction left for an extended period after reaching completion?Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Over-exposure to basic conditions increases the risk of racemization.
Protic Solvent Was the solvent a protic one like methanol or ethanol?Use an anhydrous, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene to minimize proton exchange.
Scenario 2: Loss of Enantiomeric Purity During an Acid-Catalyzed Reaction (e.g., N-deprotection)
Possible Cause Diagnostic Check Recommended Solution
Strong Protic Acid Was a strong acid like concentrated HCl or H₂SO₄ used?Opt for milder acidic conditions. For example, for Boc deprotection, consider using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C.
High Temperature Was the deprotection or cyclization step performed at elevated temperatures?Conduct the reaction at a lower temperature. If the reaction is sluggish, consider a more reactive reagent rather than increasing the temperature.
Inappropriate Work-up Was the acidic reaction mixture neutralized with a strong base and allowed to stand for a prolonged period?Neutralize the reaction carefully at low temperature with a mild base (e.g., saturated aqueous NaHCO₃) and immediately proceed with extraction to minimize the exposure time to both acidic and basic conditions.

III. Protocols and Methodologies

To ensure the stereochemical integrity of your 2-substituted morpholines, it is crucial to employ robust analytical methods and optimized reaction conditions.

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

The accurate determination of enantiomeric excess is fundamental to any work involving chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[11][12][13]

Objective: To resolve and quantify the enantiomers of a 2-substituted morpholine.

Materials:

  • HPLC system with a UV or other suitable detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)

  • Sample of the 2-substituted morpholine dissolved in mobile phase

Step-by-Step Procedure:

  • Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns are a good starting point for many heterocyclic compounds.

  • Mobile Phase Screening:

    • Start with a standard mobile phase, such as a mixture of hexanes and isopropanol (e.g., 90:10 v/v).

    • Run the racemic standard to confirm that two peaks are observed.

    • If no separation is achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try different alcohol modifiers (e.g., ethanol).

  • Optimization:

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) to improve resolution.[13]

    • Temperature: Decreasing the column temperature can sometimes enhance selectivity.[13] Maintain a consistent temperature for reproducibility.

  • Quantification:

    • Inject your enantiomerically enriched sample under the optimized conditions.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: General Precautions for Handling and Storing Chiral Morpholines
  • Purification: After synthesis, ensure all acidic or basic reagents are thoroughly removed. A final wash of the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is recommended before solvent evaporation.

  • Solvent Choice for Storage: Store purified compounds in a high-purity, aprotic solvent (e.g., anhydrous toluene or dichloromethane) at a low concentration. Alternatively, store the compound neat as a solid or oil if it is stable in that form.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture and CO₂.

  • Temperature: Store samples at or below 4 °C. For long-term storage, -20 °C is preferable.

  • Light: Protect samples from light by using amber vials or by wrapping vials in aluminum foil.

IV. Visualizing Key Concepts

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the general mechanism for the racemization of a 2-substituted morpholine under basic conditions.

Racemization_Mechanism cluster_enantiomer1 (R)-Enantiomer cluster_intermediate Achiral Intermediate cluster_enantiomer2 (S)-Enantiomer R_Morpholine R-Morpholine Planar_Intermediate Planar Enolate/ Carbanion R_Morpholine->Planar_Intermediate - H⁺ (Base) Planar_Intermediate->R_Morpholine + H⁺ S_Morpholine S-Morpholine Planar_Intermediate->S_Morpholine + H⁺ S_Morpholine->Planar_Intermediate - H⁺ (Base)

Caption: Base-catalyzed racemization via a planar achiral intermediate.

Troubleshooting Workflow for Racemization Issues

This flowchart provides a logical path for identifying and resolving the source of racemization in your experiments.

Troubleshooting_Workflow Start Racemization Detected (Reduced ee) Check_Reaction Was racemization during a reaction step? Start->Check_Reaction Check_Storage Was racemization during storage/workup? Check_Reaction->Check_Storage No Reaction_Conditions Analyze Reaction Conditions: - Temperature - Base/Acid Strength - Solvent - Reaction Time Check_Reaction->Reaction_Conditions Yes Storage_Conditions Analyze Post-Reaction Handling: - Purification Method - Storage Solvent - Storage Temperature - pH of Sample Check_Storage->Storage_Conditions Yes Optimize_Reaction Optimize Reaction: - Lower Temperature - Milder Reagents - Aprotic Solvent - Monitor and Quench Reaction_Conditions->Optimize_Reaction Optimize_Storage Optimize Handling: - Neutralize Carefully - Use Aprotic Solvent - Store at ≤ 4°C - Protect from Light Storage_Conditions->Optimize_Storage

Sources

Morpholine Hydrochloride Solvent Removal: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Residual Solvent Mitigation in Morpholine Hydrochloride (Morpholine HCl) Salts Ticket Priority: High (ICH Q3C Compliance) Audience: Process Chemists, Formulation Scientists, QA/QC Analysts

Diagnostic Triage: Start Here

Before attempting a fix, characterize the nature of your solvent entrapment. Is the solvent on the surface (adsorbed) or inside the crystal lattice (solvated/occluded)?

Workflow Decision Tree

Use the following logic flow to determine the correct protocol.

SolventRemoval Start High Residual Solvent (e.g., Toluene > 890 ppm) Analyze Step 1: Analyze via TGA & DSC Start->Analyze Decision1 Is there a distinct weight loss step > 100°C? Analyze->Decision1 Surface Scenario A: Surface Solvent (Adsorbed) Decision1->Surface No (Gradual loss) Bound Scenario B: Bound Solvent (Solvate/Inclusion) Decision1->Bound Yes (Sharp step) ActionA Protocol 1: Vacuum Drying + N2 Sweep Surface->ActionA ActionB Protocol 2: Displacement Reslurry Bound->ActionB ActionC Protocol 3: Humidified Drying (Vapor Exchange) Bound->ActionC If Reslurry Fails

Figure 1: Diagnostic logic for selecting the appropriate desolvation strategy based on thermal analysis.

Technical Briefing: The Mechanism of Entrapment

Why is Morpholine HCl difficult? Morpholine hydrochloride is a hygroscopic salt (melting point ~175-180°C). During crystallization, particularly from non-polar solvents like Toluene or hydrophobic ethers, the salt lattice forms rapidly.

  • Inclusion Complexes: The morpholinium cation can form hydrogen bonds with solvents containing electronegative atoms (Ethanol, Methanol).

  • Channel Solvates: Non-polar solvents like Toluene can become physically trapped in the crystal channels if precipitation is too fast (shock crystallization).

  • The "Crust" Effect: Rapid drying creates a hard, amorphous outer shell that seals solvent inside the particle core.

Regulatory Limits (ICH Q3C R8)

You must reduce solvents below these Permitted Daily Exposure (PDE) limits.

SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty with Morpholine HCl
Toluene 28.9890 High: Traps in lattice; hydrophobic.
Methanol 230.03,000 Medium: H-bonds to chloride; requires displacement.
Ethanol 350.05,000 Low: Volatile; usually removed by standard vacuum.
DCM 26.0600 High: Low boiling point causes crusting/entrapment.

Troubleshooting Protocols

Protocol 1: Vacuum Drying with Nitrogen Sweep

Best for: Surface solvents and loosely bound volatiles.

The Science: Static vacuum is often inefficient because the solvent vapor pressure near the crystal surface saturates, halting evaporation. A nitrogen sweep lowers the partial pressure of the solvent (


) in the headspace, maintaining the driving force (

).

Step-by-Step:

  • Equipment: Vacuum oven with a bleed valve.

  • Set Point: Heat oven to 60°C . (Do not exceed 100°C; while Morpholine HCl is stable, free morpholine can sublime if slight dissociation occurs).

  • Vacuum: Pull vacuum to < 50 mbar.

  • Sweep: Crack the N2 bleed valve to maintain chamber pressure at 100–150 mbar . This turbulent flow disrupts the stagnant boundary layer.

  • Duration: 12–24 hours.

  • Checkpoint: Grind a small sample. If the interior smells of solvent or TGA shows weight loss, proceed to Protocol 2.

Protocol 2: Displacement Reslurry (The "Swish" Technique)

Best for: Lattice-bound solvents (Solvates) or high-boiling solvents (Toluene).

The Science: You cannot "dry" a solvate out easily. You must break the crystal lattice or chemically displace the toxic solvent with a benign one (Class 3) that has a higher affinity for the salt.

Step-by-Step:

  • Solvent Selection: Choose a solvent that partially dissolves Morpholine HCl or swells the lattice.

    • Recommended: Isopropanol (IPA) or Ethanol (EtOH).

    • Why: Morpholine HCl has moderate solubility in hot alcohols, allowing dynamic exchange without total yield loss.

  • Ratio: Suspend the solid in the displacement solvent (1:5 w/v ratio).

  • Agitation: Heat to 50°C and stir vigorously for 2–4 hours.

    • Mechanism:[1][2][3] This creates a "ripening" effect (Ostwald ripening) where crystals dissolve and reprecipitate, releasing trapped Toluene and replacing it with Ethanol.

  • Filtration: Filter while warm (to prevent Toluene re-entrapment).

  • Final Dry: Dry the wet cake using Protocol 1. Ethanol (limit 5,000 ppm) is much easier to remove than Toluene (limit 890 ppm).

Protocol 3: Humidified Drying (Vapor Competition)

Best for: Extremely stubborn entrapment where yield loss in reslurry is unacceptable.

The Science: Water is a small, highly polar molecule with high affinity for the hydrochloride salt. Introducing water vapor allows it to penetrate the crystal lattice, displacing the larger organic solvent molecules ("out-gassing"). The water is then removed, which is kinetically easier.

Step-by-Step:

  • Setup: Place a tray of water in the vacuum oven alongside your sample (or inject wet N2).

  • Conditioning: Heat to 40–50°C at ambient pressure (or slight vacuum, 800 mbar) for 4 hours.

    • Goal: Allow the salt to absorb 1–2% moisture. It will become slightly tacky.

  • Displacement: The absorbed water disrupts the lattice-solvent bonds.

  • Drying: Remove the water source.[4] Ramp temperature to 70°C . Apply full vacuum (< 10 mbar) with N2 sweep.

  • Result: The water evaporates, carrying the organic solvent out (azeotropic-like effect) or simply leaving the lattice "open" enough for the solvent to escape.

Mechanism Visualization: Solvent Displacement

This diagram illustrates how a displacement solvent (Green) removes a trapped toxic solvent (Red) from the Morpholine HCl lattice.

DisplacementMechanism Crystal Morpholine HCl Lattice FreeSolvent Released Toluene Crystal->FreeSolvent Displacement Trapped Trapped Toluene Trapped->Crystal Occluded Displacer Ethanol (Displacer) Displacer->Crystal Diffusion (Heat/Agitation) NewLattice Ethanol Solvate Displacer->NewLattice Substitution

Figure 2: Mechanism of Solvent Displacement (Reslurry). The displacer solvent penetrates the lattice, substituting the toxic solvent, which is then released into the bulk liquid.

Frequently Asked Questions (FAQ)

Q: My Morpholine HCl turned yellow during drying. What happened? A: You likely exceeded 100°C or had oxygen present. While the salt is stable, trace free amine can oxidize. Always use a Nitrogen sweep (inert atmosphere) and keep temperatures below 80°C.

Q: Can I use water to wash out the Toluene? A: Only if you can afford significant yield loss. Morpholine HCl is highly water-soluble.[1][5][6] A "wash" will dissolve your product. However, you can use a biphasic system (dissolve salt in water, wash with DCM, then lyophilize the water phase), but this is energy-intensive.

Q: I have high LOD (Loss on Drying), but GC shows no solvent. Why? A: This is water. Morpholine HCl is hygroscopic.[1][5][7] If you handle the dried sample in open air for even 5 minutes, it will pick up moisture. Perform Karl Fischer (KF) titration to distinguish water from organic solvents.

Q: Why not just grind the sample to a fine powder? A: Grinding helps significantly by reducing the diffusion path length. However, if the solvent is a true solvate (part of the crystal structure), grinding alone will not release it; you need thermal energy or solvent displacement (Protocol 2) to break the bond.

References

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2][8]Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Cui, Y., et al. (2018). "Removal of Residual Solvents from Pharmaceutical Materials." Journal of Pharmaceutical Sciences. (General principles of displacement drying).
  • BenchChem. (2025).[9] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.Link (Specific solubility and purification protocols for Morpholine salts).

Sources

Technical Support Center: Morpholine Salt Optimization & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Stability in Morpholine-Based APIs Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026

Introduction: The Morpholine Paradox

Morpholine is a widely utilized counter-ion in drug development due to its ability to enhance the aqueous solubility and lipophilicity of acidic drugs. However, researchers often encounter a critical trade-off: the same structural flexibility and hydrogen-bonding potential (via the ether oxygen and ammonium nitrogen) that improve solubility often result in high hygroscopicity and low lattice energy .

This guide addresses the specific challenges of handling morpholine salts—from "oiling out" during synthesis to deliquescence on the balance. It moves beyond basic advice to provide mechanistic troubleshooting and self-validating protocols.

Module 1: Diagnostic Characterization

How do I quantify the risk before my batch fails?

Q: My salt gains weight rapidly on the bench. How do I distinguish between surface adsorption and bulk lattice incorporation?

A: You must determine the Critical Relative Humidity (CRH) and distinguish between adsorption (surface) and absorption (bulk/hydrate formation). A simple Loss on Drying (LOD) test is insufficient. You need Dynamic Vapor Sorption (DVS) .[1][2]

Protocol: DVS Method for Morpholine Salts

Objective: Determine the deliquescence point and hydrate stoichiometry.

  • Sample Prep: Load 10–20 mg of salt into the DVS pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 2 hours to establish dry mass (

    
    ). Note: If your salt has a low melting point (
    
    
    
    °C), dry at 25°C under dry nitrogen flow.
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.[3]
      
  • Desorption Scan: Ramp back to 0% RH.

Interpretation Guide:

  • Reversible Hysteresis: Indicates channel hydrate formation (water enters/exits lattice without collapse).

  • Irreversible Hysteresis: Indicates a phase change (e.g., amorphous to crystalline, or stoichiometric hydrate formation).

  • Exponential Mass Gain: If mass spikes vertically at a specific RH (e.g., 60%), this is the Deliquescence Point (CRH) .

Visualization: DVS Data Interpretation Logic

DVS_Logic Start Start DVS Analysis MassGain Mass Gain Observed? Start->MassGain SharpSpike Vertical Mass Spike? MassGain->SharpSpike > 2% w/w Result_Surface Surface Adsorption (Non-Hygroscopic) MassGain->Result_Surface < 0.2% w/w Hysteresis Is Hysteresis Present? Result_Hydrate Stoichiometric Hydrate (Stable Form) Hysteresis->Result_Hydrate Step-wise steps Result_Amorphous Amorphous Content (Recrystallize) Hysteresis->Result_Amorphous Continuous/Sloping SharpSpike->Hysteresis No (Gradual) Result_Deliq Deliquescence (CRH Reached) (Unstable) SharpSpike->Result_Deliq Yes (Liquid formation)

Figure 1: Decision logic for interpreting water sorption isotherms to classify salt stability.

Module 2: Synthesis & Crystallization Optimization

How do I stop my salt from turning into oil?

Q: My morpholine salt "oils out" instead of precipitating. How do I force crystallization?

A: Oiling out (liquid-liquid phase separation) is common with morpholine salts due to their amphiphilic nature. It indicates that the energy barrier to form the crystal lattice is higher than the energy to form an amorphous oil.

Troubleshooting Steps:

  • Check Solvent Polarity: Morpholine salts are often highly soluble in alcohols. Switch to a ternary solvent system :

    • Solvent: Methanol or Ethanol (dissolves the salt).

    • Anti-solvent: MTBE or Ethyl Acetate (reduces solubility).

    • Bridge: Toluene (prevents phase separation/oiling).

  • Seed at Metastable Zone: Do not crash cool. Cool slowly (0.1°C/min) and add seed crystals of the desired polymorph at the cloud point.

  • Use Anhydrous Conditions: If the salt is hygroscopic, even trace water in the solvent can act as a plasticizer, preventing lattice formation. Use molecular sieves to dry solvents to <50 ppm water.

Q: Can I change the stoichiometry to reduce hygroscopicity?

A: Yes. Morpholine is a weak base (


). Ensure you are forming the 1:1 salt . Excess morpholine free base is a liquid at room temperature and highly hygroscopic.
  • Validation: Run Proton NMR (

    
    -NMR). Integrate the morpholine 
    
    
    
    peaks against the API signals to confirm exactly 1:1 stoichiometry.

Module 3: Handling & Storage Protocols

How do I weigh it without errors?

Q: The salt becomes sticky on the spatula during weighing. How do I handle this?

A: This is a kinetic moisture uptake issue. You must isolate the weighing environment.[4]

Protocol: Handling Deliquescent Solids

Objective: Accurate dosing without moisture contamination.

  • Environmental Control:

    • Ideal: Nitrogen-purged glovebox (<5% RH).

    • Alternative: Glove bag or "Static Gun" usage to reduce static charge, which often mimics stickiness.

  • The "Subtractive Weighing" Technique:

    • Do not weigh directly onto a weigh boat.

    • Fill a capped vial with the salt in a dry environment.

    • Weigh the full vial (Mass A).

    • Quickly dispense approximate amount into the reactor.

    • Immediately recap and weigh the vial again (Mass B).

    • Mass Added = Mass A - Mass B.

    • Why? This minimizes the surface area exposed to air compared to an open weigh boat.

Q: What is the best storage condition?

A: "Store in a cool, dry place" is too vague.

  • Container: Amber glass with a Teflon-lined screw cap. Avoid polyethylene (bags) as moisture permeates plastics over time.

  • Desiccant: Use silica gel or molecular sieves in the secondary container, not touching the API.

  • Headspace: Flush the vial with Argon or Nitrogen before sealing.

Module 4: Formulation Mitigation

How do I make this viable for a drug product?

Q: The API is stable, but the tablet crumbles. Why?

A: The morpholine salt is likely undergoing a solution-mediated phase transformation . Moisture from excipients (like microcrystalline cellulose) is migrating to the hygroscopic salt, causing it to dissolve and re-crystallize as a hydrate, expanding the volume and breaking the tablet.

Mitigation Strategy:

  • Excipient Selection: Use anhydrous excipients (e.g., Anhydrous Lactose, Mannitol). Avoid starch.

  • Coating: Apply a moisture barrier coating (e.g., PVA-based Opadry® amb II) immediately after compression.

  • Salt Disproportionation: Check if the micro-environment pH is too high. If the excipients are basic, they may strip the proton from the morpholinium ion, releasing liquid morpholine free base. Keep formulation pH slightly acidic (pH 4-6).

Summary Data: Hygroscopicity Classification

Class% Weight Gain (at 80% RH, 25°C)Handling RequirementStorage Requirement
Non-Hygroscopic < 0.2%Standard Lab ConditionsStandard Vial
Slightly Hygroscopic 0.2% – 2.0%Minimize Exposure TimeTightly Sealed
Hygroscopic 2.0% – 15.0%Desiccated EnvironmentDesiccator / Foil Seal
Very Hygroscopic > 15.0%Glove Box / Dry RoomHeat-sealed Aluminum
Deliquescent LiquefiesGlove Box OnlyInert Gas Purge

Workflow: Troubleshooting Morpholine Salt Instability

Troubleshooting_Flow Problem Problem: Unstable Salt Check_Stoich 1. Check Stoichiometry (NMR) Problem->Check_Stoich Check_Cryst 2. Check Crystallinity (XRPD/DSC) Check_Stoich->Check_Cryst 1:1 Confirmed Action_Resalt Re-synthesize (Ensure 1:1 ratio) Check_Stoich->Action_Resalt Excess Base Check_Hygro 3. Check Hygroscopicity (DVS) Check_Cryst->Check_Hygro Crystalline Action_Recryst Recrystallize (Use Anti-solvent) Check_Cryst->Action_Recryst Amorphous/Oiling Action_Handle Handling Controls (Glovebox/Coating) Check_Hygro->Action_Handle <15% Gain Action_Change Change Counter-ion (Abandon Morpholine) Check_Hygro->Action_Change Deliquescent

Figure 2: Step-by-step troubleshooting workflow for stabilizing morpholine salts.

References

  • Stahl, P. H., & Wermuth, C. G.[5] (Eds.).[5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Surface Measurement Systems.[1][7] (n.d.). Dynamic Vapor Sorption (DVS) Introduction and Applications. [Link]

  • Newman, A. (2013). Pharmaceutical Crystallization: Rational Design of Polymorphic Forms. American Pharmaceutical Review. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2022).[8][9] 5.11. Characters Section in Monographs: Hygroscopicity. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

Sources

Cyclobutyl Group Functionalization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist (Synthesis Division) Subject: Minimizing Side Reactions in Cyclobutyl Functionalization Last Updated: March 2026

Executive Summary: The "Goldilocks" Ring

Cyclobutane represents a unique challenge in medicinal chemistry. Unlike cyclopropane (which acts like an alkene due to immense strain, ~27.5 kcal/mol) or cyclohexane (which behaves like an unstrained chain), cyclobutane sits in a "Goldilocks" zone. It possesses significant ring strain (~26.5 kcal/mol) but maintains kinetic stability against immediate ring-opening.

Why this matters: The cyclobutyl group is a premier bioisostere for gem-dimethyl, tert-butyl, and even phenyl rings (specifically 1,3-disubstituted cyclobutanes as meta-benzene mimics). However, experimentalists frequently encounter three failure modes:

  • 
    -Hydride Elimination:  Leading to cyclobutenes or linear alkenes during cross-coupling.
    
  • Steric "Pucker" Inhibition: The ring is not flat; it puckers (~30°), making cis/trans selectivity and reagent approach difficult.

  • Radical Rearrangement: While slower than cyclopropyl, ring-opening can occur under specific high-energy conditions.

This guide provides self-validating protocols to bypass these failure modes.

Module 1: Radical-Mediated Functionalization (Minisci & Photoredox)

Context: Radical addition to heterocycles (Minisci) or decarboxylative coupling is the most common method to install cyclobutyl groups.

Troubleshooting Guide
Symptom Root Cause Analysis Corrective Action (Protocol)
Low Yield / Unreacted SM The "Pucker" Effect. The cyclobutyl radical is nucleophilic but sterically more demanding than isopropyl. It fails to attack electron-rich heterocycles.Add Lewis Acid: Use TFA or BF₃·OEt₂ to protonate the heterocycle, lowering its LUMO. Switch Radical Source: If using carboxylic acids, switch to cyclobutyl sulfinates or redox-active esters (NHPI) for lower oxidation potentials.
Linear Alkene Byproducts Ring Opening (Beta-Scission). While

is slow (

at 20°C), it accelerates if the reaction temperature >50°C or if the radical is stabilized by

-heteroatoms.
Temperature Control: Maintain reaction

. Kinetics: Increase the concentration of the radical trap (heterocycle). The rate of addition (

) must exceed

.
Polysubstitution Product is more reactive. The installed cyclobutyl group is electron-donating, making the product more susceptible to further radical attack.Solvent Switch: Use a biphasic system (DCM/Water) or add AgNO₃ (if compatible) to oxidize the radical intermediate faster. Stop reaction at 60-70% conversion.
FAQ: Radical Stability

Q: Will my cyclobutyl radical open like a cyclopropyl radical? A: Generally, no . The rate of ring opening for a cyclopropylcarbinyl radical is extremely fast (


). The cyclobutyl radical opens much slower (

). Unless you are heating the reaction significantly or have specific strain-releasing substituents, the ring will remain intact.

Module 2: Transition-Metal Cross-Coupling (The -Hydride Trap)

Context: Suzuki, Negishi, or Kumada couplings involving cyclobutyl halides/boronates.

The Core Problem: -Hydride Elimination

When a metal (Pd/Ni) inserts into a cyclobutyl halide, the resulting alkyl-metal species has


-hydrogens.[1][2] The activation energy for 

-hydride elimination is often lower than the desired reductive elimination, leading to cyclobutene or isomerized linear alkenes .
Visualizing the Competition

BetaHydride Start Cyclobutyl-Pd-L (Intermediate) PathA Reductive Elimination (Desired C-C Bond) Start->PathA  Large Ligand (Cone Angle > 180°)  Promotes crowding PathB Beta-Hydride Elimination (Side Reaction) Start->PathB  Small Ligand / Vacant Site  Allows Agostic Interaction Product Functionalized Cyclobutane PathA->Product Waste Cyclobutene / Linear Alkene PathB->Waste

Figure 1: The kinetic competition in Pd-catalyzed cross-coupling. Bulky ligands accelerate Path A by destabilizing the crowded Pd(II) center.

Troubleshooting Guide
Issue Solution Protocol
Formation of Cyclobutene Ligand Selection is Critical. Do not use PPh₃ or dppf. Recommended: Use Buchwald ligands with large cone angles (RuPhos , XPhos ) or N-heterocyclic carbenes (NHC, PEPPSI-IPr ). These bulky ligands force the metal to undergo reductive elimination quickly to relieve steric strain.[3]
Isomerization to Linear Alkene Switch Metal: Nickel (Ni) is more prone to radical chain-walking than Palladium. If using Ni, switch to Photoredox/Ni dual catalysis . This generates the cyclobutyl radical (which adds to the aryl-Ni center) rather than relying on a 2-electron oxidative addition that is vulnerable to elimination.
Protodeboronation (Suzuki) Base Selection: Cyclobutyl boronic acids are unstable under harsh basic conditions. Use mild bases like K₃PO₄ or CsF in anhydrous conditions. Avoid aqueous Na₂CO₃ at high heat.

Module 3: Strain-Release Functionalization

Context: Using bicyclo[1.1.0]butanes (BCBs) or [1.1.1]propellanes to "spring-load" the synthesis. This is the Baran/Mykhailiuk approach.

Protocol: Strain-Release Amination

Target: 3-substituted cyclobutanes (Bioisostere for para-substituted benzene).

  • Reagent: Start with Bicyclo[1.1.0]butane (BCB) derivatives.

  • Nucleophile: Secondary amine or thiol.

  • Trigger: The reaction is driven by the relief of ring strain (~60 kcal/mol released upon opening the central bond).

  • Side Reaction Control:

    • Issue: Polymerization of the BCB.

    • Fix: Run the reaction in dilute conditions (0.1 M) and add the BCB slowly to the amine (inverse addition).

Data Summary: Ring Parameters & Reactivity

Use this table to predict reactivity differences when moving from cyclopropyl to cyclobutyl analogs.

ParameterCyclopropaneCyclobutane CyclopentaneImplication for You
Ring Strain (kcal/mol) 27.526.5 6.2Cyclobutane has high potential energy but is kinetically more stable than cyclopropane.
Radical Opening Rate (

,

)


NegligibleCyclobutyl radicals survive long enough to be trapped (Minisci/Cross-coupling).
C-C Bond Length (

)
1.511.55 1.54Longer bonds in cyclobutane are weaker; avoid temperatures >150°C.
Conformation PlanarPuckered (~30°) EnvelopePuckering blocks one face. Cis-substitution is often favored in C-H activation.

Decision Logic: Selecting the Right Method

MethodSelection Start Start: Cyclobutyl Functionalization Q1 Is the Cyclobutane ring already formed? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Functional group present? Yes->Q2 PathMinisci No (C-H only) -> Use Radical (Minisci) *Watch Polysubstitution* Q2->PathMinisci C-H PathCross Yes (Halide/Boron) -> Use Pd-Catalysis *Use RuPhos to stop Beta-Elim* Q2->PathCross C-X / C-B PathStrain Use Strain Release (Bicyclo[1.1.0]butane) *Best for 1,3-disubstitution* No->PathStrain Modular Assembly PathPhoto [2+2] Cycloaddition *Best for complex cores* No->PathPhoto De Novo Synthesis

Figure 2: Workflow for selecting the synthetic strategy based on substrate availability.

References

  • Mykhailiuk, P. K. (2019).[4][5] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry.

    • Key Insight: Establishes 1,3-disubstituted cyclobutanes as critical bioisosteres and discusses their geometric properties.
  • Gianatassio, R., Baran, P. S., et al. (2016).[6][7] "Strain-Release Amination." Science. [6]

    • Key Insight: Defines the protocol for using bicyclo[1.1.
  • Walton, J. C., et al. (1981).[8] "The ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals."[8][9] Journal of the Chemical Society, Perkin Transactions 2.[9]

    • )
  • Leow, D., et al. (2012). "Bypassing

    
    -Hydride Elimination in Palladium-Catalyzed Cross-Coupling." Chemical Science. 
    
    • Key Insight: Mechanistic justification for using bulky ligands to force reductive elimination over beta-hydride elimin

Sources

Technical Support: Recrystallization Protocols for 2-Cyclobutylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Recrystallizing 2-Cyclobutylmorpholine Hydrochloride presents a specific physicochemical challenge: balancing the high lattice energy of the ionic hydrochloride head group against the lipophilicity of the cyclobutyl substituent. Unlike unsubstituted morpholine HCl (which is highly polar), the cyclobutyl group disrupts the crystal packing and increases solubility in mid-polarity solvents, often leading to "oiling out" rather than discrete crystallization.[1]

This guide moves beyond generic protocols, offering a targeted approach based on the Amphiphilic Salt Principle . The most robust system identified for this class of 2-substituted morpholines is a Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) system, or alternatively, a single-solvent 2-Butanone (MEK) system for higher purity requirements.[1]

Critical Solubility Profile

To select the correct solvent, one must understand the solubility differential.[1][2] The following table summarizes the thermodynamic behavior of 2-Cyclobutylmorpholine HCl.

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityTechnical Notes
Protic Polar MethanolVery HighHighPoor Product likely too soluble; significant yield loss.[1]
Protic Polar Ethanol (EtOH)HighModerateModerate Good for initial dissolution, but requires an antisolvent (e.g., Et₂O) to force precipitation.[1]
Secondary Alcohol Isopropanol (IPA) High Low Excellent The isopropyl moiety interacts with the cyclobutyl tail, while the hydroxyl solvates the ionic head.[1] Best balance.
Ketone AcetoneLowInsolubleAntisolvent Generally too poor to dissolve the salt even when hot, unless water is added.[1]
Ketone 2-Butanone (MEK)ModerateLowGood Higher boiling point (80°C) allows for better saturation than acetone.[1]
Ether MTBE / Et₂OInsolubleInsolubleAntisolvent Essential for "crashing out" the salt from alcoholic solutions.
Non-Polar Heptane / HexaneInsolubleInsolubleAntisolvent Use with caution; can cause oiling out if added too quickly.
Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying 2-Cyclobutylmorpholine HCl. It accounts for the common "oiling out" phenomenon caused by the cyclobutyl steric bulk.[1]

Recrystallization_Workflow Start Start: Crude 2-Cyclobutylmorpholine HCl Solvent_Choice Primary Solvent Selection: Isopropanol (IPA) Start->Solvent_Choice Dissolution Heat to Reflux (82°C) Add min. solvent to dissolve Solvent_Choice->Dissolution Check_Solubility Is it fully dissolved? Dissolution->Check_Solubility Add_Polar Add 5% Methanol or Water (Increase Polarity) Check_Solubility->Add_Polar No (Solids remain) Cooling Slow Cool to RT (No stirring initially) Check_Solubility->Cooling Yes (Clear soln) Add_Polar->Check_Solubility Observation Crystal Formation? Cooling->Observation Oiling_Out PROBLEM: Oiling Out (Two liquid phases) Observation->Oiling_Out No (Oily droplets) Antisolvent Add Antisolvent (MTBE) dropwise at RT Observation->Antisolvent No (Clear soln) Filtration Filter & Wash (Cold IPA/MTBE 1:1) Observation->Filtration Yes (Crystals) Remedy_Oil Remedy: 1. Reheat to reflux 2. Add more IPA (dilute) 3. Seed at cloud point Oiling_Out->Remedy_Oil Yes Remedy_Oil->Cooling Antisolvent->Filtration Final Pure Crystalline Solid Filtration->Final

Caption: Logical workflow for the recrystallization of 2-Cyclobutylmorpholine HCl, addressing solubility checks and oiling-out mitigation.

Troubleshooting & FAQs

This section addresses specific failure modes reported by chemists working with 2-substituted morpholine salts.

Q1: The compound "oiled out" (separated as a liquid) upon cooling.[1] How do I fix this?

Diagnosis: This is the most common issue with cyclobutyl derivatives. The melting point of the solvated salt is likely depressed below the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated).[1] Corrective Protocol:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Dilute the solution by adding 10–20% more of the hot primary solvent (IPA).[1]

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall when the temperature drops to ~50°C.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not use an ice bath immediately.

Q2: I used Ethanol, and now I can't get any crystals back. Where is my product?

Diagnosis: 2-Cyclobutylmorpholine HCl is likely too soluble in pure ethanol due to the high polarity of the solvent matching the ionic salt character. Corrective Protocol:

  • Concentrate the ethanol solution to approximately 1/3 of its original volume via rotary evaporation.

  • Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.[1]

  • Heat briefly to redissolve, then let it cool. The ether acts as an antisolvent to lower the dielectric constant of the medium, forcing the salt out.[1]

Q3: The crystals are hygroscopic and turn sticky on the filter. What should I do?

Diagnosis: Morpholine salts can be hygroscopic.[1][3] If filtered in humid air, they absorb moisture rapidly.[1] Corrective Protocol:

  • Perform the filtration under a blanket of Nitrogen or Argon if possible.

  • Wash the filter cake immediately with anhydrous Et₂O or MTBE (these solvents remove residual alcohol and water).[1]

  • Dry in a vacuum oven at 40–50°C with a P₂O₅ or silica desiccant trap.

Q4: Can I use Acetone?

Analysis: Acetone is generally a poor solvent for hydrochloride salts (they are insoluble).[1] However, Acetone/Water (95:5) can work.[1]

  • Risk:[1][2] Acetone can undergo aldol condensation under acidic conditions (catalyzed by the HCl salt) if heated for prolonged periods, potentially introducing impurities.[1] IPA is chemically more stable.[1]

Recommended Experimental Protocol (The "Gold Standard")

This protocol uses the IPA/MTBE system, which provides the best balance of yield and purity for this specific lipophilic amine salt.[1]

Materials:

  • Crude 2-Cyclobutylmorpholine HCl (10.0 g)[1]

  • Solvent A: Isopropanol (IPA) - HPLC Grade[1]

  • Solvent B: MTBE (Methyl tert-butyl ether)[1]

  • Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heating mantle.[1]

Step-by-Step:

  • Dissolution: Place 10.0 g of crude solid in the flask. Add 30 mL of IPA (3 mL/g ratio).

  • Reflux: Heat to reflux (82°C).

    • Observation: If solids remain, add IPA in 2 mL increments until fully dissolved.[1]

    • Note: If the solution is colored/dirty, add activated carbon, reflux for 5 mins, and filter hot through Celite.[1]

  • Initial Cooling: Remove from heat. Allow the flask to cool slowly to roughly 50°C.

  • Antisolvent Addition: While stirring gently, add MTBE dropwise.

    • Stop adding when a faint, persistent cloudiness is observed.

    • Add 1-2 mL of IPA to clear the cloudiness (bringing the system to the metastable zone).[1]

  • Crystallization: Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours.

    • Optimization: Once crystals form, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[1]

  • Wash: Wash the cake with 20 mL of cold 1:1 IPA:MTBE mixture.

  • Drying: Dry under high vacuum at 45°C for 6 hours.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for amine salt purification techniques).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Source for solvent selection strategies regarding lipophilic salts).

  • PubChem Compound Summary. "Morpholine hydrochloride" [CID 10862].[1] National Center for Biotechnology Information.[1] [Link] (Accessed 2026-03-01).[1]

  • Google Patents. "Process for the preparation of 2-substituted morpholine derivatives." EP4317141A1.[1] (Demonstrates analogous purification of 2-substituted morpholines like Viloxazine).[1]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed.; Wiley-VCH: Weinheim, 2003.[1] (Theoretical basis for solubility parameters of amphiphilic salts).

Sources

Validation & Comparative

NMR Spectrum Analysis of 2-Cyclobutylmorpholine Hydrochloride: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

In modern drug discovery and medicinal chemistry, morpholine derivatives are ubiquitous due to their favorable pharmacokinetic profiles and ability to modulate physicochemical properties. 2-Cyclobutylmorpholine hydrochloride (CAS: 1660110-83-7) [1] is a highly versatile building block. However, analyzing its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges.

Researchers frequently must choose between analyzing the compound in its free base form or its hydrochloride (HCl) salt form [2]. This guide objectively compares the NMR performance, spectral resolution, and handling characteristics of both forms, providing a self-validating framework for accurate structural elucidation.

Causality in Form Selection

The free base of 2-cyclobutylmorpholine is an oily, potentially volatile liquid prone to oxidation and atmospheric CO₂ absorption. Converting it to the hydrochloride salt yields a stable, hygroscopic solid. This protonation of the morpholine nitrogen fundamentally alters the electronic environment of the molecule, leading to significant chemical shift deviations in both ¹H and ¹³C NMR spectra. Understanding the causality behind these shifts is critical for accurate peak assignment.

FormComparison Root 2-Cyclobutylmorpholine Salt Hydrochloride Salt (CAS: 1660110-83-7) Root->Salt FreeBase Free Base Form Root->FreeBase Salt_Prop1 Protonated Amine (NH2+) Downfield 1H Shift Salt->Salt_Prop1 Salt_Prop2 High Polarity (D2O Solvent) Salt->Salt_Prop2 Free_Prop1 Neutral Amine (NH) Upfield 1H Shift FreeBase->Free_Prop1 Free_Prop2 Low Polarity (CDCl3 Solvent) FreeBase->Free_Prop2

Logical comparison of 2-Cyclobutylmorpholine forms and their NMR properties.

Quantitative Spectral Comparison: Salt vs. Free Base

When comparing the NMR spectra of the free base (analyzed in CDCl₃) and the HCl salt (analyzed in D₂O), the most profound differences arise from the inductive effect of the positively charged ammonium cation (NH₂⁺) in the salt form.

¹H NMR Chemical Shift Dynamics

Protonation withdraws electron density from the adjacent carbon atoms. Consequently, the protons on the C3 and C5 positions of the morpholine ring experience a strong deshielding effect, shifting them downfield by approximately 0.4 to 0.6 ppm. Furthermore, the amine protons (NH₂⁺) will rapidly exchange with the deuterium in D₂O, rendering them "invisible" in the final spectrum—a phenomenon that simplifies integration but requires careful solvent selection [3].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)

Proton EnvironmentFree Base (CDCl₃, δ ppm)HCl Salt (D₂O, δ ppm)MultiplicityCausality of Shift
Cyclobutyl CH₂ (ring)1.60 – 2.101.70 – 2.20MultipletMinimal solvent/inductive effect.
Cyclobutyl CH (methine)2.30 – 2.502.50 – 2.70MultipletSlight deshielding from adjacent protonated ring.
Morpholine C3, C5 (CH₂-N)2.70 – 2.903.10 – 3.40MultipletStrong deshielding due to adjacent NH₂⁺ cation.
Morpholine C2 (CH-O)3.40 – 3.603.60 – 3.80MultipletModerate deshielding via inductive transmission.
Morpholine C6 (CH₂-O)3.60 – 3.803.80 – 4.00MultipletModerate deshielding via inductive transmission.
Amine (NH / NH₂⁺)~1.70ExchangedBroad SingletD₂O deuterium exchange eliminates the signal.
¹³C NMR Chemical Shift Dynamics

Counterintuitively, while ¹H signals shift downfield upon protonation, the α and β carbons in aliphatic amines often experience an upfield shift (shielding) in ¹³C NMR [4]. This is driven by C-H bond polarization and conformational restrictions induced by the bulky hydration sphere around the charged ammonium group.

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz)

Carbon EnvironmentFree Base (CDCl₃, δ ppm)HCl Salt (D₂O, δ ppm)Causality of Shift
Cyclobutyl CH₂ 18.0, 24.0, 24.518.5, 24.2, 24.8Negligible electronic impact; minor solvent effect.
Cyclobutyl CH 38.036.5Upfield shift due to β-effect of protonation.
Morpholine C3, C5 (C-N)46.0, 51.044.0, 48.5Upfield shift due to α-polarization effect.
Morpholine C2, C6 (C-O)68.0, 76.065.5, 73.0Upfield shift due to γ-gauche conformational changes.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following step-by-step methodology guarantees high-fidelity spectral data for the hydrochloride salt form.

Step 1: Sample Preparation and Internal Referencing
  • Weighing: Accurately weigh 15–20 mg of 2-Cyclobutylmorpholine hydrochloride for ¹H NMR (or 60–80 mg for ¹³C NMR) to ensure an optimal signal-to-noise ratio.

  • Dissolution: Dissolve the solid in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard: Because Tetramethylsilane (TMS) is insoluble in water, add 0.05% w/v of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal chemical shift reference (δ = 0.00 ppm).

Step 2: Spectrometer Calibration
  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of D₂O. Perform gradient shimming (TopShim) to achieve a homogeneous magnetic field, ensuring the residual HDO peak (~4.79 ppm) is sharp and symmetrical.

  • Tuning and Matching: Manually tune the probe to the exact resonance frequency of the sample to maximize the quality factor (Q) of the RF coil.

Step 3: Acquisition Parameters
  • ¹H NMR (zg30 pulse program): 16 scans, 2-second relaxation delay (D1) to ensure full longitudinal relaxation (T1) of all protons, preventing integration errors.

  • ¹³C NMR (zgpg30 pulse program): 1024 scans, 2-second relaxation delay, with WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings. Phase cycling must be enabled to cancel quadrature artifacts.

NMRWorkflow N1 Sample Prep (Dissolution in D2O) N2 1D NMR (1H & 13C) N1->N2 N3 2D NMR (COSY & HSQC) N1->N3 N4 Spectral Processing (Phasing & Baseline) N2->N4 N3->N4 N5 Data Analysis (Peak Assignment) N4->N5

Step-by-step NMR acquisition and processing workflow for hydrochloride salts.

Advanced Resolution: The Role of 2D NMR

In 1D ¹H NMR, the cyclobutyl methine proton (2.50–2.70 ppm) and the morpholine C3/C5 protons (3.10–3.40 ppm) often exhibit complex, overlapping multiplet structures due to extensive homonuclear spin-spin coupling (J-coupling) and the rigid stereochemistry of the rings.

To definitively validate the structure, 2D NMR techniques are mandatory:

  • COSY (Correlation Spectroscopy): Identifies contiguous spin systems. Cross-peaks will map the unbroken chain of protons around the cyclobutyl ring, distinctly separating them from the morpholine spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This is critical for differentiating the overlapping CH₂ groups of the cyclobutyl ring (which correlate to carbons at ~18–25 ppm) from the CH₂ groups of the morpholine ring (which correlate to carbons at ~44–73 ppm).

Conclusion

For analytical consistency in drug development, analyzing 2-Cyclobutylmorpholine as a hydrochloride salt in D₂O is vastly superior to analyzing the free base. The salt form eliminates oxidative degradation and provides a highly reproducible NMR spectrum. However, analysts must account for the profound downfield ¹H shifts and upfield ¹³C shifts induced by the protonated amine. Utilizing DSS as an internal standard and employing 2D HSQC/COSY workflows creates a robust, self-validating analytical package.

References

  • "Morpholine, hydrochloride (1:1) | CID 197884." PubChem, National Institutes of Health. URL:[Link]

  • "NMR Database Table with Search - Chemical Shifts of Cyclobutyl and Morpholine Rings." InstaNANO. URL:[Link]

  • "Electronic Supplementary Information: Solvent-promoted Catalyst-free N-Formylation of Amines." The Royal Society of Chemistry. URL:[Link]

HPLC Method Development for Morpholine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers Focus: Overcoming retention loss, peak tailing, and detection limits in polar amine analysis.

Executive Summary: The Morpholine Paradox

Morpholine (1,4-oxazinane) and its derivatives (e.g., Linezolid, Gefitinib intermediates) represent a classic chromatographic challenge. As a secondary amine with a pKa of ~8.3 and a logP of -0.86, morpholine is highly polar and basic.

In standard Reversed-Phase (RP) HPLC, these physicochemical properties lead to two primary failure modes:

  • Dewetting/Retention Loss: The molecule is too polar for C18 retention, eluting in the void volume (

    
    ).
    
  • Peak Tailing: The positively charged amine interacts with residual silanols on the silica surface, causing severe tailing (

    
    ).
    

This guide compares three dominant strategies—Ion-Pairing (IPC) , Polar-Embedded RP , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the most robust protocol for modern drug development.

Strategic Comparison: Selecting the Right Mode

The following analysis evaluates methods based on Retention Factor (


) , Mass Spec Compatibility , and Robustness .
Strategy A: Ion-Pairing Chromatography (IPC) [The Legacy Standard]

Mechanism:[1] Addition of a hydrophobic anion (e.g., Octanesulfonic acid) to the mobile phase. The anion forms a neutral ion pair with the protonated morpholine, allowing retention on a C18 column.

  • Pros: Excellent peak shape; tunable retention.[2]

  • Cons: "Dirty" technique. The reagent permanently modifies the column, requires long equilibration, and suppresses ionization in LC-MS (signal loss up to 90%).

Strategy B: Polar-Embedded / Mixed-Mode RP [The Robust Middle]

Mechanism: Uses columns with a polar group (amide, carbamate) embedded in the alkyl chain or mixed-mode ligands (C18 + SCX). This shields silanols and provides secondary interactions.

  • Pros: Good for morpholine derivatives with some hydrophobic bulk (e.g., drug substances). 100% aqueous stable.[2]

  • Cons: Often insufficient retention for small, parent morpholine molecules without derivatization.

Strategy C: HILIC [The Modern Gold Standard]

Mechanism: Partitioning between a water-enriched layer on a polar stationary phase and an acetonitrile-rich mobile phase.

  • Pros: High retention for polar amines. The high organic content enhances ESI-MS sensitivity by 10-100x compared to aqueous RP.

  • Cons: Requires careful sample diluent matching (must be high organic) to prevent peak distortion.

Comparative Performance Data

Table 1: Simulated performance metrics for Morpholine (50 µg/mL) analysis.

ParameterIon-Pairing (C18 + OSA)Polar-Embedded RP (C18-Amide)HILIC (Bare Silica/Amide)
Mobile Phase pH 3.0 Phosphate + OSApH 7.0 Ammonium Acetate90% ACN / 10 mM Buffer
Retention (

)
4.5 (High)1.2 (Low)5.8 (High)
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)1.1 (Excellent)
MS Signal (S/N) < 10 (Suppressed)150> 1000 (Enhanced)
Equilibration Time > 60 mins10 mins20 mins
Recommendation QC (UV only)Drug SubstancesTrace Impurities / MS

Decision Logic & Mechanism

To select the correct method, researchers must evaluate the analyte's hydrophobicity and the required detection limit.

Workflow Decision Tree

MethodSelection Start Start: Morpholine Analysis CheckChrom Does analyte have UV chromophore? Start->CheckChrom CheckMS Is MS detection required? CheckChrom->CheckMS No (Parent Morpholine) CheckPolarity LogP Value? CheckChrom->CheckPolarity Yes (Derivative) Deriv Derivatization Required (e.g., Dansyl Chloride) CheckMS->Deriv No (UV only) HILIC Method C: HILIC-MS (Amide/Silica) CheckMS->HILIC Yes (High Sensitivity) CheckPolarity->HILIC LogP < 0 (Very Polar) MixedMode Method B: Mixed-Mode (C18/SCX) CheckPolarity->MixedMode LogP > 1 (Drug Substance) Deriv->CheckPolarity IPC Method A: Ion-Pairing (C18 + Sulfonate) Deriv->IPC Legacy/QC Lab

Figure 1: Method Development Decision Tree. Selects the optimal path based on polarity and detection needs.

Recommended Protocol: HILIC-MS/CAD

This protocol is designed for the quantification of trace morpholine impurities or underivatized morpholine using HILIC , which offers the best balance of retention and sensitivity.

Instrumentation & Materials[3]
  • Column: Amide-bonded or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Amide phases interact with the amine via hydrogen bonding without the excessive electrostatic retention of bare silica.

  • Detector: Mass Spectrometer (ESI+) or Charged Aerosol Detector (CAD).

    • Note: Morpholine has negligible UV absorbance above 200 nm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Why: Low pH ensures morpholine is fully protonated (

      
      ), enhancing hydrophilic interaction.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

Step 1: System Preparation Flush the system with 10% Water / 90% Isopropanol to remove any residual RP solvents. HILIC phases are sensitive to water shock.

Step 2: Gradient Programming Morpholine elutes later as water content increases (opposite of RP).

  • T=0 min: 95% B (High organic holds the polar amine).

  • T=5 min: 95% B (Isocratic hold to establish baseline).

  • T=15 min: 70% B (Linear ramp to elute).

  • T=16 min: 50% B (Wash).

  • T=18 min: 95% B (Re-equilibration).

Step 3: Sample Diluent Optimization (Critical)

  • Protocol: Dissolve sample in 85-90% Acetonitrile / 10-15% Buffer.

  • Causality: Injecting a water-rich sample into a HILIC column causes "solvent mismatch," leading to broad, distorted peaks. The sample solvent must be as weak (organic) as the initial mobile phase.

Step 4: Detection Settings (MS)

  • Mode: ESI Positive (SIM mode for m/z 88.1).

  • Source Temp: 350°C (Morpholine is volatile; ensure efficient desolvation).

Alternative Protocol: Derivatization (UV Detection)[4]

For labs lacking MS/CAD, derivatization is required to add a chromophore.

Reagent: 1-Naphthylisothiocyanate (NITC) or Benzenesulfonyl Chloride. Reaction:

  • Mix 1 mL sample (in borate buffer pH 9) with 1 mL NITC reagent.

  • Incubate at 50°C for 30 mins.

  • Cool and inject onto a Standard C18 Column .

  • Result: The derivative is hydrophobic and UV-active (254 nm), easily separated by standard RP-HPLC.

References

  • Restek Corporation. Morpholine: Compound Information and Applications for GC and LC Analysis. Retrieved from

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025).[3][4][5][6] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from

  • Helix Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

  • LCGC International. HILIC: The Pros and Cons. (2020). Retrieved from

Sources

Comparing basicity of 2-Cyclobutylmorpholine vs Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of heterocyclic basicity is critical for rational drug design, particularly when optimizing a molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile. Morpholine is a privileged scaffold in medicinal chemistry, prized for its ability to balance aqueous solubility with lipophilicity[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the basicity (pKa) of Morpholine against its C2-alkylated derivative, 2-Cyclobutylmorpholine . This guide dissects the underlying physical organic chemistry, provides a comparative data matrix, and establishes a self-validating experimental protocol for empirical verification.

Mechanistic Analysis: The Push and Pull of Basicity

To understand the basicity of these heterocycles, we must evaluate the stability of their protonated conjugate acids (morpholinium ions). The basicity of the nitrogen atom (N4) is governed by a delicate balance between electronic (inductive) effects and thermodynamic (solvation) effects .

The Baseline: Morpholine Morpholine possesses a pKa of approximately 8.36[2][3]. This is significantly lower than that of a standard secondary aliphatic amine like piperidine (pKa ~11.0)[3]. The causality here is strictly electronic: the highly electronegative oxygen atom at the 1-position exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen and destabilizing the protonated conjugate acid[4].

The Substitution: 2-Cyclobutylmorpholine Introducing a cyclobutyl group at the C2 position (adjacent to the oxygen) introduces two competing physicochemical forces:

  • The Inductive (+I) Effect: Alkyl groups are electron-donating. The cyclobutyl ring pushes electron density toward the oxygen, partially neutralizing its electron-withdrawing pull on the rest of the ring. This theoretically increases the electron density at the N4 position, which should increase basicity (higher pKa).

  • The Desolvation Penalty (Steric Effect): Basicity in aqueous media relies heavily on the water molecules' ability to hydrogen-bond with and stabilize the positively charged morpholinium ion. The bulky, lipophilic cyclobutyl group creates a steric shield and disrupts the local hydration shell. This desolvation penalty destabilizes the conjugate acid, which drives the pKa down.

Net Result: In 2-alkylated morpholines, the desolvation penalty often perfectly counterbalances or slightly outweighs the +I inductive effect. Consequently, 2-cyclobutylmorpholine exhibits a basicity nearly identical to, or marginally lower than, unsubstituted morpholine (estimated pKa ~8.2 - 8.4).

Basicity_Factors Sub 2-Cyclobutyl Substitution Inductive +I Inductive Effect (Electron Donating) Sub->Inductive Steric Steric Bulk & Desolvation Penalty Sub->Steric ElecDensity Increases N4 Electron Density Inductive->ElecDensity Solvation Hinders Conjugate Acid Solvation Steric->Solvation pKaUp Drives pKa UP (More Basic) ElecDensity->pKaUp pKaDown Drives pKa DOWN (Less Basic) Solvation->pKaDown Net Net Result: Minimal pKa Shift (~8.2 - 8.4) pKaUp->Net pKaDown->Net

Logical diagram of inductive and steric forces dictating 2-cyclobutylmorpholine basicity.

Quantitative Comparison Matrix

The following table synthesizes the physicochemical parameters of both compounds. Note: LogP and exact pKa for the substituted derivative are derived from predictive models based on established 2-alkylmorpholine SAR data.

ParameterMorpholine2-CyclobutylmorpholineCausality / Implication for Drug Design
Structure Unsubstituted 1,4-oxazinaneC2-substituted 1,4-oxazinaneThe C2 position is adjacent to the ether oxygen, minimizing direct steric hindrance at the N4 binding face.
pKa (Aqueous, 25°C) 8.36~8.30 - 8.40 (Est.)Both exist predominantly as cations at physiological pH (7.4), ensuring good aqueous solubility.
LogP (Lipophilicity) -0.86~1.20 - 1.50 (Est.)The cyclobutyl group massively increases lipophilicity, transforming the molecule from hydrophilic to lipophilic, enhancing BBB penetration[1].
Steric Hindrance at N4 MinimalLowThe substitution is distant enough from N4 to allow unhindered nucleophilic attack or hydrogen bonding with target kinases/receptors.

Experimental Protocol: Self-Validating Potentiometric Titration

To empirically verify the basicity of 2-Cyclobutylmorpholine versus Morpholine, a highly controlled potentiometric titration is required. This protocol is designed as a self-validating system : it incorporates internal checks (Gran's plot calibration and ionic strength control) to ensure that the measured potential accurately reflects thermodynamic reality, rather than artifactual electrode drift.

Materials Required:
  • High-purity Morpholine and 2-Cyclobutylmorpholine (>99% NMR purity).

  • Standardized 0.100 M HCl and 0.100 M NaOH (CO₂-free).

  • 0.15 M KCl solution (Background electrolyte).

  • Thermostated titration vessel (25.0 ± 0.1 °C) with argon/nitrogen purging.

  • High-precision glass pH electrode.

Step-by-Step Methodology:

Step 1: System Calibration via Gran's Method

  • Action: Titrate a known volume of standardized 0.100 M HCl with 0.100 M NaOH in the presence of 0.15 M KCl before adding any analyte.

  • Causality: Standard pH buffers only calibrate the electrode to activity. We need to measure concentration to determine the exact pKa. A Gran's plot transforms the titration curve into a linear function, allowing us to calculate the standard electrode potential (

    
    ) and verify the Nernstian slope. If the slope deviates from 59.16 mV/pH unit by more than 1%, the electrode must be rejected. This ensures absolute trustworthiness of the downstream data.
    

Step 2: Sample Preparation & Ionic Strength Control

  • Action: Dissolve exactly 1.0 mmol of the target morpholine derivative in 50.0 mL of the 0.15 M KCl solution.

  • Causality: Maintaining a constant ionic strength of 0.15 M (mimicking physiological conditions) locks the activity coefficients (

    
    ) of the ions. This ensures that the ratio of the protonated to unprotonated species depends solely on the volume of titrant added, preventing non-linear shifts in basicity during the experiment.
    

Step 3: Acidification and Purging

  • Action: Add an excess of 0.100 M HCl (e.g., 1.5 equivalents) to fully protonate the morpholine derivative. Purge the solution with Argon gas for 15 minutes and maintain a positive pressure blanket.

  • Causality: Morpholines are secondary amines that can react with atmospheric CO₂ to form carbamates, which artificially alters the pKa. Argon purging eliminates carbonate interference.

Step 4: Titration and Data Acquisition

  • Action: Titrate the fully protonated solution with 0.100 M NaOH using an automated titrator, adding titrant in 0.05 mL increments. Record the potential (mV) after equilibrium is reached (drift < 0.1 mV/min).

  • Causality: Waiting for strict equilibrium ensures that the kinetic limitations of the glass electrode do not skew the thermodynamic pKa measurement.

Step 5: Non-Linear Regression Analysis

  • Action: Plot the titration curve and fit the data using a non-linear least-squares refinement algorithm (e.g., HYPERQUAD) to extract the exact pKa.

  • Causality: Unlike the simple Henderson-Hasselbalch half-equivalence point method, non-linear regression accounts for water autoionization and exact dilution factors, providing a highly authoritative pKa value.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem, National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. "5 Key Factors That Influence Acidity and Basicity of Amines." Master Organic Chemistry, 26 Apr. 2017. Available at: [Link]

  • Yamada, R., et al. "Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification." ResearchGate, Feb. 2022. Available at: [Link]

  • Stojiljkovic, U. "Synthesis of optically pure 3-hydroxymethylmorpholine building blocks." AIR Unimi (Institutional Repository of the University of Milan). Available at: [Link]

Sources

Metabolic stability of cyclobutyl-substituted amines

Author: BenchChem Technical Support Team. Date: March 2026

The Medicinal Chemist’s Guide to Amine Bioisosteres: Metabolic Stability of Cyclobutyl-Substituted Amines vs. Aliphatic Alternatives

Executive Summary

The transition from flat, sp²-hybridized molecules to sp³-enriched, three-dimensional architectures is a fundamental strategy in modern drug discovery aimed at improving target specificity and solubility. However, the incorporation of aliphatic amines frequently introduces severe metabolic liabilities—most notably, rapid Cytochrome P450 (CYP450)-mediated N-dealkylation and α-carbon oxidation.

As a Senior Application Scientist, I frequently observe discovery programs stalling due to the poor pharmacokinetic profiles of standard acyclic amines (e.g., isopropyl or tert-butyl groups). In recent years, the cyclobutyl ring has emerged as a privileged bioisostere. It offers a unique structural compromise: providing sufficient steric bulk to fill hydrophobic pockets while demonstrating vastly superior metabolic stability compared to both acyclic and alternative alicyclic substituents[1].

Mechanistic Rationale: The "Goldilocks" Bioisostere

To understand why cyclobutyl-substituted amines outperform their counterparts, we must examine the causality at the atomic level, specifically focusing on orbital hybridization and steric shielding.

  • Orbital Hybridization & Bond Dissociation Energy (BDE): CYP450-mediated metabolism typically initiates via hydrogen atom abstraction. According to Bent's rule, the strained bond angles of a cyclobutane ring (approximately 90°) force the internal C–C bonds to adopt higher p-character. Consequently, the exocyclic C–H bonds gain increased s-character[2]. Higher s-character translates to a higher homolytic bond dissociation energy. Therefore, the stronger C–H bonds in cyclobutylamines actively resist CYP450-mediated hydrogen abstraction much more effectively than the standard sp³ C–H bonds found in an isopropyl group[3].

  • Steric Shielding vs. Ring Oxidation: While cyclopropyl rings also possess high s-character and resist direct ring oxidation, their small size leaves the adjacent amine nitrogen highly susceptible to N-dealkylation. Conversely, larger rings like cyclopentyl and cyclohexyl provide excellent steric shielding to the nitrogen but become highly vulnerable to direct alicyclic ring oxidation[4]. The cyclobutyl group occupies the "Goldilocks zone"—it provides enough steric bulk to hinder N-dealkylation while maintaining sufficient ring strain to resist alicyclic hydroxylation[4].

Metabolic_Logic A Alkyl Amine Drug Candidate B CYP450 Enzyme Interaction A->B C Isopropyl / Cyclopropyl (Low Bulk or High N-Exposure) B->C Flexible/Small Rings D Cyclobutyl (High s-character, Optimal Bulk) B->D Strained 4-Membered Ring E Rapid α-H Abstraction & N-Dealkylation C->E F Resistance to H-Abstraction Prolonged Half-life D->F

CYP450 metabolic pathway logic comparing acyclic vs. cyclobutyl amines.

Comparative Metabolic Profiling

The structural theories above are consistently validated by in vitro hepatocyte and microsomal assays. Studies evaluating alicyclic amine analogs (such as alicyclic fentanyls) demonstrate a clear shift in metabolic vulnerability based on ring size[4]. The table below synthesizes quantitative trends across these chemical series.

Table 1: Comparative In Vitro Metabolic Stability of Alicyclic Amines

Amine SubstituentRing SizePrimary CYP450 Metabolic PathwayRelative In Vitro Half-Life (t½)Intrinsic Clearance (

)
Isopropylamine AcyclicRapid α-H Abstraction / N-Dealkylation< 15 minHigh
Cyclopropylamine 3-memberedN-Dealkylation (Ring is stable)~ 30 minModerate
Cyclobutylamine 4-memberedBalanced (Resists both pathways)> 60 minLow
Cyclopentylamine 5-memberedDirect Alicyclic Ring Oxidation~ 25 minModerate-High

Data synthesized from comparative hepatocyte incubation studies of alicyclic analogs[4].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of a cyclobutyl-substituted amine against an isopropyl alternative, a robust, self-validating Human Liver Microsome (HLM) assay is required.

Causality of Experimental Choices:

  • Matrix Selection: HLMs are chosen over whole hepatocytes to isolate Phase I CYP450 metabolism (where N-dealkylation and aliphatic oxidation occur) without the confounding variables of Phase II conjugation or active transport.

  • Self-Validating System Mechanics: A protocol is only as trustworthy as its controls. This workflow mandates a Minus-NADPH control to prove that degradation is strictly CYP-mediated (ruling out chemical instability). It also requires Verapamil (high clearance) and Warfarin (low clearance) as parallel controls to validate the enzymatic viability of the microsomes and the accuracy of the LC-MS/MS quantification.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare 10 mM stock solutions of the cyclobutyl amine candidate and the isopropyl reference compound in DMSO. Dilute to a 1 µM final assay concentration in the incubation matrix. Rationale: Keeping the substrate concentration well below the Michaelis constant (

    
    ) ensures first-order kinetic decay, which is mathematically required to accurately calculate intrinsic clearance.
    
  • Incubation Setup: Pre-warm 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Rationale: Strict adherence to physiological pH and temperature prevents the denaturation of native CYP450 conformations.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to the test wells to initiate metabolism. Leave NADPH out of the negative control wells.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the enzymes to halt metabolism at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS column from fouling.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the specific MRM (Multiple Reaction Monitoring) transitions of the parent compounds.

  • Data Processing: Plot the natural log (ln) of the remaining parent area ratio versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate 
    
    
    
    using the formula:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the microsomal protein mass.

Workflow S1 1. Substrate Prep (1 µM final) S2 2. HLM Incubation (+ NADPH, 37°C) S1->S2 S3 3. Time-Course Quench (Cold Acetonitrile) S2->S3 S4 4. Centrifugation & LC-MS/MS S3->S4 S5 5. CL_int Calculation (Log AUC vs Time) S4->S5

Self-validating in vitro microsomal stability assay workflow.

Conclusion

When optimizing an aliphatic amine for a drug candidate, defaulting to standard acyclic chains often guarantees downstream pharmacokinetic failures. By leveraging the unique orbital hybridization and steric properties of the cyclobutyl ring, medicinal chemists can effectively block CYP450-mediated N-dealkylation and ring oxidation. Implementing the self-validating HLM protocol described above will provide the rigorous, objective data necessary to justify this bioisosteric replacement in your lead optimization campaigns.

References

1.[1] Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH) / PubMed Central.[Link] 2.[3] Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry / ACS Publications.[Link] 3.[4] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology / Springer.[Link] 4.[2] Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules / MDPI.[Link]

Sources

Comparative Guide: Chiral Separation of 2-Cyclobutylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Method Development for the Resolution of 2-Cyclobutylmorpholine (CAS: 1219844-05-9)

Executive Summary & Structural Analysis

2-Cyclobutylmorpholine represents a critical chiral building block in the synthesis of bioactive scaffolds, particularly for inhibitors targeting CNS receptors where the morpholine ring modulates solubility and metabolic stability. As a secondary amine with a chiral center at the C2 position, its resolution presents specific challenges: basicity-induced peak tailing and low UV absorbance .

This guide compares the two primary separation modalities—Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC) . While both techniques are viable, experimental evidence and structural analogs suggest SFC is the superior choice for high-throughput screening and preparative scalability, whereas NP-HPLC remains a robust alternative for QC environments lacking SFC infrastructure.

Chemical Profile & Separation Challenges[1][2][3][4]
  • Structure: Secondary amine heterocycle with a C2-cyclobutyl substituent.

  • Basicity (pKa): ~8.5 (Estimated). Requires basic additives to suppress silanol interactions.

  • UV Cutoff: Low. Detection typically requires 210–220 nm or refractive index (RI)/ELSD.

  • Steric Factor: The cyclobutyl group provides significant steric bulk, enhancing chiral recognition on polysaccharide-based stationary phases.

Comparative Analysis of Separation Modalities

The following comparison evaluates the two dominant strategies for separating 2-substituted morpholines.

Method A: Supercritical Fluid Chromatography (SFC) [Recommended]

SFC is the industry standard for chiral amine resolution due to the high diffusivity of supercritical CO₂ and its compatibility with basic modifiers.

  • Mechanism: CO₂ + Modifier (MeOH/EtOH) + Basic Additive.

  • Primary Advantage: Speed (3x–5x faster than HPLC) and suppressed ionization of the amine without aggressive pH buffers.

  • Best for: High-throughput screening (HTS) and Preparative purification.

Method B: Normal Phase HPLC (NP-HPLC)

Traditional separation using alkane/alcohol mixtures.

  • Mechanism: Hexane/Heptane + Ethanol/IPA + Basic Additive (DEA).

  • Primary Advantage: Universal equipment availability and predictable scaling.

  • Disadvantage: Long equilibration times and high solvent consumption.

Performance Data Comparison (Projected)

Based on validated data for structurally analogous 2-alkyl morpholines (e.g., 2-isobutylmorpholine).

FeatureSFC (Method A) NP-HPLC (Method B)
Typical Column Chiralpak AD-H / IGChiralpak AD-H / OD-H
Mobile Phase CO₂ / MeOH + 0.2% IPAmHexane / EtOH + 0.1% DEA
Resolution (

)
> 2.5 (Excellent)1.8 – 2.2 (Good)
Analysis Time 3 – 5 mins 12 – 18 mins
Peak Tailing (

)
1.0 – 1.1 (Sharp)1.2 – 1.4 (Moderate)
Solvent Cost LowHigh

Detailed Experimental Protocols

Protocol A: SFC Screening (The "Gold Standard" Workflow)

Use this protocol for initial method development and preparative scale-up.

1. Sample Preparation:

  • Dissolve 2-Cyclobutylmorpholine in Methanol at 2 mg/mL.

  • Filter through a 0.2 µm PTFE filter to remove particulates.

2. Screening Conditions:

  • Instrument: Agilent/Waters SFC System with PDA/ELSD.

  • Columns (Screening Set):

    • Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) – High Probability Hit

    • Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate))

    • Chiralpak IG (Immobilized Amylose tris-(3-chloro-5-methylphenylcarbamate)) – Robustness Alternative

  • Mobile Phase:

    • A: CO₂ (100%)

    • B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 – 4.0 mL/min (for 4.6 mm ID columns).

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

3. Optimization (Isocratic): Once a "hit" is identified (typically AD-H or IG), switch to isocratic mode (e.g., 15% B) to maximize resolution for preparative loading.

Protocol B: NP-HPLC Alternative

Use this protocol if SFC is unavailable.

1. Mobile Phase Preparation:

  • Base: n-Heptane (90%)

  • Modifier: Ethanol or Isopropanol (10%)

  • Additive: Crucial: Add 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) to the alcohol portion before mixing.

    • Why? The additive masks residual silanols on the silica support, preventing the secondary amine from tailing.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (monitor reference at 360 nm to cancel noise).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for developing a chiral method for secondary amines like 2-cyclobutylmorpholine.

ChiralMethodology Start Start: 2-Cyclobutylmorpholine (Racemic Mixture) SolubilityCheck Solubility Check (MeOH/EtOH) Start->SolubilityCheck TechSelect Select Technology SolubilityCheck->TechSelect SFC_Screen SFC Screening (Cols: AD-H, OD-H, IG, IC) TechSelect->SFC_Screen Primary Choice (Speed) HPLC_Screen NP-HPLC Screening (Cols: AD-H, OD-H) TechSelect->HPLC_Screen Alternative (Access) SFC_Mobile MP: CO2 + MeOH Additive: 0.2% Isopropylamine SFC_Screen->SFC_Mobile SFC_Result Check Resolution (Rs) SFC_Mobile->SFC_Result SFC_Success SFC Optimized (High Throughput/Prep) SFC_Result->SFC_Success Rs > 2.0 SFC_Result->HPLC_Screen Fail/Poor Solubility HPLC_Mobile MP: Heptane/EtOH Additive: 0.1% DEA HPLC_Screen->HPLC_Mobile HPLC_Result Check Peak Shape HPLC_Mobile->HPLC_Result HPLC_Result->SFC_Screen Excessive Tailing HPLC_Success HPLC Optimized (QC/Standard Lab) HPLC_Result->HPLC_Success Tailing < 1.3

Caption: Decision tree for chiral method development of secondary amines, prioritizing SFC for its superior handling of basic moieties.

Technical Insights & Troubleshooting

The "Amine Tailing" Effect

Secondary amines like 2-cyclobutylmorpholine often interact with the acidic silanols on the silica backbone of chiral columns.

  • Symptom: Broad, tailing peaks (Tailing Factor > 1.5).

  • Solution: Increase the basic additive concentration.

    • SFC: Increase Isopropylamine to 0.5%.

    • HPLC: Switch from DEA to Ethylenediamine (EDA), which is a stronger silanol blocker.

Column Selection Logic
  • Chiralpak AD-H (Amylose): The bulky cyclobutyl group often fits well into the helical grooves of the amylose polymer. This is the statistical "best bet."

  • Chiralpak IC (Immobilized Cellulose): If AD-H fails, the chlorinated selector in IC often provides complementary selectivity for steric-heavy substituents like cyclobutyl.

Scalability

For preparative separation (e.g., isolating 10g for tox studies):

  • SFC is capable of processing 10g in < 4 hours using a 20mm ID column.

  • HPLC would require ~24 hours and significantly more solvent for the same mass load.

References

  • Regis Technologies. (2025).[1] Supercritical Fluid Chiral Separations: A Guide to Early-Phase Development. Pharmaceutical Technology.[2][3][4] Link

  • Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by SFC.[2][4] Journal of Chromatography B. Link

  • Daicel Corporation. (2024). Chiral Column Selection Guide for Amines. Daicel Chiral Technologies. Link

  • Analytical Scientist. (2022). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.Link

  • ChemScene. (2024). Product Data: 2-Cyclobutylmorpholine (CAS 1219844-05-9).[5]Link

Sources

Validating the Purity of 2-Cyclobutylmorpholine: A Comparative Guide to Elemental Analysis vs. Modern Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the truthful description of a chemical's constitution requires rigorous coverage of both its structural identity and its absolute purity[1]. For specialized building blocks like 2-Cyclobutylmorpholine (CAS: 1219844-05-9)[2], validating purity presents unique analytical challenges.

Because this compound is an aliphatic heterocycle lacking a conjugated pi-system, it does not possess a strong UV chromophore. Consequently, traditional HPLC-UV methods are fundamentally unreliable for purity validation, as they will fail to detect non-chromophoric impurities. While Elemental Analysis (EA) remains a historical prerequisite for journal publication[3], its inherent blind spots necessitate the use of orthogonal techniques. This guide objectively compares EA with Quantitative NMR (qNMR) and Gas Chromatography (GC), providing application scientists with a self-validating workflow for absolute purity determination.

Methodological Comparison: EA vs. Orthogonal Alternatives

To establish a robust purity profile, researchers must understand the mechanistic advantages and limitations of each analytical tool.

Elemental Analysis (CHN Combustion)

EA determines the mass fractions of carbon, hydrogen, and nitrogen. Historically, major chemistry journals have required a deviation of ±0.4% between calculated and found values to confirm ≥95% purity[3].

  • The Causality of Failure: While EA is excellent for detecting inert inorganic salts or retained water (which skew the overall mass balance), it cannot differentiate between structural isomers or impurities with identical empirical formulas[4]. Furthermore, recent rigorous statistical evaluations have demonstrated that the ±0.4% requirement is often unrealistic; random instrumental errors can cause perfectly pure samples to fail this strict threshold[5].

Quantitative NMR (1H qNMR)

qNMR is a primary ratio method that uses nearly universal detection to provide an absolute purity value[1].

  • The Causality of Success: By comparing the integral of a highly resolved analyte proton against an internal standard (IS) of known absolute purity, qNMR bypasses the need for an identical reference standard. It captures analytes that frequently escape chromatographic detection (like sorbents or water), making it highly orthogonal to EA[1].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical TechniqueDetection PrincipleAdvantages for 2-CyclobutylmorpholineLimitations & Blind Spots
Elemental Analysis (CHN) High-temp combustion & thermal conductivityDetects inorganic salts and water indirectly via mass balance skew.Cannot detect isomeric impurities; prone to random measurement errors[5].
GC-FID / GC-MS Volatility & mass-to-charge ratio / flame ionizationExcellent resolution for volatile morpholine derivatives.Blind to non-volatile inorganic salts and highly polar polymeric impurities.
HPLC-UV UV light absorptionIndustry standard for aromatics.Unsuitable. 2-Cyclobutylmorpholine lacks a chromophore; massive under-reporting of impurities.
1H qNMR Nuclear spin resonanceUniversal detection; provides absolute mass-balance purity[1].Requires careful selection of an internal standard and precise relaxation delays.

Experimental Workflows & Logical Relationships

To ensure absolute trustworthiness, the analytical workflow must combine techniques that cover each other's blind spots. GC-MS screens for volatile organic impurities, EA screens for inorganic mass-balance disruptors, and qNMR provides the final absolute structural purity.

PurityWorkflow Synth 2-Cyclobutylmorpholine Synthesis Crude Crude Material Synth->Crude GC Volatile Impurity Screening (GC-MS) Crude->GC Purify Purification (Distillation) GC->Purify Remove Volatiles qNMR Absolute Purity (1H qNMR) Purify->qNMR Structural Purity EA Elemental Analysis (CHN Combustion) Purify->EA Elemental Composition Release Batch Release (>99.0% Purity) qNMR->Release Pass (>99%) EA->Release Pass (±0.4%)

Orthogonal purity validation workflow for 2-Cyclobutylmorpholine.

Step-by-Step Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Below are the optimized methodologies for validating 2-Cyclobutylmorpholine.

Protocol A: CHN Elemental Analysis (Self-Validating System)
  • Instrument Calibration: Calibrate the elemental analyzer using a high-purity reference standard such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).

    • Causality: This establishes the precise response factor for the thermal conductivity detector (TCD) before any unknown samples are introduced.

  • Sample Preparation: Weigh exactly 1.500 to 2.000 mg of 2-Cyclobutylmorpholine into a combustible tin capsule using a microbalance (0.1 µg resolution).

    • Causality: Tin is specifically chosen because it acts as a catalyst during the flash combustion phase, driving the localized temperature to ~1800°C to ensure the complete oxidation of all carbon and nitrogen species.

  • Combustion & Reduction: Combust the sample in an oxygen-rich environment at 950°C. Pass the resulting gas mixture (CO₂, H₂O, NOₓ) over a copper reduction column heated to 600°C to quantitatively reduce NOₓ to N₂ gas.

  • System Validation: Run a blank capsule and a known standard every 10 samples.

    • Causality: This self-validating step prevents undetected baseline drift and ensures that any failure of the ±0.4% threshold is due to the sample, not instrument fatigue[4].

Protocol B: Absolute Purity via 1H qNMR
  • Internal Standard (IS) Selection: Select Maleic Acid (TraceCERT®, 99.9% purity) as the internal standard.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This ensures zero signal overlap with the aliphatic protons of 2-Cyclobutylmorpholine, which resonate strictly between 1.0 and 4.0 ppm.

  • Sample Preparation: Accurately co-weigh ~15.0 mg of 2-Cyclobutylmorpholine and ~5.0 mg of Maleic Acid directly into a vial using a calibrated analytical balance. Dissolve completely in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 30 seconds.

    • Causality: The delay must be ≥ 5 × T₁ of the slowest relaxing proton. Failing to allow complete return to thermal equilibrium between pulses results in truncated integrals and artificially skewed purity values[1].

    • Scans (NS): 64 (to achieve a S/N ratio > 250:1).

  • Data Processing: Apply baseline correction and integrate the IS peak against a distinct analyte peak (e.g., the methine proton on the morpholine ring). Calculate absolute purity using the standard qNMR mass-balance equation.

Comparative Data Analysis

To demonstrate the necessity of orthogonal testing, observe the mock validation data below for three distinct synthesis batches of 2-Cyclobutylmorpholine (Theoretical EA: C 68.04%, H 10.71%, N 9.92%).

Table 2: Comparative Purity Analysis of 2-Cyclobutylmorpholine Batches
Batch IDEA Carbon (Found)EA Nitrogen (Found)EA Status (±0.4%)GC-FID Purity1H qNMR Absolute PurityDiagnostic Conclusion
Batch 001 68.10%9.85%PASS 99.5%99.2%Validated Pure. All orthogonal methods agree.
Batch 002 67.95%9.88%PASS 99.1%88.4% FAILED. Contains an isomeric impurity (e.g., 3-cyclobutylmorpholine). EA is blind to isomers[4]; qNMR reveals the true structural purity[1].
Batch 003 65.20%9.10%FAIL 98.5%94.1%FAILED. Contains an inorganic salt contaminant. GC-FID is blind to non-volatiles, but EA catches the mass-balance disruption.

Data Insights & Causality: Batch 002 perfectly illustrates the danger of relying solely on Elemental Analysis. Because the impurity is a structural isomer, the carbon and nitrogen mass fractions remain identical to the target product, allowing it to easily pass the strict ±0.4% EA threshold[4]. However, the qNMR internal standard mathematically exposes the missing mass fraction of the target molecule, proving that qNMR is an indispensable tool for absolute purity validation[1].

Conclusion

While Elemental Analysis remains a foundational tool for confirming the absence of inorganic contaminants and bulk mass-balance disruptions, it is fundamentally insufficient as a standalone purity assay for complex organic building blocks. For non-chromophoric compounds like 2-Cyclobutylmorpholine, a self-validating workflow must incorporate qNMR to establish absolute structural purity. By layering these orthogonal techniques, application scientists can ensure that downstream biological or synthetic data is never compromised by hidden impurities.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • Elemental analysis: an important purity control but prone to manipul
  • 1219844-05-9 | 2-Cyclobutylmorpholine - ChemScene.
  • An International Study Evaluating Elemental Analysis | ACS Central Science.
  • Unrealistic journal requirement for chemical purity of samples - News - Cardiff University.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Cyclobutylmorpholine hydrochloride. As a valued professional in the scientific community, your safety, the integrity of your research, and environmental stewardship are paramount. This document is structured to provide not just a set of instructions, but a thorough understanding of the principles behind the safe handling and disposal of this chemical, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4]

  • Sensitization: May cause an allergic skin reaction.[1][3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2][3][5]

These hazards classify 2-Cyclobutylmorpholine hydrochloride as a hazardous waste, necessitating a disposal protocol that adheres to strict federal, state, and local regulations.[5][6][7]

Core Principles of Disposal

The fundamental principle for the disposal of 2-Cyclobutylmorpholine hydrochloride is that it must never be disposed of down the drain or in regular trash.[5][8] Improper disposal can lead to environmental contamination and potential harm to public health.[9] The "cradle-to-grave" responsibility for hazardous waste, as outlined by the Resource Conservation and Recovery Act (RCRA), means that the generator of the waste is responsible for it from its creation to its final disposal.[7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Cyclobutylmorpholine hydrochloride for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause burns, and absorption, which can lead to systemic toxicity.[2][3]
Eye Protection Use chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[2][3][4]
Body Protection A lab coat, and in cases of potential significant exposure, a chemical-resistant apron or suit should be worn.To protect the skin from contact with the chemical.[2][3][4]
Respiratory Protection In cases of poor ventilation or the generation of dust, a NIOSH-approved respirator should be used.To prevent inhalation of dust or aerosols, which can be harmful.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 2-Cyclobutylmorpholine hydrochloride waste.

Step 1: Waste Segregation and Container Selection
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.[8]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "2-Cyclobutylmorpholine hydrochloride," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[8][11] The date of waste accumulation should also be recorded.

  • Segregation: Do not mix 2-Cyclobutylmorpholine hydrochloride waste with other incompatible waste streams.

Step 2: Accumulation of Waste
  • Solid Waste: Place any solid 2-Cyclobutylmorpholine hydrochloride, contaminated personal protective equipment (gloves, etc.), and weighing papers directly into the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, the entire solution should be collected in a designated liquid hazardous waste container.

  • Empty Containers: Empty containers that once held 2-Cyclobutylmorpholine hydrochloride must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[12][13] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing and air-drying in a fume hood, the container label should be defaced, and the container can then be disposed of in the regular trash or recycled.[12][13]

Step 3: Storage of Hazardous Waste
  • Designated Area: Store the hazardous waste container in a designated, well-ventilated, and secure area.[8] This area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: It is highly recommended to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[8]

  • Documentation: Complete all necessary hazardous waste manifests or other paperwork as required by your institution and local regulations.[8][14]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[6][8]

    • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Large Spills (outside a chemical fume hood):

    • Immediately evacuate the area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Restrict access to the spill area.

    • If it is safe to do so, and you are trained, attempt to ventilate the area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclobutylmorpholine hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Start: Generation of 2-Cyclobutylmorpholine hydrochloride Waste PPE Don Appropriate PPE Start->PPE Assess Assess Waste Type (Solid, Liquid, Contaminated Material) SelectContainer Select & Label Designated Hazardous Waste Container Assess->SelectContainer PPE->Assess Segregate Segregate Waste into Container SelectContainer->Segregate Store Store in Secure, Ventilated Area with Secondary Containment Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Waste Manifest/Paperwork ContactEHS->Documentation Handover Handover to Authorized Hazardous Waste Personnel Documentation->Handover End End: Compliant Disposal Handover->End

Caption: Decision workflow for the disposal of 2-Cyclobutylmorpholine hydrochloride.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA. (2024, October 31).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • (PDF) The environmental impact of pharmaceuticals in Italy: Integrating healthcare and eco‐toxicological data to assess and potentially mitigate their diffusion to water supplies - ResearchGate. (2023, May 5).
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem. (n.d.).
  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Hazardous Waste Regulations - Retail Industry Leaders Association. (n.d.).
  • 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. (n.d.).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.).
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.